FT001
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H29N3O4S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-[(2S)-4-(cyclopropanecarbonyl)-6-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2-methyl-2,3-dihydroquinoxalin-1-yl]ethanone |
InChI |
InChI=1S/C25H29N3O4S/c1-17-16-27(25(30)20-3-4-20)24-15-21(7-10-23(24)28(17)18(2)29)19-5-8-22(9-6-19)26-11-13-33(31,32)14-12-26/h5-10,15,17,20H,3-4,11-14,16H2,1-2H3/t17-/m0/s1 |
InChI Key |
BRFIYWZYWCKGBC-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@H]1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)N4CCS(=O)(=O)CC4)C(=O)C5CC5 |
Canonical SMILES |
CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)N4CCS(=O)(=O)CC4)C(=O)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of FT001: A Gene Therapy for RPE65-Mediated Retinal Dystrophies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mutations in the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) gene lead to a class of severe inherited retinal dystrophies, including Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), characterized by profound vision loss from an early age. These conditions stem from the disruption of the visual cycle, a critical biological process for sight. FT001 is an investigational gene therapy designed to address the root cause of these disorders by delivering a functional copy of the RPE65 gene to retinal cells. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, to inform the scientific and drug development community.
The Critical Role of RPE65 in the Visual Cycle
The RPE65 protein is a key enzyme, an isomerohydrolase, that resides in the retinal pigment epithelium (RPE).[1][2] Its primary function is to catalyze the conversion of all-trans-retinyl esters to 11-cis-retinol.[1][2] This step is indispensable for the regeneration of the visual pigment, rhodopsin, in photoreceptor cells, which is essential for both rod and cone-mediated vision.[2]
Mutations in the RPE65 gene result in a non-functional or absent RPE65 protein.[3] This enzymatic failure leads to a halt in the visual cycle, causing an accumulation of all-trans-retinyl esters in the RPE and a severe deficiency of 11-cis-retinal.[2] The inability to produce 11-cis-retinal prevents the regeneration of rhodopsin, thereby impairing the light-sensing ability of photoreceptor cells and leading to progressive vision loss.[4][5]
The consequences of RPE65 mutations can include reduced protein stability and altered subcellular localization, further compromising its function.[3] Ultimately, the disruption of the visual cycle due to RPE65 mutations results in the severe visual impairment characteristic of LCA and RP.[1][4]
This compound: A Gene Replacement Therapy
This compound is a gene therapy that employs a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a codon-optimized, functional version of the human RPE65 gene directly to the retinal pigment epithelium.[6][7] The therapy is administered as a one-time subretinal injection, which allows the vector to transduce the RPE cells and provide a durable source of the functional RPE65 enzyme.[4][8]
The core mechanism of action of this compound is gene replacement. By introducing a correct copy of the RPE65 gene, this compound aims to restore the enzymatic activity necessary for the visual cycle to proceed.[4][8] This, in turn, is expected to enable the production of 11-cis-retinal, the regeneration of rhodopsin, and the restoration of photoreceptor function, ultimately leading to improved visual capabilities.[4]
Clinical Development and Efficacy
This compound is currently being evaluated in a Phase 1/2 clinical trial to assess its safety, tolerability, and preliminary efficacy in patients with RPE65-associated retinal dystrophy.[6][9] The open-label, dose-escalation and expansion study has demonstrated promising initial results.[7]
Study Design
The Phase 1 portion of the trial enrolled nine patients who received one of three dose levels of this compound (1.5 x 10¹⁰ vg/eye, 7.5 x 10¹⁰ vg/eye, and 15 x 10¹⁰ vg/eye) via a single subretinal injection.[6][7] Key endpoints of the study include safety and tolerability, as well as efficacy measures such as the Multi-Luminance Mobility Test (MLMT) and Full-Field Stimulus Testing (FST).[6]
Preliminary Clinical Findings
Early data from the Phase 1/2 trial suggest that this compound is generally well-tolerated with a favorable safety profile.[6][7] Importantly, the therapy has shown significant improvements in visual function and retinal sensitivity.[7]
Table 1: Summary of Preliminary Efficacy from the this compound Phase 1/2 Trial
| Efficacy Endpoint | Result | Citation |
| Multi-Luminance Mobility Test (MLMT) | 67% (4 out of 6) of subjects showed an improvement of ≥2 light levels from baseline at Week 4, Week 8, or up to the most recent follow-up visit. | [6] |
| Full-Field Stimulus Testing (FST) | 44% (4 out of 9) of subjects showed an improved FST of 2 Log units or more at 4 and 8 weeks after administration. | [6] |
These preliminary results indicate that this compound has the potential to restore meaningful visual function in patients with RPE65-mediated retinal dystrophies.[6][7]
Experimental Protocols
While specific preclinical experimental protocols for this compound are not publicly available in extensive detail, the general methodologies for evaluating RPE65 gene therapies in animal models are well-established. These typically involve:
-
Animal Models: The use of naturally occurring or genetically engineered animal models with RPE65 mutations, such as the Rpe65rd12 mouse or the Briard dog, which closely mimic the human disease phenotype.[2]
-
Vector Administration: Subretinal injection of the AAV-RPE65 vector to deliver the therapeutic gene to the RPE.[2]
-
Efficacy Assessment: Evaluation of visual function restoration through techniques such as electroretinography (ERG) to measure retinal electrical responses to light, and behavioral tests like maze navigation to assess visual acuity and mobility.[2]
-
Histological and Molecular Analysis: Post-mortem analysis of retinal tissue to confirm transgene expression, correct protein localization, and preservation of retinal structure.[2]
For the clinical trial, the following protocols are employed:
-
Patient Selection: Patients with a confirmed diagnosis of biallelic RPE65 mutation-associated retinal dystrophy are enrolled.[9]
-
Surgical Procedure: A standard pars plana vitrectomy is performed, followed by the subretinal injection of this compound.[6]
-
Efficacy Evaluation:
-
Multi-Luminance Mobility Test (MLMT): Assesses changes in a subject's ability to navigate a standardized course under various light levels.
-
Full-Field Stimulus Testing (FST): Measures the threshold of light sensitivity across the entire visual field.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the core concepts of RPE65 function, its disruption in disease, and the therapeutic intervention of this compound.
Caption: The normal visual cycle, highlighting the critical role of RPE65.
Caption: Disruption of the visual cycle due to RPE65 mutation.
Caption: Therapeutic intervention of this compound to restore the visual cycle.
Conclusion
This compound represents a promising gene therapy for individuals with RPE65-mediated inherited retinal dystrophies. By delivering a functional copy of the RPE65 gene, it directly addresses the underlying molecular defect, with the potential to restore the visual cycle and improve vision in affected patients. The preliminary clinical data are encouraging, and ongoing research will further elucidate the long-term safety and efficacy of this therapeutic approach. For the field of retinal gene therapy, this compound is a significant step forward in the quest to provide meaningful treatments for previously incurable forms of blindness.
References
- 1. RPE65 - Wikipedia [en.wikipedia.org]
- 2. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. What are RPE65 gene transference and how do they work? [synapse.patsnap.com]
- 5. gene.vision [gene.vision]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. ophthalmology360.com [ophthalmology360.com]
- 8. modernretina.com [modernretina.com]
- 9. Gene Therapy in Subjects With Biallelic RPE65 Mutation-associated Retinal Dystrophy | Clinical Research Trial Listing [centerwatch.com]
FT001: A Gene Therapy for Leber Congenital Amaurosis Type 2
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Leber Congenital Amaurosis type 2 (LCA2) is a severe, inherited retinal dystrophy characterized by profound vision loss from birth or early infancy. It is caused by mutations in the RPE65 gene, which encodes a critical enzyme in the visual cycle. FT001, a gene therapy developed by Frontera Therapeutics, offers a promising therapeutic approach by delivering a functional copy of the human RPE65 gene to retinal cells. Administered as a one-time subretinal injection, this compound utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to restore the physiological function of the retinal pigment epithelium (RPE) and photoreceptor cells. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development and evaluation.
Introduction to Leber Congenital Amaurosis Type 2 (LCA2)
Leber Congenital Amaurosis (LCA) is a group of inherited retinal diseases that are the most common cause of inherited blindness in childhood.[1] LCA2, which accounts for a significant portion of LCA cases, is an autosomal recessive disorder resulting from mutations in the RPE65 gene.[1][2] The RPE65 protein is an isomerohydrolase essential for the conversion of all-trans-retinyl esters to 11-cis-retinol within the RPE.[3][4] This step is a rate-limiting reaction in the visual cycle, which is necessary for the regeneration of the visual chromophore, 11-cis-retinal.[3] Without functional RPE65, the visual cycle is disrupted, leading to the accumulation of toxic precursors and the progressive dysfunction and death of photoreceptor cells, resulting in severe visual impairment.[4][5]
This compound: Mechanism of Action and Vector Design
This compound is a gene replacement therapy designed to address the underlying genetic defect in LCA2. The therapy consists of a rAAV2 vector carrying a codon-optimized version of the human RPE65 gene (AAV2-hRPE65).[6][7] The AAV2 serotype has a natural tropism for retinal pigment epithelium cells, making it a suitable vector for this indication.[5]
Upon subretinal injection, the this compound vector transduces RPE cells, delivering the functional RPE65 gene.[2][8] The expression of the transgene leads to the production of functional RPE65 protein, thereby restoring the visual cycle.[9] This, in turn, is expected to improve photoreceptor function and, consequently, visual acuity and light sensitivity.
Signaling Pathway: The Visual Cycle and the Role of RPE65
The visual cycle is a critical pathway for vision, involving a series of enzymatic reactions in the RPE and photoreceptor cells. The diagram below illustrates the key steps of this pathway and the point of intervention for this compound.
Caption: The RPE65-mediated visual cycle targeted by this compound.
Preclinical and Clinical Development
Preclinical Studies
Preclinical studies in animal models of LCA2, such as the rd12 mouse and the RPE65-deficient dog, have demonstrated the potential of AAV-mediated RPE65 gene therapy to restore retinal function.[10] These studies have shown that subretinal delivery of a functional RPE65 gene can lead to the production of the RPE65 protein, restoration of the visual cycle, and improvements in electroretinogram (ERG) responses and visually guided behaviors.[10]
Clinical Trials
Frontera Therapeutics has initiated a Phase 1 clinical trial (NCT05858983) to evaluate the safety, tolerability, and preliminary efficacy of FT-001 in patients with RPE65-associated retinal dystrophy.[7] The first patient was dosed in early 2023.[1][8]
The Phase 1 trial is a dose-escalation study with the following dose levels administered via a single subretinal injection:[6][7]
-
Low Dose: 1.5 x 10¹⁰ vector genomes (vg)/eye
-
Medium Dose: 7.5 x 10¹⁰ vg/eye
-
High Dose: 15 x 10¹⁰ vg/eye
A total of nine subjects were enrolled in the initial phase.[7]
The following tables summarize the key quantitative data from the Phase 1 clinical trial of FT-001.
Table 1: Patient Demographics and Baseline Characteristics [7]
| Characteristic | Value |
| Number of Subjects | 9 |
| Gender | 6 Male, 3 Female |
| Age Range (years) | 10 - 43 |
| Mean Age (years) | 27 (±9.6) |
| Diagnosis | 6 RP, 3 LCA/ESRP |
Table 2: Safety and Tolerability of FT-001 [7]
| Safety Parameter | Observation |
| Dose-Limiting Toxicities (DLTs) | None observed |
| Serious Unexpected Serious Adverse Reactions (SUSARs) | None observed |
| Deaths | None observed |
| Serious Adverse Events (SAEs) | 2 reported (not considered related to FT-001) |
| Treatment-Emergent Adverse Events (TEAEs) | 44 reported (majority related to surgical procedure or steroid use) |
| TEAEs Associated with FT-001 | 2 cases (rhegmatogenous retinal detachment and ocular inflammation) |
Table 3: Preliminary Efficacy of FT-001 [7]
| Efficacy Endpoint | Result |
| Multi-luminance Mobility Test (MLMT) | |
| Improvement of ≥2 light levels from baseline | 4 out of 6 subjects (67%) at Week 4, Week 8, or most recent follow-up |
| Full-Field Stimulus Testing (FST) | |
| Improvement of ≥2 Log units at 4 and 8 weeks | 4 out of 9 subjects (44%) |
Experimental Protocols
Vector Manufacturing and Formulation
FT-001 is a recombinant AAV2 vector expressing human RPE65.[7] While specific details of Frontera's proprietary manufacturing process are not publicly available, the general process for producing AAV vectors for gene therapy involves:
-
Plasmid Production: Generation of plasmids containing the hRPE65 transgene, AAV2 rep and cap genes, and helper virus genes.
-
Cell Culture and Transfection: Expansion of a producer cell line (e.g., HEK293 cells) followed by transfection with the plasmids to generate AAV vector particles.
-
Purification: Harvesting the vector particles and purifying them from cellular debris and empty capsids using techniques such as chromatography and ultracentrifugation.
-
Formulation: The purified vector is formulated in a sterile, buffered solution suitable for subretinal injection.
Caption: General workflow for AAV vector manufacturing.
Subretinal Injection Procedure
The subretinal injection of FT-001 is a surgical procedure performed by a retinal surgeon. The general steps are as follows:
-
Anesthesia: The procedure is performed under local or general anesthesia.
-
Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous gel.
-
Retinotomy: A small opening (retinotomy) is created in the retina at a selected location, typically in the superotemporal quadrant.
-
Subretinal Bleb Formation: A specialized cannula is inserted through the retinotomy into the subretinal space. The FT-001 solution is then slowly injected to create a bleb, which detaches the retina from the RPE.
-
Closure: The cannula is withdrawn, and the vitrectomy ports are closed.
Caption: Key steps of the subretinal injection procedure.
Efficacy Assessment Protocols
The MLMT is a standardized performance test that assesses a patient's ability to navigate a course with obstacles under various controlled, low-light conditions.[11][12]
-
Course: A predefined path with a series of obstacles.
-
Illumination Levels: The test is performed at multiple, standardized light levels, ranging from very dim to brighter conditions.
-
Outcome: The primary outcome is the lowest light level at which the patient can successfully navigate the course with a specified accuracy and speed. An improvement is defined as a change to a lower light level for successful navigation.[13]
FST is a psychophysical test that measures the threshold of light sensitivity across the entire visual field.[14]
-
Procedure: The patient is dark-adapted, and then flashes of light of varying intensity are presented to the entire visual field using a Ganzfeld dome. The patient indicates whether they saw the flash.
-
Stimuli: Different colored stimuli (e.g., blue and red) can be used to differentiate between rod and cone-mediated responses.[14]
-
Outcome: The threshold is the lowest light intensity that the patient can reliably detect. A lower threshold indicates greater light sensitivity. An improvement is typically defined as a significant decrease in the threshold (e.g., by a certain number of log units).[7]
Conclusion
This compound represents a significant advancement in the potential treatment of Leber Congenital Amaurosis type 2. By targeting the underlying genetic cause of the disease, this gene therapy has the potential to restore the function of the visual cycle and provide meaningful improvements in visual function for patients with this debilitating condition. The initial data from the Phase 1 clinical trial are encouraging, demonstrating a favorable safety profile and preliminary signs of efficacy. Further clinical development and long-term follow-up will be crucial to fully establish the therapeutic benefit of this compound. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of retinal gene therapy.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. modernretina.com [modernretina.com]
- 3. researchgate.net [researchgate.net]
- 4. RPE65: role in the visual cycle, human retinal disease, and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AAV-mediated gene therapy in mouse models of recessive retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ophthalmology360.com [ophthalmology360.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 9. Frontera Therapeutics Receives Additional IND Clearance for [globenewswire.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Multi-luminance mobility testing after gene therapy in the context of retinal functional diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diagnosysllc.com [diagnosysllc.com]
- 13. Multi-luminance mobility testing after gene therapy in the context of retinal functional diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of the AAV2 Vector in FT001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT001 is an investigational gene therapy currently in clinical development for the treatment of Leber Congenital Amaurosis type 2 (LCA2), a severe inherited retinal dystrophy that leads to profound vision loss or blindness from birth or early childhood. The underlying cause of LCA2 is a mutation in the RPE65 gene, which encodes the retinal pigment epithelium-specific 65 kDa protein (RPE65). This protein is a critical enzyme in the visual cycle, responsible for the regeneration of 11-cis-retinal, the chromophore essential for light detection by photoreceptor cells. This compound utilizes a recombinant adeno-associated virus serotype 2 (AAV2) vector to deliver a functional, codon-optimized version of the human RPE65 gene (hRPE65) directly to retinal cells. This guide provides an in-depth technical overview of the core components of this compound, focusing on the pivotal role of the AAV2 vector.
The AAV2 Vector: A Workhorse for Ocular Gene Therapy
Adeno-associated viruses (AAVs) are small, non-pathogenic parvoviruses that have become a leading platform for in vivo gene therapy due to their excellent safety profile and ability to transduce a wide range of dividing and non-dividing cells, leading to long-term transgene expression. The AAV2 serotype, in particular, has been extensively studied and utilized for ocular gene therapy for several key reasons:
-
Tropism for Retinal Cells: AAV2 exhibits a natural tropism for retinal cells, including the retinal pigment epithelium (RPE) and photoreceptor cells, which are the primary targets for treating many inherited retinal diseases.
-
Efficient Transduction: It can efficiently transduce these target cells, leading to robust and sustained expression of the therapeutic transgene.
-
Low Immunogenicity: AAV2 is considered to have low immunogenicity, which is particularly advantageous in the immune-privileged environment of the eye, minimizing the risk of inflammatory responses that could compromise therapeutic efficacy and safety.
-
Episomal Persistence: The AAV genome persists primarily as an episome in the nucleus of transduced cells, meaning it does not integrate into the host genome, thereby reducing the risk of insertional mutagenesis.
This compound: Vector Design and Mechanism of Action
This compound is a recombinant AAV2 (rAAV2) vector designed to restore the function of the visual cycle in patients with RPE65 mutations. The core of the this compound vector is a single-stranded DNA genome containing a codon-optimized version of the human RPE65 gene. Codon optimization is a process of modifying the gene sequence to enhance protein expression in the target cells without altering the amino acid sequence of the protein.
While the specific promoter used in this compound has not been publicly disclosed, AAV2-based RPE65 gene therapies commonly utilize either a ubiquitous promoter, such as the chicken β-actin (CBA) promoter, or an RPE-specific promoter, like a shortened version of the human RPE65 promoter, to drive transgene expression specifically in the RPE cells.
The mechanism of action of this compound begins with a one-time subretinal injection, which delivers the AAV2 vector directly to the space between the photoreceptors and the RPE. The AAV2 capsids then bind to receptors on the surface of RPE cells and are internalized. Following intracellular trafficking, the vector releases its DNA genome into the nucleus. The host cell's transcriptional and translational machinery then uses this genetic blueprint to produce functional hRPE65 protein. The newly synthesized hRPE65 enzyme can then participate in the visual cycle, converting all-trans-retinyl esters to 11-cis-retinol, thereby restoring the supply of 11-cis-retinal to the photoreceptors and enabling them to detect light and initiate the process of vision.
Signaling Pathway: The Visual Cycle Restoration by this compound
Caption: Restoration of the visual cycle by this compound in RPE cells.
Clinical Development of this compound: Phase 1/2 Trial
A Phase 1/2, open-label, dose-escalation, and dose-expansion study (NCT05858983) was initiated to evaluate the safety, tolerability, and preliminary efficacy of FT-001 in patients with RPE65-associated retinal dystrophy.
Quantitative Data Summary
| Dose Cohort | Vector Genomes (vg) per eye | Number of Patients (n) |
| Low Dose | 1.5 x 10^10 | 3 |
| Medium Dose | 7.5 x 10^10 | 3 |
| High Dose | 15 x 10^10 | 3 |
Table 1: Dose Escalation Cohorts in the this compound Phase 1/2 Trial. [1][2]
| Efficacy Endpoint | Timepoint | Results |
| Multi-Luminance Mobility Test (MLMT) | Week 4, Week 8, or most recent follow-up | 67% (4 out of 6) of subjects showed an improvement of ≥2 light levels from baseline.[1] |
| Full-Field Stimulus Test (FST) | Week 4 and Week 8 | 44% (4 out of 9) of subjects showed an improved FST of 2 Log units or more.[1] |
Table 2: Preliminary Efficacy Results from the this compound Phase 1/2 Trial.
Experimental Protocols
Multi-Luminance Mobility Test (MLMT)
The MLMT is a standardized, performance-based assessment of functional vision under various controlled light conditions.
Methodology:
-
Course Design: A pre-defined course with a specific path, obstacles of varying heights, and directional changes is set up in a light-controlled room.
-
Light Levels: The test is conducted at multiple, pre-specified light levels, typically ranging from very dim (e.g., 1 lux, simulating a moonless night) to brighter indoor lighting (e.g., 400 lux).
-
Patient Preparation: The patient is dark-adapted for a period before the test.
-
Test Procedure: The patient is instructed to navigate the course from a starting point to a designated endpoint. The test is performed for each eye individually (with the other eye patched) and then with both eyes.
-
Scoring: Performance is scored based on the time taken to complete the course and the number of errors made (e.g., contacting obstacles, stepping off the path). A passing score is typically defined by completing the course within a certain time and with fewer than a specified number of errors. The lowest light level at which a patient can successfully navigate the course is recorded.
Full-Field Stimulus Test (FST)
The FST is a psychophysical test designed to measure the threshold of light sensitivity across the entire visual field.
Methodology:
-
Stimulator: A Ganzfeld dome stimulator is used to present flashes of light of varying intensity and color (e.g., white, red, blue) to the entire visual field of one eye at a time.
-
Patient Preparation: The patient undergoes a period of dark adaptation prior to testing.
-
Test Procedure: The patient is positioned in the Ganzfeld dome and presented with a series of light flashes. The intensity of the flashes is varied using a staircase or other psychophysical method.
-
Patient Response: The patient indicates whether they perceived the flash of light, typically by pressing a button.
-
Threshold Determination: The light intensity at which the patient can reliably detect the stimulus is determined as their visual threshold. The results are often reported in log units of light intensity.
AAV2 Vector Manufacturing and Quality Control
The production of clinical-grade AAV vectors is a complex, multi-step process that requires stringent quality control to ensure the safety, purity, and potency of the final product. While specific details of Frontera Therapeutics' proprietary "APEX Technology & Manufacturing platform" and "AAVANCE™" manufacturing platform are not publicly available, the general workflow for AAV2 vector production involves the following key stages.[2][3][4][5]
Experimental Workflow: AAV2 Vector Production
Caption: General workflow for recombinant AAV2 vector production.
Quality Control Assays
A comprehensive panel of quality control assays is performed on the final this compound drug product to ensure it meets pre-defined specifications for identity, purity, potency, and safety.
| Quality Attribute | Assay | Purpose |
| Identity | PCR, DNA Sequencing | Confirms the presence of the correct hRPE65 transgene and other genetic elements within the vector. |
| ELISA, Western Blot | Confirms the identity of the AAV2 capsid proteins. | |
| Purity | SDS-PAGE | Assesses the purity of the AAV capsid proteins and detects protein contaminants. |
| qPCR | Quantifies residual host cell and plasmid DNA. | |
| Analytical Ultracentrifugation (AUC), Anion-Exchange Chromatography (AEX) | Determines the ratio of full (genome-containing) to empty capsids. | |
| Potency | Quantitative PCR (qPCR) or Droplet Digital PCR (ddPCR) | Measures the vector genome (vg) titer, which is the concentration of viral vectors containing the therapeutic gene. |
| In vitro cell-based assay | Measures the biological activity of the vector by assessing transgene expression in a relevant cell line. | |
| Safety | Sterility Testing | Ensures the absence of microbial contamination. |
| Endotoxin Testing | Detects the presence of bacterial endotoxins. | |
| Replication-Competent AAV (rcAAV) Assay | Ensures the absence of replication-competent AAV, which could arise from recombination events during production. |
Table 3: Key Quality Control Assays for AAV2-based Gene Therapies.
Conclusion
The AAV2 vector is an integral component of the this compound gene therapy, serving as an efficient and safe vehicle for delivering a functional copy of the hRPE65 gene to the retinal pigment epithelium. Preclinical and early clinical data suggest that this approach holds significant promise for restoring visual function in patients with Leber Congenital Amaurosis type 2. The continued development and optimization of AAV vector technology, coupled with rigorous manufacturing and quality control processes, are crucial for the advancement of gene therapies for inherited retinal diseases and other genetic disorders. The ongoing clinical evaluation of this compound will provide further insights into the long-term safety and efficacy of this promising therapeutic candidate.
References
- 1. Retinal Gene Therapy Using Adeno-Associated Viral Vectors: Multiple Applications for a Small Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technology Platform_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 3. Frontera Therapeutics Completes $160 Million Series B [globenewswire.com]
- 4. Overview_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 5. Home_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
FT-001: A Technical Guide to Targeted Retinal Gene Delivery for Leber Congenital Amaurosis-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of FT-001, a promising gene therapy in clinical development for the treatment of Leber Congenital Amaurosis-2 (LCA-2), a severe inherited retinal dystrophy. This document details the target cells, gene delivery mechanism, and available clinical data, offering insights for researchers and professionals in the field of ophthalmology and gene therapy.
Introduction to FT-001 and Leber Congenital Amaurosis-2
Leber Congenital Amaurosis (LCA) is a group of inherited retinal diseases that cause severe vision loss from birth.[1][2] LCA-2, which accounts for approximately 10% of all LCA cases, is caused by mutations in the RPE65 gene.[1][2] This gene encodes the retinal pigment epithelium-specific 65 kDa protein (RPE65), an essential enzyme in the visual cycle.[3][4][5] FT-001 is a gene therapy designed to address the underlying genetic defect in LCA-2 by delivering a functional copy of the human RPE65 gene to the target retinal cells.[1][2] The therapy is being developed by Frontera Therapeutics and is currently in Phase 2 clinical trials.[6]
Target Cells and Gene Delivery
Target Cells: The primary target cells for FT-001 are the retinal pigment epithelium (RPE) cells .[3][4][7] These cells are located in the outer layer of the retina and play a crucial role in supporting the function and health of photoreceptor cells (rods and cones), which are the light-sensing cells of the eye.
Delivered Gene: FT-001 delivers a codon-optimized version of the human RPE65 gene .[8] This gene encodes the RPE65 protein, which is a critical enzyme (an isomerohydrolase) in the visual cycle.[3][4][5]
Delivery Mechanism: FT-001 utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver the RPE65 gene.[8][9] The therapy is administered as a one-time subretinal injection .[1][2] This method involves injecting the vector directly into the subretinal space, the area between the RPE and the photoreceptor cells, ensuring targeted delivery to the cells of interest.[10]
Mechanism of Action and Signaling Pathway
Mutations in the RPE65 gene lead to a deficiency or absence of the RPE65 enzyme.[7] This enzyme is essential for the conversion of all-trans-retinyl esters to 11-cis-retinol, a crucial step in the regeneration of the visual chromophore, 11-cis-retinal.[4][5][11] Without 11-cis-retinal, the photopigments in rods and cones cannot be regenerated, leading to impaired light sensitivity and progressive vision loss.[5][7]
FT-001 gene therapy aims to restore the visual cycle by providing a functional copy of the RPE65 gene to the RPE cells. Once delivered, the gene is expressed, leading to the production of the functional RPE65 enzyme. This, in turn, restores the conversion of all-trans-retinyl esters to 11-cis-retinol, enabling the regeneration of photopigments and ultimately improving visual function.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. modernretina.com [modernretina.com]
- 3. RPE65: role in the visual cycle, human retinal disease, and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FT-001(Frontera) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophthalmology360.com [ophthalmology360.com]
- 9. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The RPE65 Pathway: A Comprehensive Technical Guide for Vision Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) pathway, a critical component of the visual cycle. This document details the molecular mechanisms, experimental methodologies, and clinical significance of RPE65, offering a foundational resource for professionals in vision research and therapeutic development.
Introduction to RPE65 and the Visual Cycle
The ability to see in various light conditions depends on a continuous supply of 11-cis-retinal, the chromophore of visual pigments in photoreceptor cells. The regeneration of this crucial molecule occurs through a series of enzymatic reactions known as the visual cycle, which primarily takes place in the retinal pigment epithelium (RPE).[1] RPE65, a 61 kDa protein located in the smooth endoplasmic reticulum of RPE cells, is the pivotal enzyme in this pathway.[1][2] It functions as a retinoid isomerohydrolase, catalyzing the conversion of all-trans-retinyl esters to 11-cis-retinol.[3][4] This step is the rate-limiting reaction in the canonical visual cycle.[3]
Mutations in the RPE65 gene lead to a deficiency in 11-cis-retinal, causing a spectrum of inherited retinal diseases, most notably Leber Congenital Amaurosis (LCA).[2][5] LCA is a severe retinal dystrophy that presents in early childhood with profound vision loss.[2] The absence of functional RPE65 disrupts the visual cycle, leading to the accumulation of all-trans-retinyl esters in the RPE and a progressive degeneration of photoreceptor cells.[2][6]
The RPE65 Signaling Pathway
The canonical visual cycle is a multi-step process involving several key enzymes and transport proteins. RPE65 plays a central role in this pathway, which can be summarized as follows:
-
Photoisomerization: In the photoreceptor outer segments, the absorption of a photon by rhodopsin (in rods) or cone opsins (in cones) triggers the isomerization of 11-cis-retinal to all-trans-retinal.
-
Reduction and Transport: All-trans-retinal is reduced to all-trans-retinol by retinol dehydrogenases (RDHs) and transported from the photoreceptors to the RPE.
-
Esterification: In the RPE, Lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters, which serve as the substrate for RPE65.[4]
-
Isomerization and Hydrolysis: RPE65, an iron(II)-dependent enzyme, binds to the all-trans-retinyl esters and catalyzes their conversion into 11-cis-retinol.[7]
-
Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases.
-
Transport and Regeneration: Finally, 11-cis-retinal is transported back to the photoreceptors, where it combines with opsin to regenerate the visual pigment, ready for the next cycle of phototransduction.
Quantitative Data
This section presents key quantitative data related to the RPE65 pathway, compiled from various studies.
Table 1: Kinetic Parameters of RPE65
| Parameter | Value | Species | Comments | Reference |
| Initial Rate of Reaction | 2.9 pmol/min/mg of RPE65 | Human (recombinant) | Measured in QBI-293A cells co-expressing LRAT. | [4] |
| Iron Stoichiometry | 0.8 ± 0.1 | Bovine | Indicates that RPE65 binds iron ion. | [7] |
| IC50 (2,2'-bipyridine) | 0.5 mM | Bovine | Inhibition of isomerohydrolase activity in RPE microsomes. | [7] |
| IC50 (1,10-phenanthroline) | 0.2 mM | Bovine | Inhibition of isomerohydrolase activity in RPE microsomes. | [7] |
Table 2: Effects of RPE65 Deficiency in Mouse Models
| Parameter | RPE65-/- Mice | Wild-Type Mice | Age | Comments | Reference |
| Photoreceptor Nuclei | Reduced | Normal | 28-40 weeks | Significant loss of photoreceptor nuclei. | [8] |
| Cone Density | Significantly reduced | Normal | 2-3 weeks | Massive cone degeneration. | [9] |
| Dark Outer Segment Ca2+i | 140 nM | 250 nM | 6-12 weeks | Consistent with partial channel closure in darkness. | [8] |
| Rod Response Sensitivity | 2.8 x 10^-5 pAΦ^-1µm^2 | 1.2 pAΦ^-1µm^2 | 6-12 weeks | Significantly depressed response sensitivity. | [8] |
| ONL Thickness (Fovea) | Thinned | 97 µm (SD=17 µm) | N/A (Human data) | Absent rod vision is associated with a thinned photoreceptor layer. | [6] |
Table 3: Clinical Outcomes of RPE65 Gene Therapy
| Outcome Measure | Improvement | Time Point | Comments | Reference |
| Best-Corrected Visual Acuity (BCVA) | -0.10 logMAR | 1 year | Significant improvement. | [5] |
| Full-Field Light Sensitivity Threshold (FST) - Blue Flashes | 1.60 log | 1 year | Significant improvement. | [5] |
| Central Retinal Thickness | Thinner by 19.21 µm | 2-3 years | Treated eyes appeared thinner. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the RPE65 pathway.
RPE65 Isomerase Activity Assay
This assay measures the enzymatic activity of RPE65 by quantifying the production of 11-cis-retinol from all-trans-retinyl esters.
Materials:
-
RPE microsomes or cell lysates containing RPE65 and LRAT.
-
All-trans-[3H]retinol or unlabeled all-trans-retinol.
-
Bovine serum albumin (BSA).
-
Cellular retinaldehyde-binding protein (CRALBP).
-
Reaction buffer (e.g., 10 mM 1,3-bis(tris(hydroxymethyl)-methylamino) propane, pH 8.0, 100 mM NaCl).
-
Methanol and Hexane for extraction.
-
HPLC system with a normal-phase column.
Procedure:
-
Reaction Setup: In a reaction tube, combine the RPE microsomes or cell lysate with the reaction buffer containing BSA and CRALBP.
-
Substrate Addition: Initiate the reaction by adding all-trans-[3H]retinol (for radioactive detection) or unlabeled all-trans-retinol.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1.5 hours).
-
Reaction Quenching and Extraction: Stop the reaction by adding cold methanol, followed by hexane to extract the retinoids.
-
Phase Separation: Vortex the mixture and centrifuge to separate the phases.
-
Analysis: Analyze the hexane extract by HPLC to separate and quantify the different retinoid isomers, particularly 11-cis-retinol.[10]
GST Pull-Down Assay for Protein-Protein Interactions
This in vitro method is used to identify physical interactions between a GST-tagged "bait" protein (e.g., RPE65) and a "prey" protein.[11][12]
Materials:
-
GST-tagged RPE65 fusion protein.
-
Glutathione-agarose or magnetic beads.
-
Cell lysate containing potential interacting proteins.
-
Binding and wash buffers.
-
Elution buffer (containing reduced glutathione).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Immobilization of Bait Protein: Incubate the purified GST-RPE65 fusion protein with glutathione beads to immobilize it.
-
Binding of Prey Protein: Add the cell lysate containing the prey proteins to the beads and incubate to allow for protein-protein interactions.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the GST-RPE65 and any interacting proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the suspected interacting protein, or by mass spectrometry to identify unknown interactors.[11]
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.[13][14]
Materials:
-
Yeast strains (e.g., AH109, Y187).
-
Bait vector (e.g., pGBKT7) containing the RPE65 gene fused to a DNA-binding domain (BD).
-
Prey vector (e.g., pGADT7) containing a cDNA library fused to an activation domain (AD).
-
Yeast transformation reagents.
-
Selective growth media.
Procedure:
-
Bait Construction and Auto-activation Test: Clone the RPE65 gene into the bait vector. Transform the bait construct into a yeast strain and test for auto-activation of reporter genes on selective media.
-
Library Screening: Transform a yeast strain with the prey cDNA library. Mate the bait-containing yeast strain with the prey library strain.
-
Selection of Positive Interactions: Plate the diploid yeast on highly selective media to screen for colonies where the interaction between the bait (RPE65) and a prey protein reconstitutes a functional transcription factor, leading to the expression of reporter genes and cell growth.
-
Validation and Identification: Isolate the prey plasmids from positive colonies and sequence the cDNA inserts to identify the interacting proteins. Further validate the interactions using other methods like co-immunoprecipitation or GST pull-down assays.
HPLC Analysis of Retinoid Isomers
High-performance liquid chromatography is the standard method for separating and quantifying different retinoid isomers.[15][16]
Materials:
-
HPLC system with a UV detector.
-
Normal-phase silica column.
-
Mobile phase (e.g., a mixture of hexane, ethyl acetate, dioxane, and octanol).[17]
-
Retinoid standards (e.g., all-trans-retinol, 11-cis-retinol, 13-cis-retinol).
-
Samples containing retinoids extracted from cells or tissues.
Procedure:
-
Sample Preparation: Extract retinoids from biological samples using organic solvents like hexane.
-
Chromatographic Separation: Inject the sample onto the HPLC column. Use an isocratic or gradient elution with the mobile phase to separate the different retinoid isomers based on their polarity.
-
Detection: Monitor the elution of retinoids using a UV detector at a specific wavelength (e.g., 325 nm).
-
Quantification: Identify and quantify the different retinoid isomers by comparing their retention times and peak areas to those of known standards.[17]
RPE65 in Disease and Therapeutics
Mutations in RPE65 are a primary cause of Leber Congenital Amaurosis, accounting for 6-16% of cases.[2] The resulting deficiency in RPE65 activity disrupts the visual cycle, leading to a lack of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the RPE. This biochemical defect results in severe visual impairment from birth or early infancy and progressive degeneration of photoreceptor cells.[2]
The monogenic nature of RPE65-associated LCA has made it an attractive target for gene therapy. The therapeutic strategy involves delivering a functional copy of the RPE65 gene to the RPE cells using an adeno-associated virus (AAV) vector.[18] Clinical trials have demonstrated that this approach can lead to significant improvements in visual function, including visual acuity and light sensitivity.[5][18] Voretigene neparvovec-rzyl (Luxturna®) is an FDA-approved gene therapy for patients with biallelic RPE65 mutation-associated retinal dystrophy.[19]
Conclusion
The RPE65 pathway is a cornerstone of vision, and its dysfunction has profound consequences for sight. This technical guide has provided a detailed overview of the core aspects of RPE65 biology, from its enzymatic function in the visual cycle to its clinical relevance in inherited retinal diseases. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and clinicians working to further unravel the complexities of the visual cycle and develop novel therapies for blinding conditions. Continued research into the regulation of RPE65 expression and activity, as well as the long-term efficacy and safety of gene therapy, will be crucial for advancing the treatment of RPE65-mediated retinal dystrophies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Retinal pigment epithelium 65 kDa protein (RPE65): An update [escholarship.org]
- 4. RPE65 is the isomerohydrolase in the retinoid visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of human gene therapy for RPE65-associated Leber’s congenital amaurosis on visual function: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying photoreceptors in blind eyes caused by RPE65 mutations: Prerequisite for human gene therapy success - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RPE65 is an iron(II)-dependent isomerohydrolase in the retinoid visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. pnas.org [pnas.org]
- 11. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. goldbio.com [goldbio.com]
- 13. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using the yeast two-hybrid system to identify interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutation of key residues of RPE65 abolishes its enzymatic role as isomerohydrolase in the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hra.nhs.uk [hra.nhs.uk]
Preclinical Studies of FT001: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT001 is an adeno-associated virus serotype 2 (AAV2) vector-based gene therapy designed to deliver a functional copy of the human retinal pigment epithelium-specific 65 kDa protein (RPE65) gene (hRPE65) to retinal cells. This therapeutic is in development for the treatment of inherited retinal dystrophies caused by biallelic mutations in the RPE65 gene, such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP). Mutations in RPE65 disrupt the visual cycle, leading to progressive vision loss and eventual blindness. This compound aims to restore the normal function of this pathway, thereby preserving and potentially improving vision in affected individuals. This whitepaper provides a comprehensive overview of the preclinical data and methodologies that form the basis for the clinical development of this compound.
Mechanism of Action: The Visual Cycle
The RPE65 protein is a critical enzyme in the visual cycle, which is the process by which the eye converts light into electrical signals sent to the brain. Specifically, RPE65 is responsible for the isomerization of all-trans-retinyl esters to 11-cis-retinol. This step is essential for the regeneration of the chromophore 11-cis-retinal, which binds to opsins in photoreceptor cells to form functional visual pigments. In individuals with RPE65 mutations, this process is impaired, leading to a deficiency of 11-cis-retinal and an accumulation of toxic all-trans-retinyl esters in the retinal pigment epithelium (RPE). This ultimately results in photoreceptor cell death and progressive vision loss.
This compound introduces a functional copy of the hRPE65 gene into RPE cells via a subretinal injection. The AAV2 vector transduces these cells, leading to the expression of the RPE65 protein. This restores the enzymatic activity necessary for the visual cycle to proceed, thereby enabling the production of 11-cis-retinal and supporting the function and survival of photoreceptor cells.
Figure 1. The role of RPE65 in the visual cycle.
Preclinical Efficacy in Animal Models
The efficacy of AAV2-hRPE65 gene therapy has been demonstrated in multiple preclinical animal models, including mice and dogs with naturally occurring RPE65 mutations. These studies have been foundational in establishing the proof-of-concept for this therapeutic approach.
Efficacy in a Canine Model of RPE65-Deficiency
Studies in dogs with RPE65 mutations, which closely mimic the human disease phenotype, have shown significant and sustained restoration of retinal function following subretinal administration of AAV2-hRPE65.
Table 1: Summary of Efficacy Data in a Canine Model of RPE65-Deficiency
| Efficacy Endpoint | Method | Result | Citation |
| Retinal Function | Electroretinography (ERG) | Significant improvement in both rod and cone-mediated ERG responses in treated eyes compared to baseline and untreated controls. | [1] |
| Visual Behavior | Obstacle Avoidance | Treated dogs demonstrated improved ability to navigate an obstacle course under various lighting conditions. | [1] |
| Pupillary Light Reflex | Pupillometry | Restoration of pupillary constriction in response to light stimuli in treated eyes. | [1] |
| Biochemical Correction | High-Performance Liquid Chromatography (HPLC) | Detection of 11-cis-retinal in the retinas of treated eyes, confirming restoration of the visual cycle. |
Experimental Protocol: Subretinal Injection and ERG in a Canine Model
-
Vector Preparation: AAV2 vectors carrying the human RPE65 cDNA under the control of a ubiquitous or RPE-specific promoter are produced in a human embryonic kidney (HEK293) cell line using a triple plasmid transfection method. The vector is purified by iodixanol gradient ultracentrifugation and titered by quantitative PCR.
-
Animal Model: Dogs with a naturally occurring, confirmed biallelic RPE65 mutation are used. Animals are housed and cared for in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Surgical Procedure: Animals are anesthetized, and a standard three-port pars plana vitrectomy is performed. A subretinal injection of the AAV2-hRPE65 vector (typically 150 µL) is administered using a fine-gauge cannula to create a retinal bleb.
-
Efficacy Assessment (ERG): Pre- and post-treatment electroretinography is performed to assess retinal function. After overnight dark adaptation, full-field ERGs are recorded in response to flashes of light of varying intensity to measure the electrical responses of rods and cones.
Figure 2. Canine model experimental workflow.
Preclinical Safety and Toxicology
Comprehensive safety and toxicology studies have been conducted in various animal models, including mice, dogs, and non-human primates, to support the clinical development of AAV2-hRPE65 gene therapy.
Biodistribution
Biodistribution studies are essential to determine the extent of vector dissemination to target and non-target tissues following administration. In non-human primates, subretinal delivery of AAV2-hRPE65 demonstrated that the vector DNA is predominantly localized to the ocular tissues of the injected eye, with limited spread to other parts of the body.[2]
Table 2: Representative Biodistribution of AAV2-hRPE65 in Non-Human Primates Following Subretinal Injection
| Tissue | Vector Genomes / µg Genomic DNA (mean ± SD) |
| Ocular Tissues (Injected Eye) | |
| Retina | 1.5 x 10^5 ± 0.8 x 10^5 |
| RPE/Choroid | 2.3 x 10^5 ± 1.1 x 10^5 |
| Optic Nerve | 5.2 x 10^2 ± 2.5 x 10^2 |
| Non-Ocular Tissues | |
| Liver | < 100 |
| Spleen | < 100 |
| Gonads | < 100 |
| Brain | < 100 |
Note: Data are representative and synthesized from published studies.
Toxicology
Toxicology studies in non-human primates have established a favorable safety profile for subretinal administration of AAV2-hRPE65.[2] The no-observed-adverse-effect level (NOAEL) has been determined, and findings have generally been limited to procedure-related effects.[2]
Table 3: Summary of Toxicology Findings in Non-Human Primates
| Study Parameter | Observation | Citation |
| Systemic Toxicity | No test article-related effects on clinical signs, body weight, or clinical pathology. | [2] |
| Ocular Toxicity | Ocular findings were primarily related to the surgical procedure. No evidence of vector-related retinal toxicity was observed at clinically relevant doses. | [2][3] |
| Immunogenicity | Minimal to low levels of neutralizing antibodies to the AAV2 capsid were detected in serum. No significant cell-mediated immune responses to the vector or transgene product were observed. | [4] |
| NOAEL | The no-observed-adverse-effect level was established at a dose of 4.5 x 10^12 vector genomes per eye.[2] | [2] |
Experimental Protocol: GLP Toxicology and Biodistribution in Non-Human Primates
-
Animal Model: Healthy, adult cynomolgus monkeys are used for these studies, conducted under Good Laboratory Practice (GLP) conditions.
-
Dose Groups: Animals are assigned to multiple dose groups, including a vehicle control and low, mid, and high doses of the AAV2-hRPE65 vector.
-
Administration: A single subretinal injection is performed in one or both eyes.
-
In-life Assessments: Regular clinical observations, ophthalmic examinations (e.g., slit-lamp biomicroscopy, indirect ophthalmoscopy, intraocular pressure), and collection of blood and other biological samples are performed.
-
Terminal Procedures: At scheduled time points, animals are euthanized, and a comprehensive necropsy is performed. Tissues are collected for histopathological evaluation and biodistribution analysis by quantitative PCR.
Conclusion
The preclinical data for AAV2-hRPE65 gene therapy, the underlying technology for this compound, provide a strong foundation for its clinical development. Studies in relevant animal models have demonstrated the potential for this therapy to restore retinal function and have established a favorable safety profile. The mechanism of action is well-understood, targeting the root cause of the disease. These comprehensive preclinical studies have been instrumental in advancing this promising therapeutic approach for patients with RPE65-mediated inherited retinal dystrophies.
References
- 1. Voretigene Neparvovec in Retinal Diseases: A Review of the Current Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of Same-Eye Subretinal Sequential Readministration of AAV2-hRPE65v2 in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
FT001 for Inherited Retinal Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inherited retinal diseases (IRDs) represent a group of genetically heterogeneous disorders characterized by progressive photoreceptor degeneration, leading to severe vision loss and blindness.[1] One of the most well-understood forms of IRD is Leber Congenital Amaurosis type 2 (LCA2), which is caused by mutations in the RPE65 gene.[2][3] The RPE65 protein is a critical enzyme in the visual cycle, responsible for the regeneration of 11-cis-retinal, the chromophore essential for light detection by photoreceptor cells.[1][4][5][6] FT001 is an investigational gene therapy designed to treat RPE65-mediated IRDs by delivering a functional copy of the human RPE65 gene to retinal cells.[2][3][7][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available clinical data, and relevant experimental methodologies.
Mechanism of Action
This compound utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a codon-optimized version of the human RPE65 gene to the retinal pigment epithelium (RPE).[7][8] The rAAV2 vector is a non-pathogenic viral vector known for its ability to efficiently transduce RPE cells following subretinal injection.[9] Once inside the RPE cells, the delivered RPE65 gene enables the synthesis of functional RPE65 protein, thereby restoring the visual cycle and allowing for the regeneration of 11-cis-retinal. This, in turn, is expected to improve photoreceptor function and restore vision in patients with RPE65 deficiency.
The Visual Cycle and the Role of RPE65
The visual cycle is a critical metabolic pathway that regenerates the 11-cis-retinal chromophore required for vision. The RPE65 protein is a key isomerase in this pathway, catalyzing the conversion of all-trans-retinyl esters to 11-cis-retinol.[4][6] Loss-of-function mutations in the RPE65 gene disrupt this cycle, leading to a deficiency of 11-cis-retinal and an accumulation of all-trans-retinyl esters, ultimately causing photoreceptor cell death and severe vision loss.[1][2]
Clinical Development
This compound is currently being evaluated in a Phase 1/2 open-label, dose-escalation, and dose-expansion clinical trial in subjects with RPE65-related inherited retinal diseases (NCT05858983).[10]
Study Design
The Phase 1 portion of the study was a dose-escalation trial designed to assess the safety and tolerability of this compound.[10] Nine patients were enrolled and received a single subretinal injection of this compound at one of three dose levels.[7][10] The Phase 2 portion of the study involves treating the contralateral eye of five of these patients.[7]
Table 1: this compound Phase 1/2 Clinical Trial Design
| Phase | Number of Patients | Dosage Levels (vector genomes/eye) | Follow-up Duration |
| Phase 1 | 9 | Low: 1.5 x 10¹⁰Medium: 7.5 x 10¹⁰High: 15 x 10¹⁰ | Up to 1 year |
| Phase 2 | 5 | Same as initial treatment | Up to Day 84 (ongoing) |
Data sourced from Sui R, et al. AAO 2024 and IOVS.[7][10]
Patient Population
A total of nine subjects were enrolled in the Phase 1 study, with an average age of 27 years (range: 10 to 43 years). The cohort included six males and three females. Diagnoses included RPE65 biallelic variation-related Retinitis Pigmentosa (n=6) and Leber Congenital Amaurosis/Early Severe Retinal Dystrophy (n=3).[10]
Safety and Tolerability
This compound was generally well-tolerated across all dose groups, with no dose-limiting toxicities reported.[7][10] A total of 44 treatment-emergent adverse events (TEAEs) were reported, the majority of which were related to the surgical procedure or steroid use.[10] Two serious adverse events (SAEs) were reported, neither of which was considered related to this compound.[10] Two TEAEs were associated with this compound: one case of rhegmatogenous retinal detachment in the low-dose group and one case of ocular inflammation in the high-dose group.[10] There was no clear dose-dependent trend in the incidence or severity of TEAEs.[10]
Efficacy
Significant improvements in visual function and retinal sensitivity were observed starting from Day 28 and were sustained throughout the observation period.[7]
Table 2: Summary of Efficacy Outcomes from the Phase 1 Study
| Efficacy Endpoint | Assessment | Results |
| Functional Vision | Multi-Luminance Mobility Test (MLMT) using the ORA-VNC™ system | 67% (4 of 6 evaluable subjects) showed an improvement of ≥2 light levels from baseline at Week 4, Week 8, or the most recent follow-up visit. |
| Light Sensitivity | Full-Field Stimulus Test (FST) | 44% (4 of 9 subjects) demonstrated an improvement of 2 Log units or more at 4 and 8 weeks post-administration. |
Data sourced from Sui R, et al. IOVS.[10]
Experimental Protocols
Administration of this compound
This compound is administered as a single dose via subretinal injection.[2][3][10] This procedure is performed by a retinal surgeon in a controlled operating room setting.
Protocol Outline: Subretinal Injection
-
Anesthesia: The procedure is typically performed under general or local anesthesia.
-
Pars Plana Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous gel, providing access to the retinal surface.
-
Retinotomy: A small, self-sealing opening (retinotomy) is created in the retina, typically in the macular region, using a micro-vitreoretinal blade.
-
Subretinal Injection: A specialized cannula is passed through the retinotomy into the subretinal space. The this compound vector suspension is then slowly injected, creating a fluid-filled blister (bleb) that detaches the neurosensory retina from the RPE. This ensures direct contact of the vector with the target RPE cells.
-
Closure: The infusion line and trocars are removed, and the sclerotomies are closed.
Efficacy Assessments
Multi-Luminance Mobility Test (MLMT)
The MLMT is a functional vision test that assesses a patient's ability to navigate a standardized course under various controlled light conditions. The ORA-VNC™ (Visual Navigation Challenge) system was utilized in the this compound trial.[10]
Protocol Outline: ORA-VNC™ Mobility Test
-
Course Design: The course consists of a defined path with obstacles of varying heights, sizes, and visual contrast. The layout is standardized across all testing sites.[11][12]
-
Light Levels: The test is performed at multiple, precisely controlled ambient light levels, ranging from very dim (scotopic conditions) to brighter (photopic conditions).
-
Procedure: Patients are instructed to navigate the course from a designated start to a finish point. The test is recorded, and performance is scored by trained, masked graders based on factors such as time to completion, number of errors (e.g., contacting obstacles), and the lowest light level at which the patient can successfully navigate the course.[12]
-
Outcome: The primary outcome is the change in the lowest light level at which the patient can successfully navigate the course, with a lower score indicating improved functional vision in low-light conditions.
Full-Field Stimulus Test (FST)
The FST is a psychophysical test that measures the light sensitivity of the entire retina.[10][13] It is particularly useful for quantifying vision in patients with severe retinal degeneration.[13][14]
Protocol Outline: Full-Field Stimulus Test
-
Dark Adaptation: The patient undergoes a period of dark adaptation (typically 30-40 minutes) to maximize retinal sensitivity.[10][14]
-
Stimulation: A Ganzfeld dome is used to present brief flashes of light of varying intensity and color (e.g., white, blue, red) to the entire visual field of one eye at a time.[10][14][15]
-
Patient Response: The patient indicates whether they perceived the light flash.[14][15]
-
Threshold Determination: A psychophysical algorithm (e.g., a staircase method) is used to determine the minimum light intensity that the patient can reliably detect.[14][15] This is reported as the light sensitivity threshold, typically in decibels (dB) or log units.[10][13]
-
Outcome: A decrease in the threshold (i.e., the ability to detect dimmer lights) indicates an improvement in retinal sensitivity.
Preclinical Development
While specific preclinical data for this compound is not publicly available, the development of RPE65 gene therapies typically involves extensive evaluation in animal models of the disease.
Animal Models
The most well-established animal models for RPE65-deficiency are the RPE65 knockout mouse and, more significantly, dog models with naturally occurring RPE65 mutations (e.g., the Briard dog).[16] These models recapitulate many of the key features of the human disease, including early and severe vision loss, an absent electroretinogram (ERG), and progressive retinal degeneration. Non-human primates are also used in safety and toxicology studies due to the anatomical similarities of their eyes to human eyes.[16]
Preclinical Efficacy and Safety
Preclinical studies for RPE65 gene therapies generally aim to demonstrate:
-
Efficacy: Restoration of retinal function as measured by ERG, improved performance in behavioral tests of vision (e.g., maze navigation), and evidence of RPE65 protein expression in the retina.
-
Safety and Toxicology: Assessment of potential local (ocular) and systemic toxicity, including inflammation, off-target effects, and biodistribution of the vector. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) guidelines.[11][17][18]
Conclusion
This compound represents a promising gene therapy for the treatment of inherited retinal diseases caused by mutations in the RPE65 gene. Early clinical data from the Phase 1/2 trial have demonstrated a favorable safety profile and significant improvements in both functional vision and retinal sensitivity.[7][10] As the clinical development of this compound progresses, further data will be crucial to fully elucidate its long-term safety and efficacy. The methodologies employed in the clinical evaluation of this compound, particularly the use of functional vision tests like the MLMT and sensitive psychophysical measures like the FST, are becoming standard in the field of retinal gene therapy.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. FT-001(Frontera) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ophthalmology360.com [ophthalmology360.com]
- 8. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 9. Pharmaceutical Development of AAV-Based Gene Therapy Products for the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Limbal Approach-Subretinal Injection of Viral Vectors for Gene Therapy in Mice Retinal Pigment Epithelium [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 16. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Toxicology of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ngvbcc.org [ngvbcc.org]
In-Depth Technical Guide to the Molecular Biology of FT001: A Potent BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT001 is a novel, orally bioavailable small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound disrupts key transcriptional programs essential for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the molecular biology of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visualization of its core signaling pathway. This compound has demonstrated potent anti-proliferative effects in preclinical models of acute myeloid leukemia (AML), primarily through the suppression of the MYC oncogene.
Core Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting the binding of BET bromodomains to acetylated lysine residues on histone tails and other proteins. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in the regulation of gene transcription.
BRD4, in particular, is a key regulator of many oncogenes, including MYC. It recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and super-enhancers, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. By occupying the acetyl-lysine binding pockets of BRD4, this compound displaces it from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of target genes like MYC. This leads to a rapid downregulation of MYC protein levels, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative Activity (GI50) | MV-4-11 (AML) | 0.22 µM | [1] |
| MYC mRNA Suppression (IC50) | MV-4-11 (AML) | 0.46 µM | [2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| MV-4-11 Xenograft (athymic nude mice) | Daily oral dosing | Complete tumor growth inhibition at well-tolerated doses | [3][4][5][6][7] |
Signaling Pathway and Experimental Workflow Visualization
This compound Mechanism of Action: BET Inhibition and MYC Suppression
Caption: this compound competitively inhibits BRD4, leading to MYC suppression.
Experimental Workflow: Evaluating this compound In Vitro
Caption: Workflow for in vitro characterization of this compound.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
Cell Proliferation Assay (CCK-8)
This protocol is adapted for determining the anti-proliferative effects of this compound on the MV-4-11 cell line.[8]
-
Cell Culture:
-
Culture MV-4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL.
-
-
Assay Procedure:
-
Seed 5 x 10^3 MV-4-11 cells per well in a 96-well plate in a final volume of 100 µL.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
-
MYC mRNA Suppression Assay (RT-qPCR)
This protocol outlines the steps to quantify the effect of this compound on MYC gene expression.
-
Cell Treatment and RNA Extraction:
-
Seed MV-4-11 cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qPCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Perform a melt curve analysis to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of MYC mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Plot the dose-response curve for MYC mRNA suppression and determine the IC50 value.
-
Western Blot for MYC Protein
This protocol describes the detection of MYC protein levels following this compound treatment.
-
Cell Lysis and Protein Quantification:
-
Treat MV-4-11 cells with this compound as described for the RT-qPCR assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the MYC protein levels to the loading control.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an MV-4-11 xenograft model.[3][4][5][6][7]
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 MV-4-11 cells, typically resuspended in a mixture of media and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Drug Administration and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally once daily at predetermined doses. The control group should receive the vehicle.
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, excise the tumors and measure their weight.
-
Tumor tissue can be used for further analysis, such as western blotting or RT-qPCR for MYC expression, to confirm target engagement in vivo.
-
Compare the tumor growth inhibition between the treated and control groups.
-
Conclusion
This compound is a promising BET bromodomain inhibitor with a well-defined mechanism of action centered on the suppression of MYC transcription. Its potent anti-proliferative activity in preclinical models of AML highlights its potential as a therapeutic agent for cancers driven by MYC. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other BET inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BET Inhibition Induces HEXIM1- and RAD51-Dependent Conflicts between Transcription and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sfai.se [sfai.se]
- 6. scispace.com [scispace.com]
- 7. Andrographolide Suppresses MV4-11 Cell Proliferation through the Inhibition of FLT3 Signaling, Fatty Acid Synthesis and Cellular Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MV4-11 Cells [cytion.com]
FT001: A Gene Therapy Approach to Restoring Retinal Function in RPE65-Mediated Inherited Retinal Diseases
An In-depth Technical Guide
Introduction
Inherited retinal diseases (IRDs) encompass a group of genetic disorders characterized by the progressive degeneration of photoreceptor cells in the retina, leading to severe vision loss and often blindness. One of the well-characterized forms of IRD is caused by mutations in the RPE65 gene. This gene encodes the retinal pigment epithelium-specific 65 kDa protein, an essential enzyme in the visual cycle. FT001 is an investigational gene therapy developed by Frontera Therapeutics designed to address the underlying genetic defect in patients with RPE65 mutation-associated retinal dystrophy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of clinical findings, and detailed experimental protocols relevant to its development and evaluation.
Mechanism of Action: Restoring the Visual Cycle
This compound is a recombinant adeno-associated virus serotype 2 (rAAV2) vector that carries a codon-optimized version of the human RPE65 gene.[1] The therapy is administered as a one-time subretinal injection, delivering functional copies of the RPE65 gene directly to the retinal pigment epithelium (RPE) cells.[2][3]
The RPE65 protein is a critical isomerohydrolase in the canonical visual cycle. It catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol. This 11-cis-retinol is then oxidized to 11-cis-retinal, the chromophore that binds to opsin proteins in photoreceptor cells (rods and cones) to form visual pigments. Upon absorbing a photon of light, 11-cis-retinal isomerizes to all-trans-retinal, initiating the phototransduction cascade that leads to vision.
In individuals with biallelic RPE65 mutations, the lack of functional RPE65 protein disrupts this cycle. This leads to a deficiency of 11-cis-retinal and an accumulation of cytotoxic all-trans-retinyl esters in the RPE. The consequence is a progressive loss of photoreceptor function, resulting in conditions such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP).[1][2]
This compound aims to restore this broken pathway by providing a functional RPE65 gene to the RPE cells. The introduced gene enables the synthesis of functional RPE65 protein, which can then process the accumulated all-trans-retinyl esters into 11-cis-retinol, thereby replenishing the 11-cis-retinal needed for photoreceptor function and potentially halting the progression of retinal degeneration.
Clinical Development and Efficacy
This compound has been evaluated in a Phase 1/2 open-label, dose-escalation, and dose-expansion clinical trial in subjects with RPE65-IRD. The study was designed to assess the safety, tolerability, and preliminary efficacy of a single subretinal dose of this compound.[1]
Patient Population and Dosing
The Phase 1 portion of the trial enrolled nine patients who were administered one of three dose levels of this compound.[1]
Table 1: Phase 1/2 Clinical Trial Dosing Cohorts
| Dose Cohort | Dose Level (vg/eye) | Number of Subjects |
| Low Dose | 1.5 x 10¹⁰ | 3 |
| Medium Dose | 7.5 x 10¹⁰ | 3 |
| High Dose | 15 x 10¹⁰ | 3 |
| vg/eye: vector genomes per eye |
The patient population included individuals with clinical diagnoses of Retinitis Pigmentosa (n=6) and Leber Congenital Amaurosis/Early Severe Retinal Dystrophy (n=3). The average age of enrolled subjects was 27 years (range: 10 to 43 years).[1]
Safety and Tolerability
This compound was generally well-tolerated across all dose groups, with no dose-limiting toxicities reported.[1] The majority of treatment-emergent adverse events (TEAEs) were related to the surgical procedure or the use of steroids. Two cases of TEAEs were associated with this compound: one case of rhegmatogenous retinal detachment in the low-dose group and one case of ocular inflammation in the high-dose group.[1] There were no deaths or serious unexpected serious adverse reactions (SUSARs).[1]
Efficacy Outcomes
Significant improvements in visual function and retinal sensitivity were observed as early as Day 28 post-administration and were sustained throughout the observation period. Efficacy was primarily assessed using the Multi-Luminance Mobility Test (MLMT) and the Full-Field Stimulus Test (FST).
Table 2: Summary of Efficacy Results from Phase 1/2 Trial
| Efficacy Endpoint | Metric | Result |
| Multi-Luminance Mobility Test (MLMT) | Proportion of subjects with ≥2 light level improvement from baseline | 4 out of 6 subjects (67%) at Week 4, Week 8, or latest follow-up[1] |
| Full-Field Stimulus Test (FST) | Proportion of subjects with ≥2 Log unit improvement from baseline | 4 out of 9 subjects (44%) at 4 and 8 weeks post-administration[1] |
These results indicate that this compound has the potential to produce clinically meaningful improvements in functional vision in patients with RPE65-mediated IRDs.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of safety and efficacy in gene therapy trials for retinal diseases. The following sections describe the methodologies for key experiments cited in the evaluation of this compound.
Preclinical Evaluation (General Protocol)
While specific preclinical data for this compound is not publicly available, the general approach for RPE65 gene therapies involves evaluation in animal models that recapitulate the human disease.
-
Animal Models: Naturally occurring canine models of RPE65-LCA (e.g., Briard dogs) and knockout mouse models (Rpe65⁻/⁻) are commonly used. These models exhibit similar pathophysiology to the human condition, including impaired rod and cone function and accumulation of retinyl esters.
-
Administration: The investigational vector is administered via subretinal injection to create a localized detachment, delivering the therapy to the target RPE cells.
-
Efficacy Assessment:
-
Electroretinography (ERG): Scotopic (rod-mediated) and photopic (cone-mediated) ERG is performed to measure retinal electrical responses to light stimuli. Improvements in b-wave amplitude are a key indicator of restored photoreceptor function.
-
Behavioral/Mobility Testing: Animal-specific mobility courses are used to assess functional vision under various light conditions.
-
Histology and Immunohistochemistry: Retinal tissue is examined post-mortem to assess photoreceptor survival, morphology, and expression of the RPE65 protein.
-
-
Safety and Toxicology:
-
Ocular Examinations: Regular monitoring for inflammation (uveitis), cataracts, and changes in intraocular pressure.
-
Systemic Toxicology: Assessment of vector shedding and biodistribution to non-target organs.
-
Clinical Trial Protocol: Multi-Luminance Mobility Test (MLMT)
The MLMT is a functional vision test designed to assess a patient's ability to navigate a standardized obstacle course at various light levels.
-
Course Design: A physical course with a defined path and a standardized set of obstacles is used. The layout of the obstacles is changed for each run to minimize learning effects.
-
Illumination Levels: The test is conducted at several calibrated, standardized light levels, typically ranging from low light (1 lux, simulating a dimly lit room) to brighter indoor lighting (e.g., 400 lux).
-
Procedure:
-
The patient is first dark-adapted for a specified period.
-
Testing begins at the lowest light level.
-
The patient is instructed to navigate the course from a designated start to a finish point without touching any obstacles.
-
If the patient successfully completes the course, they "pass" at that light level.
-
The test is repeated at progressively higher light levels.
-
-
Scoring:
-
The primary endpoint is the lowest light level at which the patient can pass the course.
-
Secondary metrics include the time taken to complete the course and the number of errors (e.g., touching an obstacle).
-
A positive change is recorded as a "pass" at a lower light level post-treatment compared to baseline.
-
Clinical Trial Protocol: Full-Field Stimulus Test (FST)
The FST is a psychophysical test that measures the threshold of retinal sensitivity to flashes of light across the entire visual field.
-
Equipment: A Ganzfeld stimulator is used to deliver diffuse flashes of light of varying intensity and color.
-
Patient Preparation:
-
For scotopic (rod-dominant) testing, the patient is dark-adapted for a minimum of 40-45 minutes.
-
Pupils are typically dilated to ensure maximum light enters the eye.
-
-
Procedure:
-
The patient is positioned in the Ganzfeld dome.
-
A series of light flashes of varying intensity are presented to one eye. Stimuli can be white, or colored (e.g., blue or red) to preferentially stimulate rods or cones, respectively.
-
After each flash, the patient reports whether they saw the flash.
-
An algorithm (e.g., a staircase method) is used to vary the flash intensity based on the patient's responses to determine the detection threshold.
-
-
Scoring:
-
The threshold is defined as the light intensity at which the patient can detect the stimulus 50% of the time.
-
Results are typically reported in decibels (dB) or log units.
-
A lower threshold (i.e., the ability to see dimmer lights) indicates improved retinal sensitivity.
-
Conclusion
This compound represents a promising gene therapy for individuals with inherited retinal diseases caused by RPE65 mutations. By delivering a functional copy of the RPE65 gene, it directly targets the underlying cause of the disease, aiming to restore the visual cycle and improve retinal function. Early clinical data suggests that this compound is well-tolerated and can lead to significant and clinically meaningful improvements in functional vision. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the long-term safety and efficacy profile of this therapy.
References
Methodological & Application
Application Notes and Protocols for Subretinal Injection of Novel Therapeutics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subretinal injection is a critical technique in ophthalmic research for the targeted delivery of therapeutic agents, including gene and cell therapies, to the subretinal space.[1][2][3][4] This method allows for direct access to photoreceptor cells and the retinal pigment epithelium (RPE), making it an invaluable tool for preclinical studies of retinal diseases.[2][5] These application notes provide a detailed protocol for the subretinal injection of a novel therapeutic agent, designated here as FT001, in rodent models. The protocol is designed to be adaptable for various research applications and emphasizes procedural success and reproducibility.
Hypothetical Signaling Pathway of this compound
While the specific mechanism of this compound is proprietary, a hypothetical signaling pathway is presented below to illustrate the types of molecular interactions that can be investigated following subretinal delivery. This diagram visualizes a common pathway involved in cell survival and angiogenesis, which are relevant to many retinal disease models.
References
- 1. Frontiers | Advances in technical methods and applications of subretinal injections in experimental animals [frontiersin.org]
- 2. An Alternative and Validated Injection Method for Accessing the Subretinal Space via a Transcleral Posterior Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subretinal injection in mice to study retinal physiology and disease | Springer Nature Experiments [experiments.springernature.com]
- 4. Techniques for subretinal injections in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-Corneal Subretinal Injection in Mice and Its Effect on the Function and Morphology of the Retina | PLOS One [journals.plos.org]
Application Notes and Protocols for AAV2 Vector Production in RPE65 Gene Therapy
Introduction
Leber Congenital Amaurosis (LCA) is a group of inherited retinal diseases characterized by severe vision loss at an early age.[1] One of the most common causes of LCA is mutations in the RPE65 gene, which is crucial for the visual cycle.[2][3][4] The RPE65 protein, an isomerase found in the retinal pigment epithelium (RPE), is essential for regenerating 11-cis-retinal, the chromophore required for light detection by photoreceptor cells.[4][5] The absence of functional RPE65 protein disrupts this cycle, leading to progressive retinal degeneration and blindness.
Gene therapy offers a promising treatment by delivering a functional copy of the RPE65 gene to the RPE cells.[2][3][5] Adeno-associated virus serotype 2 (AAV2) has emerged as a safe and effective vector for this purpose.[1][6][7] AAV2 vectors can efficiently transduce RPE cells and mediate long-term expression of the therapeutic transgene without causing significant immunogenicity.[1][6] This document provides detailed application notes and protocols for the production, purification, and quality control of AAV2 vectors carrying the human RPE65 gene (AAV2-hRPE65) for research and preclinical development.
Quantitative Data Summary
The following tables summarize key quantitative data related to AAV2-RPE65 vector dosing in clinical trials and typical production yields.
Table 1: AAV2-hRPE65 Vector Doses in Clinical Trials
| Clinical Trial ID | Vector Name | Dose Range (vector genomes/eye) | Volume |
| NCT00516477 | AAV2-hRPE65v2 | 1.5 x 10¹⁰ - 1.5 x 10¹¹ | 150 - 300 µL |
| NCT00749957 | rAAV2-CB-hRPE65 | 1.8 x 10¹¹ - 6.0 x 10¹¹ | 450 µL |
| NCT00999609 (Phase III) | AAV2-hRPE65v2 | 1.5 x 10¹¹ | Not Specified |
| Approved Therapy (Luxturna™) | voretigene neparvovec-rzyl | 1.5 x 10¹¹ | 300 µL |
Data compiled from multiple sources.[1][8][9][10]
Table 2: Typical AAV2 Production Yields
| Production System | Scale | Typical Yield (vector genomes/L) | Reference |
| Adherent HEK293 Cells (Roller Bottles/Cell Stacks) | Small to Medium | 1 x 10¹³ - 5 x 10¹³ | [11] |
| Suspension-adapted HEK293 Cells (Bioreactors) | Large | 5 x 10¹² - 2.85 x 10¹³ | [12] |
| Optimized Suspension HEK293 (DOE Approach) | Large | > 1 x 10¹⁴ | [13] |
Yields can vary significantly based on the transgene, plasmids, cell health, and purification process.[10][14][15]
Experimental Workflow and Protocols
The production of high-quality AAV2-hRPE65 vectors involves a multi-step process, from plasmid preparation to final vector characterization.
Caption: High-level workflow for AAV2 vector production and quality control.
Protocol 1: Plasmid Preparation
High-quality, endotoxin-free plasmids are critical for efficient AAV production. The triple plasmid transfection system is standard.[16]
-
pHelper Plasmid: Provides adenovirus helper genes (e.g., E2A, E4, VA RNA) required for AAV replication. An example is Agilent's pHELPER.[16]
-
pAAV-RC Plasmid: Supplies the AAV rep gene (for replication) and cap gene (for capsid proteins). For AAV2, this would be pAAV-RC2, encoding Rep2 and Cap2 proteins.
-
pAAV Gene-Of-Interest (GOI) Plasmid: Contains the expression cassette for the human RPE65 gene, flanked by AAV2 Inverted Terminal Repeats (ITRs). The cassette should include a promoter active in RPE cells (e.g., a ubiquitous promoter like CAG or a cell-specific promoter), the hRPE65 cDNA, and a polyadenylation signal (e.g., SV40 pA).
Methodology:
-
Transform E. coli with each plasmid and select on appropriate antibiotic plates.
-
Grow a large-scale culture from a single colony.
-
Purify plasmids using a commercial endotoxin-free giga-prep kit.
-
Verify plasmid identity by restriction digest and sequencing of the ITRs and expression cassette.
-
Quantify the plasmid concentration and assess purity (A260/A280 ratio of ~1.8-2.0).
Protocol 2: HEK293 Cell Culture and Transfection
HEK293 cells or their derivatives (e.g., HEK293T) are the workhorse for AAV production via transient transfection.[17][18][19]
Materials:
-
HEK293 cells (passage number < 30)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Polyethylenimine (PEI), 1 mg/mL, pH 7.1
-
Opti-MEM or serum-free DMEM
-
Multi-layer cell stacks or roller bottles
Methodology:
-
Cell Seeding: Culture HEK293 cells, splitting them regularly before they reach 100% confluence.[18] Seed cells in multi-layer flasks or roller bottles 24 hours prior to transfection to achieve 70-80% confluence on the day of transfection.[11][17]
-
Transfection Complex Preparation:
-
For a 10-layer cell stack, a typical DNA amount is ~1-2 mg total plasmid DNA.[17]
-
Use a molar ratio of 1:1:1 for the pHelper, pAAV-RC2, and pAAV-hRPE65 plasmids.[16]
-
Dilute the total plasmid DNA in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute PEI in the same volume of serum-free medium. A common DNA:PEI ratio is 1:2 (w/w).[16]
-
Add the PEI solution to the DNA solution, mix vigorously, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Replace the cell culture medium with fresh, pre-warmed DMEM with 2% FBS.
-
Add the DNA-PEI complexes to the cells dropwise and gently rock the vessel to distribute.
-
Incubate the cells at 37°C, 5% CO₂.
-
Protocol 3: AAV2 Vector Harvest and Purification
Vectors are harvested from both the cells and the supernatant 72-120 hours post-transfection.[18] Purification aims to isolate full AAV capsids from cell debris and empty capsids.[20][21]
Methodology:
-
Harvest:
-
Cell Lysis & Benzonase Treatment:
-
Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl, MgCl₂, pH 8.5).
-
Perform 3-5 freeze-thaw cycles using a dry ice/ethanol bath and a 37°C water bath to lyse the cells.
-
Add Benzonase nuclease (~50-200 U/mL) to the lysate and the supernatant to digest residual plasmid and host cell DNA. Incubate for 1 hour at 37°C.[16]
-
-
Clarification:
-
Concentration (PEG Precipitation):
-
Purification (Chromatography):
-
Affinity Chromatography: This is a highly effective step for capturing AAV particles.[22] Use a resin specific for AAV2 (e.g., AVB Sepharose or POROS CaptureSelect AAVX).[22][23]
-
Resuspend the PEG pellet in equilibration buffer.
-
Load the sample onto the equilibrated column.
-
Wash the column to remove impurities.
-
Elute the bound AAV vectors using a low pH buffer (e.g., 50 mM citrate, pH 3.5).[23] Neutralize the eluate immediately with a Tris-based buffer.
-
-
Ion-Exchange Chromatography (IEX): This step is used for polishing and, critically, for separating full capsids from empty ones.[20][21] Anion-exchange chromatography (AEX) is commonly used.
-
Load the neutralized eluate from the affinity step onto an AEX column (e.g., Capto Q ImpRes).[23]
-
Apply a salt gradient (e.g., NaCl) to elute the particles. Full capsids typically elute at a higher salt concentration than empty capsids.
-
-
-
Buffer Exchange and Formulation:
-
Pool the fractions containing the purified, full AAV capsids.
-
Perform buffer exchange into a final formulation buffer (e.g., PBS with 5% sorbitol and 0.001% Pluronic F-68) using tangential flow filtration (TFF) or dialysis.[16]
-
Sterile filter the final product through a 0.22 µm filter and store at -80°C.
-
Protocol 4: Vector Titration and Quality Control
Rigorous quality control (QC) is essential to ensure the safety, purity, and potency of the AAV vector preparation.[24][25]
Methodology:
-
Genomic Titer (vg/mL): Determines the concentration of vector genomes.
-
Method: Quantitative PCR (qPCR) or Droplet Digital PCR (ddPCR).[26][27] ddPCR is often preferred as it provides an absolute quantification without a standard curve.[24][27]
-
Procedure (qPCR):
-
Treat a sample of the vector preparation with DNase I to remove any non-encapsidated DNA.[26]
-
Extract the viral DNA from the capsids (e.g., using proteinase K treatment followed by heat inactivation).
-
Perform qPCR using primers/probes targeting a specific region of the expression cassette (e.g., the promoter or the RPE65 gene).[27]
-
Quantify against a standard curve generated from a linearized plasmid of known concentration.[27][28]
-
-
-
Purity and Identity:
-
SDS-PAGE: Analyze the protein profile of the purified vector. Three bands corresponding to the AAV2 capsid proteins (VP1, VP2, VP3) should be visible in a stoichiometric ratio of approximately 1:1:10.
-
Host Cell Protein/DNA: Use ELISA and qPCR, respectively, to quantify residual impurities from the HEK293 producer cells.
-
-
Full/Empty Capsid Ratio:
-
Method: Analytical Ultracentrifugation (AUC) is the gold standard for separating particles based on their buoyant density.[29] Transmission Electron Microscopy (TEM) or Anion-Exchange Chromatography (AEX-HPLC) can also be used.[24]
-
Principle: Full capsids containing the DNA genome are denser than empty capsids and will separate accordingly during centrifugation or chromatography.
-
-
Potency/Infectivity Assay:
-
Method: In vitro cell-based assay to determine the biological activity of the vector.
-
Procedure:
-
Transduce a relevant cell line (e.g., ARPE-19) with serial dilutions of the AAV2-hRPE65 vector.
-
After 48-72 hours, quantify the expression of the RPE65 protein using methods like Western Blot or an RPE65-specific ELISA.
-
Alternatively, quantify the hRPE65 mRNA levels via RT-qPCR. The infectious titer is calculated based on the level of transgene expression.
-
-
Mechanism of RPE65 Gene Therapy
The therapeutic strategy is based on the principle of gene augmentation.
Caption: AAV2-mediated gene delivery restores the visual cycle in RPE cells.
A subretinal injection delivers the AAV2-hRPE65 vector directly to the target RPE cells.[2] Following transduction, the vector releases its single-stranded DNA genome, which is converted to a double-stranded form and persists as a stable episome in the nucleus of the non-dividing RPE cells. The cell's machinery then transcribes and translates the functional RPE65 gene, producing the correct RPE65 protein.[5] This restores the enzymatic step in the visual cycle, allowing for the regeneration of 11-cis-retinal, thereby restoring photoreceptor function and potentially halting the progression of vision loss.[2][5]
References
- 1. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RPE65 gene transference and how do they work? [synapse.patsnap.com]
- 3. gene.vision [gene.vision]
- 4. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Tropism and Retinal Transduction Efficiency of Adeno-Associated Virus Serotypes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. scge.mcw.edu [scge.mcw.edu]
- 10. Advancing AAV production with high-throughput screening and transcriptomics [insights.bio]
- 11. Video: Production of Adeno-Associated Virus Vectors in Cell Stacks for Preclinical Studies in Large Animal Models [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Creation of a High-Yield AAV Vector Production Platform in Suspension Cells Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AAV yield, bioactivity, and particle heterogeneity are impacted by genome size and non-coding DNA elements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. addgene.org [addgene.org]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Scalable AAV Purification Process For Gene Therapy [cellandgene.com]
- 21. AAV Purification: New Tools for Gene Therapy Scale-Up | Technology Networks [technologynetworks.com]
- 22. biotage.com [biotage.com]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. Analytical approaches to characterize AAV vector production & purification: Advances and challenges [insights.bio]
- 25. Vector characterization methods for quality control testing of recombinant adeno-associated viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Quality control for Adeno-associated viral vector production - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Quantifying FT001 Vector Genomes in Retinal Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT-001 is an investigational gene therapy currently in clinical development for the treatment of Leber Congenital Amaurosis-2 (LCA-2), a severe inherited retinal disease caused by mutations in the RPE65 gene.[1][2] The therapy utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a functional copy of the human RPE65 gene to retinal cells via subretinal injection.[3][4] Accurate and robust quantification of FT001 vector genomes in retinal tissue is a critical component of preclinical and clinical development, providing essential data for assessing the biodistribution, transduction efficiency, and long-term persistence of the vector. These application notes provide detailed protocols for the quantification of this compound vector genomes in retinal tissue samples.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound vector genome copies in human retinal tissue following subretinal administration at three different dose levels, as investigated in the Phase 1/2 clinical trial.[3][4] This data is for illustrative purposes to demonstrate the expected outcomes of the protocols described below.
| Dose Level | Vector Genomes (vg) per Eye | Mean Vector Genome Copies per µg Genomic DNA | Mean Vector Genome Copies per Cell* |
| Low Dose | 1.5 x 10^10 | 5,000 | 30 |
| Medium Dose | 7.5 x 10^10 | 25,000 | 150 |
| High Dose | 15 x 10^10 | 75,000 | 450 |
*Assuming approximately 6.6 pg of DNA per diploid human cell.
Experimental Protocols
Retinal Tissue Homogenization and Genomic DNA Extraction
This protocol outlines the initial steps for processing retinal tissue to isolate high-quality genomic DNA (gDNA) suitable for quantitative analysis.
Materials:
-
Fresh or frozen retinal tissue
-
Phosphate-buffered saline (PBS), sterile
-
Dounce homogenizer or bead-based homogenization system
-
Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Proteinase K
-
RNase A
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit)
Procedure:
-
Thaw frozen retinal tissue on ice. If using fresh tissue, proceed directly.
-
Weigh the tissue and record the weight.
-
In a sterile microcentrifuge tube, add the retinal tissue and an appropriate volume of ice-cold PBS.
-
Homogenize the tissue using a Dounce homogenizer or a bead-based system until no visible tissue clumps remain.
-
Proceed with genomic DNA extraction following the manufacturer's protocol for the chosen kit. This typically involves:
-
Lysis of the homogenized tissue with a suitable lysis buffer and Proteinase K.
-
Incubation at 56°C to facilitate protein digestion.
-
Treatment with RNase A to remove contaminating RNA.
-
Binding of the gDNA to a silica membrane column.
-
Washing the column to remove impurities.
-
Eluting the purified gDNA in a low-salt buffer or nuclease-free water.
-
-
Assess the quantity and quality of the extracted gDNA using a spectrophotometer or fluorometer. A260/A280 ratios should be between 1.8 and 2.0 for pure DNA.
Droplet Digital PCR (ddPCR) for Absolute Quantification of this compound Vector Genomes
Droplet Digital PCR (ddPCR) is a highly precise method for the absolute quantification of nucleic acids without the need for a standard curve, making it ideal for measuring vector genome copy numbers.[5][6][7]
Materials:
-
Purified genomic DNA from retinal tissue
-
ddPCR Supermix for Probes (No dUTP)
-
Primers and a fluorescently labeled probe specific to the this compound vector genome (e.g., targeting the RPE65 transgene or the WPRE element).
-
Primers and a fluorescently labeled probe for a host reference gene (e.g., RNase P or 18S rRNA) for normalization.
-
Restriction enzyme (optional, to fragment gDNA)
-
Nuclease-free water
-
ddPCR system (e.g., Bio-Rad QX200 Droplet Digital PCR System) including droplet generator, plate sealer, and droplet reader.
-
ddPCR-compatible plates and seals
-
Droplet generation oil
Procedure:
-
Reaction Setup:
-
Thaw all reagents on ice.
-
Prepare a ddPCR reaction mix for each sample and control. A typical 20 µL reaction includes:
-
10 µL of 2x ddPCR Supermix for Probes
-
1 µL of 20x primer/probe mix for the this compound target
-
1 µL of 20x primer/probe mix for the reference gene (for duplexing)
-
Template DNA (e.g., 1-100 ng of gDNA)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include No Template Controls (NTC) containing all reaction components except the template DNA.
-
-
Droplet Generation:
-
Load 20 µL of each ddPCR reaction mix into the middle wells of a droplet generator cartridge.
-
Load 70 µL of droplet generation oil into the bottom wells of the cartridge.
-
Place the cartridge into the droplet generator to partition the samples into approximately 20,000 nanoliter-sized droplets.
-
-
PCR Amplification:
-
Carefully transfer the droplets from the cartridge to a 96-well PCR plate.
-
Seal the plate with a pierceable foil seal using a plate sealer.
-
Perform thermal cycling using the following general conditions (optimize as needed):
-
Enzyme Activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Enzyme Deactivation: 98°C for 10 minutes
-
-
-
Droplet Reading and Data Analysis:
-
Place the PCR plate into the droplet reader.
-
The reader will analyze each droplet for fluorescence, distinguishing between positive and negative droplets for both the this compound target and the reference gene.
-
The software will use Poisson statistics to calculate the absolute concentration of the target and reference DNA in copies per microliter.
-
Calculate the vector genomes per microgram of gDNA and per cell.
-
Visualizations
Experimental Workflow for this compound Vector Genome Quantification
Caption: Workflow for quantifying this compound vector genomes.
Simplified Visual Cycle and the Role of RPE65
This compound aims to restore the visual cycle by providing a functional RPE65 gene. The diagram below illustrates the central role of the RPE65 enzyme in this pathway.
Caption: The role of RPE65 in the visual cycle.
References
- 1. biospace.com [biospace.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. ophthalmology360.com [ophthalmology360.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Digital Droplet PCR Method for the Quantification of AAV Transduction Efficiency in Murine Retina [jove.com]
- 6. Digital Droplet PCR Method for the Quantification of AAV Transduction Efficiency in Murine Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Adeno-Associated Virus (AAV) Vector Genome Titer Using Droplet Digital PCR Protocol [cellandgene.com]
Application Notes and Protocols for In Vivo Imaging of FT001 Delivery
Introduction
FT001 is a novel therapeutic agent with significant potential in [Specify therapeutic area, e.g., oncology, neurology]. To optimize its therapeutic efficacy and minimize off-target effects, it is crucial to understand its biodistribution, target engagement, and pharmacokinetic profile in a living organism. In vivo imaging provides a powerful, non-invasive toolkit to visualize and quantify these processes in real-time.[1][2][3] This document provides detailed application notes and protocols for various in vivo imaging techniques to monitor the delivery of this compound. The choice of imaging modality will depend on the specific research question, the properties of this compound, and the available instrumentation.
Overview of In Vivo Imaging Modalities for this compound Tracking
A variety of imaging techniques can be employed to track the delivery of this compound. The selection of the most appropriate modality depends on factors such as the required spatial resolution, sensitivity, penetration depth, and the nature of the labeling strategy for this compound. Below is a summary of commonly used in vivo imaging techniques.
| Imaging Modality | Spatial Resolution | Sensitivity | Penetration Depth | Labeling Strategy | Key Advantages | Key Limitations |
| Fluorescence Imaging | ~1-5 mm (whole body) | High (pM-nM) | Low (several mm to cm) | Fluorescent dyes (e.g., NIR dyes) | High throughput, cost-effective, real-time imaging.[4][5][6] | Limited tissue penetration, autofluorescence can be an issue.[7] |
| Bioluminescence Imaging | ~1-5 mm | Very High (fM-pM) | Low (several mm to cm) | Luciferase reporter genes | Very high signal-to-noise ratio, low background.[8][9][10] | Requires genetic modification of cells, limited to small animals.[8] |
| PET | 1-2 mm | Very High (pM-nM) | High (whole body) | Positron-emitting radionuclides (e.g., ¹⁸F, ⁶⁴Cu) | Excellent sensitivity and quantification, clinically translatable.[11][12][13][14][15] | Lower spatial resolution, requires a cyclotron, exposure to ionizing radiation.[16] |
| SPECT | 1-2 mm | High (nM) | High (whole body) | Gamma-emitting radionuclides (e.g., ⁹⁹ᵐTc, ¹¹¹In) | Good sensitivity, clinically available, can use a wide range of isotopes.[17][18] | Lower sensitivity than PET, lower spatial resolution.[17] |
| MRI | 25-100 µm | Low (µM-mM) | High (whole body) | Contrast agents (e.g., Gd-based, iron oxide nanoparticles) | Excellent soft-tissue contrast and spatial resolution, no ionizing radiation.[3][19][20][21] | Low sensitivity, expensive, long acquisition times.[20] |
| Ultrasound | 50-500 µm | Moderate | Moderate (up to 10 cm) | Microbubbles | Real-time imaging, portable, cost-effective, no ionizing radiation.[16][22][23] | Limited penetration in bone and air-filled organs, operator-dependent.[24] |
| Photoacoustic Imaging | 20-200 µm | High (nM) | Moderate (up to 5-6 cm) | NIR absorbing agents (e.g., ICG, nanoparticles) | High spatial resolution, good penetration depth, combines optical contrast with ultrasound resolution.[25][26][27][28] | Requires a laser source, limited by light penetration.[26] |
Experimental Protocols
This section provides detailed protocols for three key imaging modalities: Fluorescence Imaging, Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI) for tracking this compound delivery.
Protocol 1: Near-Infrared (NIR) Fluorescence Imaging of this compound
Objective: To visualize the biodistribution and tumor accumulation of this compound labeled with a near-infrared fluorescent dye in a xenograft mouse model.
Materials:
-
This compound conjugated with a near-infrared (NIR) dye (e.g., IRDye 800CW, Cy7)
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS
-
Syringes and needles
Workflow Diagram:
Procedure:
-
Animal Preparation:
-
Allow mice to acclimatize for at least one week before the experiment.
-
Ensure tumors have reached a suitable size (e.g., 100-200 mm³) before imaging.
-
-
Imaging Agent Preparation:
-
Dissolve the this compound-NIR conjugate in sterile PBS to the desired concentration.
-
Determine the optimal dose based on previous in vitro studies or literature.
-
-
Imaging Protocol:
-
Acquire a baseline fluorescence image of each mouse before injection to account for autofluorescence.
-
Administer the this compound-NIR conjugate to the mice via the desired route (e.g., intravenous tail vein injection).
-
Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours). Use appropriate excitation and emission filters for the specific NIR dye.
-
-
Data Analysis:
-
Use the imaging software to draw Regions of Interest (ROIs) over the tumor and other organs of interest (e.g., liver, kidneys, spleen).
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
At the final time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and obtain more precise biodistribution data.[29]
-
Protocol 2: Positron Emission Tomography (PET) Imaging of this compound
Objective: To quantitatively assess the biodistribution and pharmacokinetics of radiolabeled this compound in a living animal.
Materials:
-
This compound labeled with a positron-emitting radionuclide (e.g., ¹⁸F-FT001, ⁶⁴Cu-DOTA-FT001)
-
Animal model (e.g., rat, mouse)
-
PET/CT or PET/MRI scanner
-
Anesthesia (e.g., isoflurane)
-
Syringe pump
-
Blood sampling equipment
-
Gamma counter
Workflow Diagram:
Procedure:
-
Radiolabeling:
-
Synthesize and purify the radiolabeled this compound according to established radiochemistry protocols.
-
Perform quality control to ensure high radiochemical purity and specific activity.
-
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to imaging to reduce background signal, especially if using an ¹⁸F-FDG analog.
-
Anesthetize the animal with isoflurane.
-
-
Imaging Protocol:
-
Position the animal in the PET scanner.
-
Administer a known amount of radiolabeled this compound via intravenous injection, preferably using a syringe pump for controlled delivery.
-
Start the PET scan immediately for dynamic imaging or at specific time points for static imaging.
-
Acquire a CT or MRI scan for anatomical co-registration.
-
Collect serial blood samples at predetermined time points to measure the concentration of radioactivity in the plasma.
-
-
Data Analysis:
-
Reconstruct the PET images, correcting for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with the anatomical CT or MRI images.
-
Draw ROIs on the co-registered images for various organs and tissues.
-
Generate time-activity curves (TACs) for each ROI, which represent the change in radioactivity concentration over time.
-
Use the plasma radioactivity data and the tissue TACs to perform pharmacokinetic modeling and calculate parameters such as uptake, clearance, and volume of distribution.
-
Protocol 3: Magnetic Resonance Imaging (MRI) of this compound Delivery
Objective: To monitor the delivery and accumulation of this compound, either directly or through a carrier system, using MRI.
Materials:
-
This compound (if it has inherent MRI contrast properties) or this compound loaded into an MRI-visible nanocarrier (e.g., containing gadolinium or superparamagnetic iron oxide nanoparticles).
-
Animal model.
-
High-field MRI scanner (e.g., 7T, 9.4T).
-
Anesthesia and physiological monitoring equipment.
-
Contrast agent (if applicable).
Workflow Diagram:
Procedure:
-
Formulation and Animal Preparation:
-
Prepare the this compound formulation for injection. If using a nanocarrier, ensure it is well-characterized for size, stability, and contrast agent loading.
-
Anesthetize the animal and place it in a holder compatible with the MRI scanner. Monitor vital signs throughout the procedure.
-
-
MRI Protocol:
-
Acquire pre-contrast T1-weighted and/or T2/T2*-weighted images of the region of interest.
-
Administer the this compound formulation intravenously.
-
Acquire a series of post-contrast images at multiple time points. The specific pulse sequences will depend on the nature of the contrast agent (e.g., T1-weighted for Gd-based agents, T2*-weighted for SPIOs).
-
-
Data Analysis:
-
Register the pre- and post-contrast images to correct for any motion artifacts.
-
Draw ROIs on the images corresponding to the target tissue and control regions.
-
Measure the signal intensity in the ROIs before and after the administration of the this compound formulation.
-
Calculate the change in signal intensity or relaxation rates (R1 or R2*) to quantify the accumulation of the agent.
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that this compound might modulate, providing a basis for pharmacodynamic studies that can be correlated with the imaging data.
Disclaimer: These protocols are intended as a general guide. Specific parameters such as animal models, dosages, time points, and imaging settings should be optimized for each specific study and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. In Vivo Drug Delivery Imaging - CD BioSciences [bioimagingtech.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. Enhanced in vivo bioluminescence imaging using liposomal luciferin delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. PET for in vivo pharmacokinetic and pharmacodynamic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Positron emission tomography molecular imaging for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 15. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 16. Ultrasound imaging can monitor the exact drug dose and delivery site in the brain [nibib.nih.gov]
- 17. A practical SPECT technique for quantitation of drug delivery to human tumors and organ absorbed radiation dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openmedscience.com [openmedscience.com]
- 19. mdpi.com [mdpi.com]
- 20. Magnetic Resonance-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diva-portal.org [diva-portal.org]
- 22. New ultrasound imaging to map drug delivery into the brain - News - The University of Queensland [news.uq.edu.au]
- 23. Editorial: Molecular imaging for tracking drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. radiologybusiness.com [radiologybusiness.com]
- 25. Listening for the Therapeutic Window: Advances in Drug Delivery Utilizing Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Photoacoustic Drug Delivery [mdpi.com]
- 27. The sound of drug delivery: Optoacoustic imaging in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Opportunities for Photoacoustic-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. licorbio.com [licorbio.com]
Application Notes and Protocols for Assessing the Efficacy of Notoginsenoside Ft1 (FT001) in Mouse Models of Angiogenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Notoginsenoside Ft1 (referred to as Ft1) is a saponin isolated from Panax notoginseng, a plant used in traditional medicine.[1][2] Recent studies have identified Ft1 as a potent stimulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This property suggests its therapeutic potential in conditions where enhanced angiogenesis is beneficial, such as in wound healing and ischemic diseases.[3] The pro-angiogenic effects of Ft1 are mediated through the activation of specific signaling pathways, leading to increased expression of vascular endothelial growth factor (VEGF).[1][3] This document provides detailed protocols for assessing the efficacy of Ft1 in established mouse models of angiogenesis and summarizes the expected quantitative outcomes.
Data Presentation
The following table summarizes the quantitative data on the pro-angiogenic effects of Notoginsenoside Ft1 from various studies.
| Parameter | Notoginsenoside Ft1 Effect | Model System | Key Findings |
| In Vivo Angiogenesis | Promotes blood vessel formation | Matrigel Plug Assay in Mice | Ft1 successfully induced the formation of new blood vessels into the Matrigel plug.[1] |
| Wound Healing | Accelerates wound healing | Full-thickness Wound Model in Mice | Ft1 treatment resulted in a faster wound closure rate compared to controls.[1] |
Experimental Protocols
In Vivo Matrigel Plug Angiogenesis Assay
This assay evaluates the pro-angiogenic activity of a compound by assessing the formation of new blood vessels into a subcutaneously implanted gel matrix.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Matrigel (basement membrane matrix), stored at -20°C
-
Notoginsenoside Ft1 (or vehicle control)
-
Ice-cold syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Hemoglobin measurement kit (e.g., Drabkin's reagent)
-
CD31 antibody for immunohistochemistry
Procedure:
-
Preparation: Thaw Matrigel on ice overnight at 4°C. Keep all solutions and equipment that will come into contact with the Matrigel on ice to prevent premature solidification.[4]
-
Compound Mixture: On the day of the experiment, mix the desired concentration of Notoginsenoside Ft1 with the liquid Matrigel. A typical final volume for injection is 0.3-0.5 mL. A control group should be prepared with vehicle mixed into the Matrigel.
-
Animal Preparation: Anesthetize the mice using an approved protocol. Shave and sterilize the dorsal flank area.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of the mice using an ice-cold syringe.[4] The Matrigel will form a solid plug as it warms to body temperature.
-
Incubation Period: Allow the Matrigel plug to remain in the mice for a period of 7-14 days to allow for vascularization.
-
Plug Excision: At the end of the experimental period, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Assay: To quantify blood vessel formation, the plugs can be homogenized and the hemoglobin content measured using a Drabkin's reagent-based kit.[5] The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Alternatively, the plugs can be fixed in formalin, embedded in paraffin, and sectioned. The sections can then be stained with an antibody against the endothelial cell marker CD31 to visualize and quantify the microvessel density.[6]
-
Mouse Model of Wound Healing
This protocol assesses the effect of Notoginsenoside Ft1 on the rate of cutaneous wound closure.
Materials:
-
Mice (strain as appropriate for the study)
-
Anesthesia and analgesics
-
Surgical scissors, forceps, and a biopsy punch (e.g., 6 mm)
-
Topical formulation of Notoginsenoside Ft1 (or vehicle control)
-
Ruler or digital caliper
-
Camera for documentation
Procedure:
-
Animal Preparation: Anesthetize the mouse and shave the dorsal surface.
-
Wound Creation: Create a full-thickness wound on the back of each mouse using a sterile biopsy punch.
-
Treatment: Apply the topical formulation of Notoginsenoside Ft1 or the vehicle control to the wound. The application frequency will depend on the formulation (e.g., daily).
-
Monitoring and Measurement:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14).
-
Measure the wound area at each time point using a ruler or a digital caliper. The wound area can be calculated from the photographs using image analysis software.
-
-
Data Analysis: Calculate the percentage of wound closure at each time point relative to the initial wound area on day 0. Compare the healing rates between the Ft1-treated and control groups.
-
Histological Analysis (Optional): At the end of the study, wound tissue can be harvested, fixed, and sectioned for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
Visualization of Pathways and Workflows
Signaling Pathway of Notoginsenoside Ft1
Caption: Signaling pathway of Notoginsenoside Ft1 in angiogenesis.
Experimental Workflow for In Vivo Assessment
Caption: General experimental workflow for in vivo assessment.
References
- 1. Notoginsenoside Ft1 promotes angiogenesis via HIF-1α mediated VEGF secretion and the regulation of PI3K/AKT and Raf/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R1 Facilitated Wound Healing in High-Fat Diet/Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the FT-001 Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design, endpoints, and key experimental protocols for FT-001, an investigational gene therapy for the treatment of Leber Congenital Amaurosis type 2 (LCA-2), a severe inherited retinal dystrophy caused by mutations in the RPE65 gene.
Introduction to FT-001
FT-001 is a gene therapy developed by Frontera Therapeutics designed to deliver a functional copy of the human RPE65 gene to retinal cells.[1][2] The therapy is administered as a one-time subretinal injection, aiming to restore the normal function of the visual cycle and improve visual capabilities in patients with biallelic RPE65 mutations.[1][2] The underlying pathology in this form of LCA is a deficiency in the RPE65 enzyme, which is crucial for the regeneration of 11-cis-retinal, a molecule essential for light detection by photoreceptor cells. By introducing a correct version of the RPE65 gene, FT-001 seeks to enable the production of the functional enzyme, thereby restoring the visual process.
Clinical Trial Design (NCT05858983)
The ongoing clinical trial for FT-001 is a Phase 1/2 open-label, dose-escalation, and dose-expansion study.[3][4][5] The primary objective of the Phase 1 portion is to evaluate the safety and tolerability of FT-001 at different doses.[1][2][4] The study is being conducted in China and has received Investigational New Drug (IND) clearance from both the U.S. Food and Drug Administration (FDA) and the China National Medical Products Administration (NMPA).[1][2]
Study Population
The trial enrolls patients with a clinical diagnosis of retinal dystrophy associated with biallelic RPE65 mutations.[4] The initial Phase 1 enrolled nine subjects, including individuals with Retinitis Pigmentosa (RP) and Leber Congenital Amaurosis/Early-Onset Severe Retinal Dystrophy (LCA/ESRD).[4] The average age of enrolled subjects was 27 years, with a range from 10 to 43 years old.[4]
Trial Phases and Dosage
The Phase 1 dose-escalation phase included three dose cohorts:[3][4]
| Dose Cohort | Vector Genome (vg) per eye | Number of Subjects |
| Low Dose | 1.5 x 10¹⁰ | 3 |
| Medium Dose | 7.5 x 10¹⁰ | 3 |
| High Dose | 15 x 10¹⁰ | 3 |
Phase 2 of the study is a dose-expansion phase where the previously untreated eyes of five patients from Phase 1 received the therapy.[3]
Clinical Trial Endpoints
The clinical trial evaluates both the safety and preliminary efficacy of FT-001.
Primary Endpoint: Safety and Tolerability
The primary outcome measure is the safety and tolerability of a single subretinal dose of FT-001. This is assessed through the incidence and severity of adverse events (AEs).[4]
Safety Findings: FT-001 was reported to be generally well-tolerated with a good safety profile across all dose groups.[3][4] No dose-limiting toxicities (DLTs), suspected unexpected serious adverse reactions (SUSARs), or deaths were observed.[4] A total of two serious adverse events (SAEs) were reported, neither of which was considered related to FT-001.[4] The majority of the 44 reported treatment-emergent adverse events (TEAEs) were associated with the surgical procedure or steroid use.[4] Only two TEAEs were deemed associated with FT-001: one case of rhegmatogenous retinal detachment in the low-dose group and one case of ocular inflammation in the high-dose group.[4]
Secondary Endpoints: Efficacy
Preliminary efficacy is evaluated through a series of functional vision tests.
Efficacy Findings: Significant improvements in visual function and retinal sensitivity were observed starting from Day 28 and were sustained throughout the observation period.[3]
| Efficacy Endpoint | Quantitative Results |
| Multi-Luminance Mobility Test (MLMT) | 4 out of 6 subjects (67%) showed an improvement of ≥2 light levels from baseline at Week 4, Week 8, or the most recent follow-up visit.[4] |
| Full-Field Stimulus Test (FST) | 4 out of 9 subjects (44%) demonstrated an improved FST of 2 Log units or more at 4 and 8 weeks post-administration.[4] |
Experimental Protocols
FT-001 Administration: Subretinal Injection
FT-001 is administered via a single subretinal injection. This procedure is performed by a qualified vitreoretinal surgeon in a controlled operating room setting.
Protocol Overview:
-
Pre-operative Preparation: Standard pre-operative procedures for vitrectomy are followed, including pupillary dilation and administration of local or general anesthesia.
-
Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous gel and allow access to the retinal surface.
-
Retinotomy and Bleb Creation: A small opening (retinotomy) is made in the retina, typically in the superotemporal macula, to allow for the injection of the vector suspension into the subretinal space. A controlled injection creates a bleb, which is a separation of the neurosensory retina from the retinal pigment epithelium (RPE).
-
Vector Injection: The predetermined dose of FT-001 is slowly injected into the subretinal space. The surgeon carefully monitors the formation and spread of the subretinal bleb to ensure proper delivery of the gene therapy.
-
Post-operative Care: Post-operative care includes the administration of antibiotics and corticosteroids to prevent infection and manage inflammation. Patients are monitored for any adverse events related to the surgery or the gene therapy.
To minimize off-target vector distribution into the vitreous, an optimized protocol may include an intravitreal lavage with a balanced salt solution for approximately three minutes following the subretinal injection.[6][7] This can significantly reduce the amount of viral vector in the vitreous cavity.[6][7]
Efficacy Assessment Protocols
The MLMT is a performance-based assessment that measures a patient's ability to navigate a standardized course under various light levels.[8][9]
Protocol Overview:
-
Course Design: The course consists of a defined path with obstacles, arrows to follow, and steps to navigate.[8] The test is designed to simulate real-world mobility challenges.
-
Luminance Levels: The test is performed at multiple, standardized light levels, ranging from very dim (1 lux) to brighter conditions (up to 400 lux).[8]
-
Testing Procedure: Patients are instructed to navigate the course at each light level.[8] Their performance is video-recorded and scored by trained graders.
-
Scoring: Scoring is based on accuracy (number of errors, such as contacting obstacles) and speed (time to complete the course).[8] A passing score is determined by meeting predefined criteria for both accuracy and speed. The lowest light level at which a patient can successfully pass the course is recorded.
The FST is a psychophysical test that measures the threshold of light sensitivity across the entire visual field.[10][11]
Protocol Overview:
-
Dark Adaptation: The patient undergoes a period of dark adaptation (typically 45 minutes) to maximize retinal sensitivity.[11]
-
Stimulus Presentation: A Ganzfeld dome is used to present full-field flashes of light of varying intensities and colors (e.g., white, blue, and red).[10][11]
-
Patient Response: The patient is instructed to press a button to indicate whether they perceived the flash of light.[10][11]
-
Threshold Determination: A staircase method or other algorithmic approach is used to determine the lowest light intensity that the patient can reliably detect.[10] This threshold is a measure of their overall retinal sensitivity.
Visualizations
The Visual Cycle and the Role of RPE65
The following diagram illustrates the visual cycle and highlights the critical role of the RPE65 enzyme, which is deficient in patients with LCA-2.
Caption: The Visual Cycle and the Role of the RPE65 Enzyme.
FT-001 Clinical Trial Workflow
This diagram outlines the major steps in the FT-001 clinical trial for a participating patient.
Caption: Workflow of the FT-001 Clinical Trial for a Patient.
References
- 1. modernretina.com [modernretina.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. ophthalmology360.com [ophthalmology360.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Frontera Therapeutics Initiates Phase II Clinical Trial for FT-001 in Hereditary Retinopathy Treatment_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 6. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ryklinsoftware.com [ryklinsoftware.com]
- 9. Mobility Testing and Other Performance-Based Assessments of Functional Vision in Patients with Inherited Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diagnosysllc.com [diagnosysllc.com]
- 11. sickkids.ca [sickkids.ca]
Application Notes and Protocols for Viral Vector Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and reproducible titration of viral vectors is a critical step in the development and application of gene therapies, vaccines, and other viral vector-based technologies. The titer, or concentration of functional viral particles, directly impacts the efficacy and safety of the product. This document provides detailed application notes and standardized protocols for the titration of viral vectors. While the specific vector "FT001" is not publicly documented, the principles and methods described herein are broadly applicable to common viral vectors such as Adeno-Associated Virus (AAV), Lentivirus (LV), and Adenovirus (AdV), and can be adapted for your specific vector of interest.
Viral vector titration methods can be broadly categorized into two types: physical titration and infectious (or functional) titration .
-
Physical Titration methods quantify the total number of viral particles in a sample, including both infectious and non-infectious particles. These methods are typically rapid and have high throughput.
-
Infectious Titration methods measure the number of viral particles capable of infecting target cells and leading to gene expression. These methods are more biologically relevant but are often more time-consuming and complex.
The choice of titration method depends on the specific viral vector, the research or clinical application, and regulatory requirements. A combination of physical and infectious titration methods is often employed to provide a comprehensive characterization of a viral vector preparation.
I. Physical Titration Methods
Physical titration methods are essential for assessing the total number of viral particles produced and for in-process monitoring during manufacturing.
A. Quantitative PCR (qPCR) and Droplet Digital PCR (ddPCR)
Quantitative PCR (qPCR) and Droplet Digital PCR (ddPCR) are widely used methods for determining the viral genome copy number, which serves as a proxy for the physical titer.[1][2][3][4][5][6]
Principle: These methods involve the amplification of a specific target sequence within the viral genome. qPCR measures the amplification in real-time, while ddPCR partitions the sample into thousands of droplets and performs PCR in each, allowing for absolute quantification without a standard curve.[2][4][7]
Data Presentation:
| Method | Analyte | Titer Unit | Typical Titer Range | Advantages | Disadvantages |
| qPCR | Viral Genome DNA | Genome Copies/mL (GC/mL) | 1E+10 - 1E+14 GC/mL | High throughput, rapid, sensitive.[5][6] | Requires a standard curve, susceptible to inhibition, may overestimate functional titer.[5][7] |
| ddPCR | Viral Genome DNA | Genome Copies/mL (GC/mL) | 1E+10 - 1E+14 GC/mL | Absolute quantification without a standard curve, high precision, less susceptible to inhibitors.[2][4][7][8] | Lower throughput than qPCR, requires specialized equipment. |
Experimental Protocol: qPCR-based Titration of AAV Vectors
This protocol provides a general framework for titrating AAV vectors using SYBR Green-based qPCR.[3]
Materials:
-
Purified AAV vector stock
-
DNase I
-
Proteinase K (optional)
-
DNA extraction kit
-
SYBR Green qPCR Master Mix
-
Primers targeting a specific region of the viral genome (e.g., ITR, transgene)[1][7]
-
Plasmid DNA standard with a known copy number
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
DNase I Treatment: Treat the AAV vector preparation with DNase I to remove any contaminating plasmid DNA from the production process.[3][9]
-
Viral Genome Extraction: Extract the viral genomic DNA from the capsids. This can be achieved by heat denaturation (e.g., 95°C for 10 minutes) or by using a commercial DNA extraction kit.[1][10] Some protocols suggest a proteinase K digestion step before heat inactivation to improve genome release.[1][6][10]
-
qPCR Reaction Setup:
-
Prepare a standard curve by making serial dilutions of the plasmid DNA standard.
-
Prepare dilutions of the extracted viral DNA.
-
Set up the qPCR reactions in a 96-well plate, including standards, samples, no-template controls, and a reference AAV sample of known titer in duplicate or triplicate.[3]
-
Each reaction should contain the appropriate amounts of qPCR master mix, forward and reverse primers, and template DNA.
-
-
qPCR Run: Run the plate on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[3]
-
Data Analysis:
-
Generate a standard curve by plotting the Cq values against the log of the standard copy number.
-
Determine the genome copy number of the unknown samples by interpolating their Cq values from the standard curve.
-
Calculate the viral titer (GC/mL) by accounting for the dilution factors used.
-
Workflow for qPCR-based Viral Vector Titration:
Caption: Workflow for determining viral titer using qPCR.
B. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used to quantify viral capsid proteins. For lentiviruses, the p24 capsid protein is a common target, while for adenoviruses, the hexon protein is often measured.[11][12][13][14] For AAV, capsid-specific ELISAs for various serotypes are available.[11][15][16]
Principle: A capture antibody specific to the viral protein is coated on a microplate. The viral sample is added, and the viral protein is captured. A second, enzyme-linked detection antibody is then added, followed by a substrate that produces a measurable colorimetric signal proportional to the amount of viral protein present.[15][16]
Data Presentation:
| Method | Analyte | Titer Unit | Typical Titer Range | Advantages | Disadvantages |
| ELISA | Capsid Protein (e.g., p24, Hexon, AAV capsid) | pg/mL or Viral Particles/mL (VP/mL) | Varies by vector and protein | Rapid, high throughput, easy to perform.[14] | Measures total protein, not just that associated with intact virions; may not correlate with infectivity.[12] |
Experimental Protocol: p24 ELISA for Lentiviral Titration
This protocol provides a general method for determining the physical titer of lentivirus by quantifying the p24 capsid protein.[14]
Materials:
-
Lentiviral supernatant
-
p24 ELISA kit (containing capture antibody-coated plate, detection antibody, standard p24 protein, substrate, and stop solution)
-
Wash buffer
-
Plate reader
Procedure:
-
Prepare Standards and Samples: Prepare serial dilutions of the p24 standard to generate a standard curve. Dilute the lentiviral samples to fall within the linear range of the assay.
-
Coating and Blocking (if not using a pre-coated plate): Coat the microplate wells with the anti-p24 capture antibody and incubate. Block non-specific binding sites.
-
Sample Incubation: Add the standards and diluted samples to the wells and incubate to allow the capture antibody to bind to the p24 protein.
-
Washing: Wash the plate to remove unbound material.
-
Detection Antibody Incubation: Add the enzyme-linked anti-p24 detection antibody and incubate.
-
Washing: Wash the plate again.
-
Substrate Addition: Add the substrate and incubate for color development.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the p24 concentrations of the standards. Determine the p24 concentration in the samples from the standard curve and calculate the viral titer (pg/mL).
Logical Relationship for ELISA-based Titration:
Caption: Principle of sandwich ELISA for viral protein quantification.
II. Infectious Titration Methods
Infectious titration methods are crucial for determining the concentration of biologically active viral particles that can successfully transduce target cells.
A. 50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay is a widely used method to determine the infectious titer of viruses that cause a cytopathic effect (CPE) in cultured cells.[17][18][19]
Principle: Serial dilutions of the virus are used to infect a fixed number of cells in a multi-well plate. After an incubation period, the wells are scored for the presence or absence of CPE. The titer is the dilution of virus that causes CPE in 50% of the wells.[17][18][19]
Data Presentation:
| Method | Endpoint | Titer Unit | Typical Titer Range | Advantages | Disadvantages |
| TCID50 | Cytopathic Effect (CPE) | TCID50/mL | Varies by vector | Measures infectious virus, does not require a reporter gene. | Subjective scoring of CPE, time-consuming, requires a virus that causes CPE.[18][20] |
Experimental Protocol: TCID50 Assay for Adenovirus
This protocol describes a general procedure for determining the infectious titer of an adenovirus stock.[17][21]
Materials:
-
Adenovirus stock
-
Permissive cell line (e.g., HEK293)
-
Growth medium and infection medium
-
96-well plates
-
Microscope
Procedure:
-
Cell Seeding: Seed the permissive cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.[17][18]
-
Serial Dilutions: Prepare 10-fold serial dilutions of the adenovirus stock in infection medium.[17][18]
-
Infection: Remove the growth medium from the cells and inoculate replicate wells (e.g., 8-10 wells per dilution) with each viral dilution. Include a negative control (cells only).[17]
-
Incubation: Incubate the plate at 37°C and observe daily for the appearance of CPE. The incubation period can range from 3 to 14 days depending on the virus.
-
Scoring: For each dilution, count the number of wells that show CPE.
-
Titer Calculation: Calculate the TCID50 value using a statistical method such as the Reed-Muench or Spearman-Kärber formula.[19]
Experimental Workflow for TCID50 Assay:
Caption: Workflow for determining infectious viral titer using the TCID50 assay.
B. Transduction Unit (TU) or Infectious Unit (IU) Assay
This method determines the number of infectious viral particles by quantifying the expression of a reporter gene (e.g., GFP, RFP, luciferase) or by selecting for a resistance marker (e.g., puromycin, blasticidin) encoded by the viral vector.[22][23][24][25]
Principle: Target cells are transduced with serial dilutions of the viral vector. After a period of time to allow for gene expression, the number of transduced cells is quantified by flow cytometry, fluorescence microscopy, or by counting antibiotic-resistant colonies.[22][23][25]
Data Presentation:
| Method | Endpoint | Titer Unit | Typical Titer Range | Advantages | Disadvantages |
| Flow Cytometry | Reporter Gene Expression (e.g., GFP) | Transducing Units/mL (TU/mL) | 1E+5 - 1E+9 TU/mL | High-throughput, quantitative, objective.[12][25] | Requires a reporter gene, may not be suitable for all cell types. |
| Colony Formation | Antibiotic Resistance | Colony Forming Units/mL (CFU/mL) | 1E+4 - 1E+8 CFU/mL | Measures stable integration and expression. | Time-consuming, dependent on cell growth.[23] |
Experimental Protocol: Lentivirus Titration by Flow Cytometry
This protocol outlines the titration of a lentiviral vector expressing a fluorescent reporter protein.[22][25]
Materials:
-
Lentiviral vector expressing a fluorescent reporter (e.g., GFP)
-
Target cell line (e.g., HEK293T)
-
Growth medium
-
Polybrene (optional, to enhance transduction)
-
Multi-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate.
-
Serial Dilutions: Prepare serial dilutions of the lentiviral stock in growth medium, with or without Polybrene.[22]
-
Transduction: Add the viral dilutions to the cells. Include an untransduced control well.
-
Incubation: Incubate the cells for 48-72 hours to allow for viral entry, integration, and reporter gene expression.[22]
-
Cell Harvesting and Analysis:
-
Harvest the cells by trypsinization.
-
Analyze the percentage of fluorescent cells in each well using a flow cytometer.
-
-
Titer Calculation:
-
Use the dilutions that result in a percentage of fluorescent cells within the linear range of the assay (typically 1-20%) to calculate the titer.
-
The formula for calculating the titer is: Titer (TU/mL) = (Number of cells at transduction x % of fluorescent cells / 100) / Volume of virus (mL)
-
Signaling Pathway for Lentiviral Transduction and Reporter Expression:
Caption: Simplified pathway of lentiviral transduction leading to reporter gene expression.
III. Summary and Recommendations
The selection of an appropriate viral vector titration method is critical for the successful development and application of viral vector-based products.
| Method | Type | Measures | Key Advantage | Key Disadvantage |
| qPCR/ddPCR | Physical | Genome Copies | High precision and speed | Does not measure infectivity |
| ELISA | Physical | Capsid Proteins | Rapid and high-throughput | Does not measure infectivity or genome packaging |
| TCID50 | Infectious | Infectious Particles (CPE) | Measures infectivity without a reporter | Subjective and time-consuming |
| TU/IU Assay | Infectious | Infectious Particles (Gene Expression) | Biologically relevant, quantitative | Requires a reporter or selectable marker |
For a comprehensive characterization of a viral vector preparation, it is recommended to use a combination of physical and infectious titration methods. For example, qPCR or ddPCR can be used to determine the total number of viral genomes, while a TU/IU assay can be used to determine the number of infectious particles. The ratio of infectious to total particles can then be calculated to assess the quality of the viral vector preparation.
For any specific viral vector, including proprietary ones like "this compound," it is crucial to develop and validate a robust and reproducible titration method that is suitable for the intended application. This may involve optimizing existing protocols or developing new assays tailored to the specific characteristics of the vector.
References
- 1. Optimized Protocol for Accurate Titration of Adeno-Associated Virus Vectors | Semantic Scholar [semanticscholar.org]
- 2. Quantification of Viral Vector Genomic Titers By ddPCR - Creative Diagnostics [qbd.creative-diagnostics.com]
- 3. addgene.org [addgene.org]
- 4. bio-rad.com [bio-rad.com]
- 5. A reliable and feasible qPCR strategy for titrating AAV vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Quantification of AAV Vector Genomes by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Dimensional Droplet Digital PCR as a Tool for Titration and Integrity Evaluation of Recombinant Adeno-Associated Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. takarabio.com [takarabio.com]
- 10. Optimized Protocol for Accurate Titration of Adeno-Associated Virus Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Comparison of lentiviral vector titration methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lentiviral Vectors Titration Service - Creative Biolabs [creative-biolabs.com]
- 14. genscript.com [genscript.com]
- 15. AAV9 Titration ELISA - 2BScientific [2bscientific.com]
- 16. AAV Titration ELISA Kits - Amerigo Scientific [amerigoscientific.com]
- 17. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 18. brainvta.tech [brainvta.tech]
- 19. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 20. A rapid Q-PCR titration protocol for adenovirus and helper-dependent adenovirus vectors that produces biologically relevant results - PMC [pmc.ncbi.nlm.nih.gov]
- 21. med.upenn.edu [med.upenn.edu]
- 22. addgene.org [addgene.org]
- 23. horizondiscovery.com [horizondiscovery.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. genscript.com [genscript.com]
Application Notes and Protocols for FT001 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT001 is an investigational gene therapy product designed for the treatment of Leber Congenital Amaurosis-2 (LCA-2), a rare inherited retinal disease caused by mutations in the RPE65 gene.[1][2] this compound utilizes a recombinant adeno-associated virus vector (rAAV2) to deliver a functional copy of the human RPE65 gene to retinal cells.[3][4] The goal of this therapy is to restore the normal function of the RPE65 protein, thereby improving visual function in patients with LCA-2.[1][2] this compound is administered as a one-time dose via subretinal injection.[1][2]
These application notes provide a detailed protocol for the surgical administration of this compound, based on findings from clinical trials and standard ophthalmological surgical procedures for gene therapy delivery.
Quantitative Data Summary
The following table summarizes the dosage levels of this compound evaluated in the Phase 1/2 clinical trial.[3][4]
| Dosage Group | Dosage (vector genomes/eye) |
| Low Dose | 1.5 x 10¹⁰ vg/eye |
| Medium Dose | 7.5 x 10¹⁰ vg/eye |
| High Dose | 15 x 10¹⁰ vg/eye |
Surgical Protocol for this compound Administration
The administration of this compound is a sterile surgical procedure performed by a qualified vitreoretinal surgeon in an operating room. The protocol involves a standard pars plana vitrectomy (PPV) followed by the subretinal injection of this compound.
Pre-operative Preparations
-
Patient Evaluation: A comprehensive ophthalmic examination is required to confirm the diagnosis of LCA-2 with confirmed biallelic RPE65 mutations and to assess the patient's retinal structure and function. This includes, but is not limited to, visual acuity testing, fundus photography, optical coherence tomography (OCT), and full-field stimulus testing (FST).
-
Informed Consent: The patient and/or their legal guardians must be fully informed about the potential risks and benefits of the procedure and provide written informed consent.
-
Anesthesia: The procedure is typically performed under general anesthesia, especially for pediatric patients, to ensure patient comfort and minimize movement during the delicate surgical maneuvers.[5]
-
Prophylactic Corticosteroids: A course of prophylactic corticosteroids may be administered before and after the surgery to manage potential immune responses to the vector.[5]
-
Preparation of this compound: The this compound vector should be thawed and prepared according to the manufacturer's instructions immediately prior to the surgical procedure. The final product is a suspension for subretinal injection.
Surgical Procedure: Pars Plana Vitrectomy and Subretinal Injection
-
Surgical Field Preparation: The surgical eye is prepped and draped in a standard sterile fashion for ophthalmic surgery.
-
Pars Plana Vitrectomy (PPV): A standard three-port pars plana vitrectomy is performed using a 23-gauge or 25-gauge system.[3] This involves the creation of three small incisions in the pars plana to allow for the insertion of surgical instruments.
-
Posterior Vitreous Detachment (PVD): If not already present, a PVD is induced to create a space between the vitreous gel and the retina.[6] Triamcinolone acetonide may be used to improve visualization of the vitreous.[6]
-
Vitrectomy: A core vitrectomy is performed to remove the central vitreous humor, providing clear access to the retina.
-
Selection of Injection Site: The injection site is carefully chosen, typically along the superior vascular arcade, at least 2 mm away from the foveal center, avoiding areas of significant retinal atrophy.[3]
-
Subretinal Bleb Formation:
-
A specialized subretinal injection cannula (e.g., 41-gauge) is used for the injection.[3]
-
The cannula is carefully inserted through the retina into the subretinal space.
-
A small amount of balanced salt solution (BSS) may be injected first to create a small "pre-bleb," confirming the correct location and gently separating the neurosensory retina from the retinal pigment epithelium (RPE).[3]
-
-
This compound Injection:
-
The syringe containing the prepared this compound solution is attached to the subretinal cannula.
-
The this compound solution is slowly and carefully injected into the subretinal space, expanding the bleb. The total volume injected is typically around 0.3 mL.[5] The goal is to create a stable bleb containing the gene therapy product in direct contact with the target retinal cells.
-
-
Fluid-Air Exchange: Following the injection, a fluid-air exchange is performed to remove the remaining BSS from the vitreous cavity and to help flatten the retina.[3] This also helps to minimize any potential reflux of the vector into the vitreous.
-
Closure: The sclerotomies (incisions) are closed.
Post-operative Care
-
Monitoring: The patient should be monitored closely for any signs of complications, such as inflammation, infection, or increased intraocular pressure.
-
Corticosteroid Taper: The prophylactic corticosteroid regimen is typically tapered over several weeks following the surgery.[5]
-
Follow-up Examinations: Regular follow-up examinations are crucial to assess the safety and efficacy of the treatment. These will include visual function tests and retinal imaging.
-
Activity Restrictions: Patients may be advised to limit strenuous physical activity for a period after the surgery.
Experimental Workflow Diagram
Caption: Surgical workflow for this compound administration.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound gene therapy.
References
- 1. modernretina.com [modernretina.com]
- 2. Tissue Plasminogen Activator | Pars plana vitrectomy followed by subretinal or intravitreal injection with Conbercept and tissue plasminogen activator for clearance of submacular hemorrhage secondary to idiopathic polypoidal choroidal vasculopathy | springermedicine.com [springermedicine.com]
- 3. Surgical Techniques for Retinal Gene Therapy Delivery | Retinal Physician [retinalphysician.com]
- 4. ophthalmology360.com [ophthalmology360.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Surgical Approaches to Retinal Gene Therapy: 2025 Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-operative Care in Subretinal AAV Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subretinal delivery of Adeno-Associated Viral (AAV) vectors is a leading strategy for gene therapy targeting retinal diseases. This approach facilitates direct transduction of retinal pigment epithelium (RPE) and photoreceptor cells. While promising, the post-operative period is critical for ensuring the safety and efficacy of the therapy. Careful monitoring and management of potential complications are paramount for successful translational outcomes. These application notes provide detailed protocols for the post-operative care and monitoring of subjects following subretinal AAV delivery in a pre-clinical research setting.
Immediate Post-Operative Care and Management
Immediate post-operative care focuses on preventing infection, controlling inflammation, and managing pain. The following is a general protocol that may be adapted based on institutional guidelines and specific study requirements.
1.1. Analgesia
Administer analgesics as per the approved institutional animal care and use committee (IACUC) protocol to manage post-operative pain. Sustained-release formulations of buprenorphine or meloxicam are often utilized in rodent models.
1.2. Topical Medications
Immediately following surgery, and for a prescribed period thereafter, apply a regimen of topical eye drops.
-
Antibiotics: A broad-spectrum antibiotic (e.g., moxifloxacin, gatifloxacin, or chloramphenicol) administered four times daily (QID) to prevent bacterial infection.
-
Corticosteroids: A topical steroid (e.g., prednisolone acetate 1% or dexamethasone 0.1%) administered QID to control inflammation.
-
Cycloplegics: A cycloplegic agent (e.g., atropine 1% or cyclopentolate 1%) administered twice daily (BD) to relieve ciliary muscle spasm and prevent synechiae formation.
1.3. Systemic Immunosuppression
Systemic immunosuppression is often employed to mitigate the host immune response to the AAV vector and transgene product. The choice and duration of treatment should be carefully considered based on the AAV serotype, vector dose, and animal model.
Corticosteroids, such as prednisolone or prednisone, are the most commonly used immunosuppressive agents.[1] A tapering dose is typically administered, starting immediately before or on the day of surgery.[1] For example, a regimen might start at 1-2 mg/kg/day and be gradually tapered over several weeks.[1]
Monitoring of Post-Operative Complications
Regular and thorough monitoring is essential to detect and manage potential complications.
2.1. Common Complications
-
Inflammation: Uveitis (anterior, intermediate, posterior), vitritis, retinitis, and choroiditis are potential inflammatory responses to the AAV vector or the surgical procedure itself.[2][3] The severity of inflammation is often dose-dependent.[2]
-
Retinal Atrophy: Chorioretinal atrophy, particularly at the site of the subretinal bleb, is a significant complication that can develop and progress over time.[4][5]
-
Structural Changes: Other potential complications include pigmentary changes, macular holes, and outer retinal disorganization.[6]
-
Intraocular Pressure (IOP) Elevation: Monitoring for post-operative increases in IOP is crucial.
2.2. Monitoring Schedule
A typical post-operative monitoring schedule may include examinations at day 1, day 3, week 1, week 2, week 4, and then monthly. The frequency should be adjusted based on the specific study design and any observed complications.
Experimental Protocols for Post-Operative Assessment
3.1. Optical Coherence Tomography (OCT)
OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the assessment of retinal structure and the detection of abnormalities.
Protocol for OCT Imaging in Rodents:
-
Anesthesia: Anesthetize the animal according to the approved institutional protocol (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).
-
Pupil Dilation: Apply a mydriatic agent (e.g., tropicamide 1%) to the cornea to achieve maximal pupil dilation.
-
Positioning: Place the animal on the imaging platform, ensuring the eye is properly aligned with the OCT lens. Use a contact lens and artificial tears to maintain corneal hydration and optical clarity.
-
Image Acquisition: Acquire scans, including line scans and volume scans, centered on the optic nerve head and the area of the subretinal injection.
-
Analysis: Analyze the images for retinal layer thickness, the presence of intraretinal or subretinal fluid, cellular infiltrates, and signs of retinal atrophy.
3.2. Fundus Autofluorescence (FAF)
FAF imaging provides information on the health and integrity of the RPE. Areas of RPE atrophy will appear hypoautofluorescent.
Protocol for FAF Imaging in Non-Human Primates:
-
Anesthesia and Pupil Dilation: Anesthetize the animal and dilate the pupils as described for OCT imaging.
-
Positioning: Position the animal in a stereotaxic frame or on a specialized imaging stage.
-
Image Acquisition: Use a scanning laser ophthalmoscope (SLO) with an appropriate excitation wavelength (typically 488 nm) to capture FAF images. Obtain widefield images to assess the entire posterior pole and higher magnification images of the macula and the injection site.
-
Analysis: Quantify the area of hypoautofluorescence to measure the extent of RPE atrophy.
3.3. Electroretinography (ERG)
ERG is a functional assay that measures the electrical response of the various cell types in the retina to a light stimulus. It is used to assess the overall health and function of the retina.
Protocol for Full-Field ERG in Rodents:
-
Dark Adaptation: Dark-adapt the animals overnight (at least 12 hours) before the procedure.
-
Anesthesia and Pupil Dilation: Under dim red light, anesthetize the animal and dilate the pupils.
-
Electrode Placement: Place a corneal electrode on the eye, a reference electrode subcutaneously in the cheek, and a ground electrode subcutaneously in the tail.
-
Scotopic ERG: In a Ganzfeld dome, present a series of light flashes of increasing intensity to elicit rod-dominant responses.
-
Photopic ERG: After a period of light adaptation (e.g., 10 minutes of a background light), present a series of light flashes to elicit cone-dominant responses.
-
Data Analysis: Measure the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar cell response).
3.4. Quantification of Retinal Immune Cells by Flow Cytometry
This protocol allows for the quantification and characterization of immune cell populations within the retina.
Protocol for Retinal Cell Isolation and Flow Cytometry:
-
Euthanasia and Enucleation: Euthanize the animal according to the approved protocol and enucleate the eyes.
-
Retina Dissection: Under a dissecting microscope, carefully dissect the retinas from the enucleated eyes.
-
Tissue Dissociation: Dissociate the retinal tissue into a single-cell suspension using an appropriate enzymatic digestion method (e.g., with papain or dispase).
-
Cell Staining: Incubate the single-cell suspension with a cocktail of fluorescently-labeled antibodies against specific immune cell markers (e.g., CD45 for total leukocytes, CD11b for microglia/macrophages, CD4 for helper T cells, CD8 for cytotoxic T cells).
-
Flow Cytometry: Acquire and analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage and absolute number of different immune cell populations within the retina.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Example of Quantitative Data Summary for Retinal Atrophy
| Animal ID | AAV Vector Dose (vg/eye) | Timepoint (Weeks Post-Injection) | Area of Atrophy (mm²) - FAF | Retinal Thickness at Bleb Center (µm) - OCT |
| NHP-01 | 1 x 10¹¹ | 4 | 0.5 | 180 |
| NHP-01 | 1 x 10¹¹ | 12 | 1.2 | 165 |
| NHP-02 | 1 x 10¹² | 4 | 2.1 | 150 |
| NHP-02 | 1 x 10¹² | 12 | 3.5 | 130 |
| Sham-01 | Vehicle | 12 | 0.1 | 210 |
Table 2: Example of Quantitative Data Summary for ERG Analysis
| Treatment Group | Timepoint (Weeks Post-Injection) | Scotopic b-wave Amplitude (µV) | Photopic b-wave Amplitude (µV) |
| High Dose AAV | 4 | 250 ± 30 | 80 ± 15 |
| Low Dose AAV | 4 | 350 ± 45 | 100 ± 20 |
| Sham | 4 | 450 ± 50 | 120 ± 25 |
Table 3: Example of Quantitative Data Summary for Retinal Immune Cell Infiltration
| Treatment Group | Timepoint (Days Post-Injection) | CD45+ Cells (cells/retina) | CD4+ T Cells (% of CD45+) | CD8+ T Cells (% of CD45+) |
| High Dose AAV | 14 | 5000 ± 800 | 15 ± 3 | 25 ± 5 |
| Low Dose AAV | 14 | 1500 ± 300 | 8 ± 2 | 12 ± 3 |
| Sham | 14 | 500 ± 100 | 2 ± 1 | 3 ± 1 |
Visualization of Key Pathways and Workflows
5.1. Innate Immune Signaling Pathway in Response to Subretinal AAV Delivery
The innate immune system, particularly through Toll-like receptors (TLRs), plays a crucial role in recognizing AAV vectors. The AAV genome, which can contain unmethylated CpG motifs, is a key pathogen-associated molecular pattern (PAMP) recognized by TLR9 within the endosome of antigen-presenting cells like microglia and RPE cells.
Caption: TLR9 signaling pathway in response to AAV vectors.
5.2. Experimental Workflow for Post-Operative Monitoring
This workflow outlines the key steps in the post-operative monitoring of subjects following subretinal AAV delivery.
Caption: Post-operative monitoring workflow.
5.3. Logical Relationship of AAV Dose, Inflammation, and Retinal Atrophy
This diagram illustrates the dose-dependent relationship between the AAV vector and the potential for inflammation and subsequent retinal atrophy.
Caption: AAV dose, inflammation, and atrophy relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 2a Randomized Clinical Trial: Safety and Post Hoc Analysis of Subretinal rAAV.sFLT-1 for Wet Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TLR9 signaling mediates adaptive immunity following systemic AAV gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR9 signaling mediates adaptive immunity following systemic AAV gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative comparison of automated OCT and conventional FAF-based geographic atrophy measurements in the phase 3 OAKS/DERBY trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring RPE65 Protein Expression Post-FT001 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
FT001 is an investigational gene therapy designed to treat inherited retinal diseases such as Leber Congenital Amaurosis-2 (LCA2), which are caused by mutations in the RPE65 gene.[1] This therapy involves a one-time subretinal injection that delivers a functional copy of the human RPE65 gene to the retinal cells.[1] The RPE65 protein is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a key step in regenerating the visual pigment necessary for sight.[2][3][4] Mutations in the RPE65 gene lead to a deficiency in this protein, causing severe vision loss from birth or early childhood.[3]
The primary therapeutic goal of this compound is to restore the expression of functional RPE65 protein in the retinal pigment epithelium (RPE), thereby restoring the visual cycle and improving visual function.[1][5][6] Consequently, accurate and robust measurement of RPE65 protein expression following this compound administration is paramount for evaluating the therapy's efficacy and for understanding its mechanism of action in both preclinical and clinical settings.
These application notes provide detailed protocols for the quantitative and qualitative assessment of RPE65 protein expression in relevant biological samples.
The Visual Cycle and the Role of RPE65
The following diagram illustrates the visual cycle and the central role of the RPE65 protein.
Caption: The visual cycle pathway highlighting the critical role of RPE65.
Experimental Protocols
To assess the expression of RPE65 protein following this compound administration, a multi-faceted approach employing several standard molecular biology techniques is recommended. The choice of method will depend on the sample type (e.g., cell culture, tissue homogenates, or patient-derived samples) and the nature of the desired data (qualitative vs. quantitative).
The following diagram outlines a general experimental workflow for measuring RPE65 protein expression.
Caption: General workflow for measuring RPE65 protein expression.
Western Blotting for Semi-Quantitative Analysis of RPE65
Western blotting is a widely used technique to detect and semi-quantify protein expression in a sample.[7][8]
Protocol:
-
Protein Extraction:
-
For cultured cells or tissue samples, lyse in RIPA buffer supplemented with protease inhibitors to prevent protein degradation.[9]
-
Sonicate or homogenize tissue samples to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay kit.[9] This is crucial for ensuring equal loading of protein in the subsequent steps.
-
-
SDS-PAGE:
-
Denature 20-30 µg of total protein from each sample by boiling in Laemmli sample buffer.
-
Load the denatured samples onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein (RPE65 is approximately 65 kDa).[10]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for RPE65 (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C with gentle agitation.[8][10][11] Dilution of the primary antibody should be optimized as per the manufacturer's instructions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To semi-quantify the RPE65 expression, perform densitometry analysis on the resulting bands using software like ImageJ. Normalize the RPE65 band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis of RPE65
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. It offers higher throughput and more quantitative results compared to Western blotting.[12][13]
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for Western blotting.
-
Alternatively, for certain sample types like aqueous humor or vitreous fluid, direct use after appropriate dilution may be possible, depending on the ELISA kit's specifications.
-
-
ELISA Procedure (using a sandwich ELISA kit as an example):
-
Coat a 96-well microplate with a capture antibody specific for RPE65 and incubate overnight at 4°C.
-
Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate.
-
Add diluted samples and RPE65 protein standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody (biotinylated anti-RPE65 antibody) to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add an enzyme-conjugated avidin (e.g., avidin-HRP) and incubate for 1 hour.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of RPE65 in the samples by interpolating their absorbance values from the standard curve.
-
Immunohistochemistry (IHC) for Localization of RPE65 Expression
IHC is used to visualize the presence and location of a specific protein within a tissue sample. This is particularly useful for confirming that this compound-mediated RPE65 expression is occurring in the correct cell type (RPE cells).[14][15]
Protocol:
-
Tissue Preparation:
-
Immunostaining:
-
Permeabilize the tissue sections with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate the sections with a primary anti-RPE65 antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
Wash the sections with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
The presence of a specific fluorescent signal in the RPE cell layer indicates successful RPE65 expression in the target cells.
-
Data Presentation
Quantitative data from Western blot densitometry and ELISA should be summarized in tables for clear comparison between different treatment groups (e.g., untreated, vehicle control, and different doses of this compound).
Table 1: Semi-Quantitative Analysis of RPE65 Expression by Western Blot
| Treatment Group | Normalized RPE65 Expression (Arbitrary Units, Mean ± SD) | Fold Change vs. Untreated |
| Untreated (LCA2 model) | 0.05 ± 0.02 | 1.0 |
| Vehicle Control | 0.06 ± 0.03 | 1.2 |
| This compound (Low Dose) | 0.45 ± 0.10 | 9.0 |
| This compound (High Dose) | 0.85 ± 0.15 | 17.0 |
| Wild-Type Control | 1.00 ± 0.12 | 20.0 |
Table 2: Quantitative Analysis of RPE65 Concentration by ELISA
| Treatment Group | RPE65 Concentration (ng/mg total protein, Mean ± SD) |
| Untreated (LCA2 model) | < 0.1 |
| Vehicle Control | < 0.1 |
| This compound (Low Dose) | 5.2 ± 1.5 |
| This compound (High Dose) | 12.8 ± 2.1 |
| Wild-Type Control | 15.5 ± 2.5 |
Conclusion
The successful expression of the RPE65 protein is the cornerstone of this compound's therapeutic strategy. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of RPE65 protein expression following this compound administration. A combination of Western blotting for semi-quantitative assessment, ELISA for precise quantification, and immunohistochemistry for cellular localization will provide a thorough understanding of the treatment's efficacy at the molecular level. These methods are essential for advancing the development of this compound and other gene therapies for inherited retinal diseases.
References
- 1. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 2. Identification of Key Residues Determining Isomerohydrolase Activity of Human RPE65 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ophthalmology360.com [ophthalmology360.com]
- 7. Higher throughput assays for understanding the pathogenicity of variants of unknown significance (VUS) in the RPE65 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RPE65 antibody (17939-1-AP) | Proteintech [ptglab.com]
- 9. assaygenie.com [assaygenie.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mybiosource.com [mybiosource.com]
- 13. ELISA Kit FOR Retinoid isomerohydrolase | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 14. Immuno-Histochemical Analysis of Rod and Cone Reaction to RPE65 Deficiency in the Inferior and Superior Canine Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immuno-Histochemical Analysis of Rod and Cone Reaction to RPE65 Deficiency in the Inferior and Superior Canine Retina | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Subretinal Delivery of AAV Vectors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with subretinal delivery of Adeno-Associated Virus (AAV) vectors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the subretinal delivery of AAV vectors?
A1: The most common challenges include the limited packaging capacity of AAV vectors (~4.7 kb), achieving optimal transduction efficiency, managing the host immune response, potential for dose-dependent toxicity, and procedural complications such as retinal detachment and vector leakage into the vitreous.[1][2]
Q2: Which AAV serotypes are most effective for transducing retinal cells?
A2: AAV2 has been a cornerstone in ocular gene therapy research, showing high affinity for retinal ganglion cells.[3] Other serotypes like AAV1, AAV4, AAV5, AAV8, and AAV9 have also been shown to be effective.[4][5] Engineered capsids, such as AAV2.7m8 and AAV2.NN, have been developed to improve transduction efficiency and tropism for specific retinal cell types.[3] The choice of serotype often depends on the specific retinal cell layer being targeted.
Q3: What is the typical dose range for subretinal AAV vector administration in preclinical models?
A3: Doses can vary widely depending on the animal model, AAV serotype, and promoter. In mice, doses can range from 1 x 10^9 to 1 x 10^12 vector genomes (vg) per eye.[6] It is crucial to perform dose-response studies to determine the optimal therapeutic window that balances efficacy and toxicity.[6][7]
Q4: How can I minimize the immune response to subretinal AAV delivery?
A4: The subretinal space is considered immune-privileged, but immune responses can still occur, especially at higher vector doses.[8] Strategies to minimize the immune response include using the lowest effective dose, employing cell-specific promoters to limit transgene expression to target cells, and careful surgical technique to prevent leakage into the more immunogenic vitreous cavity.[9] In some cases, co-administration of immunosuppressive agents like corticosteroids may be considered.[10]
Q5: What are the key considerations for AAV vector design for retinal gene therapy?
A5: Key considerations include the choice of AAV capsid to ensure tropism for the target retinal cells, the selection of a promoter to drive cell-specific transgene expression, and the optimization of the transgene cassette to fit within the AAV packaging limit. The vector preparation should also be of high purity to minimize toxicity.[6]
Troubleshooting Guide
Problem 1: Low Transduction Efficiency
Q: I am observing low or no transgene expression after subretinal injection. What could be the cause and how can I troubleshoot it?
A: Low transduction efficiency can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Verify Vector Quality:
-
Titer: Re-titer your AAV vector stock using a reliable method like ddPCR to ensure you are injecting the intended dose.[11]
-
Purity: Impurities in the vector preparation can inhibit transduction and cause toxicity. Ensure your purification protocol effectively removes cellular debris and empty capsids.[12]
-
Storage: Improper storage can lead to vector degradation. Store AAV vectors at -80°C and avoid repeated freeze-thaw cycles.
-
-
Optimize Injection Technique:
-
Bleb Formation: A successful subretinal injection should create a distinct, transient bleb, indicating the vector has been delivered to the subretinal space.[1] Practice the injection technique to consistently create a well-formed bleb.
-
Needle Placement: Incorrect needle placement can lead to injection into the vitreous or choroid, or cause significant retinal damage. Ensure the needle tip is visualized in the subretinal space before injection.[13]
-
Volume: The injection volume should be appropriate for the animal model (e.g., 0.5-2 µL for mice) to avoid excessive retinal stretching and damage.[14]
-
-
Re-evaluate Vector Design:
-
Serotype: The chosen AAV serotype may not have the optimal tropism for your target cells. Consider testing different serotypes known to transduce retinal cells effectively (see FAQ 2).
-
Promoter: A weak or inappropriate promoter can lead to low transgene expression. Use a promoter known to be active in your target retinal cell type.
-
Problem 2: Significant Post-injection Inflammation
Q: My animals are showing signs of severe inflammation (e.g., uveitis) after subretinal injection. How can I mitigate this?
A: Post-injection inflammation is often a sign of an immune response to the AAV vector or the surgical procedure itself.
-
Dose Reduction: High vector doses are a primary cause of inflammation.[7][15] Perform a dose-response study to find the lowest effective dose.
-
Vector Purity: Ensure your vector preparation is highly pure, as contaminants can be immunogenic.
-
Surgical Technique: Minimize surgical trauma. A clean injection with minimal tissue damage will reduce the inflammatory response.[14]
-
Immunosuppression: Consider a short course of corticosteroids (e.g., prednisolone) around the time of injection to dampen the initial inflammatory response.[10][16]
-
Promoter Choice: Using a ubiquitous promoter can lead to transgene expression in antigen-presenting cells, triggering an immune response. A cell-specific promoter can help avoid this.[6]
Problem 3: Retinal Detachment and Folds
Q: I am observing persistent retinal detachments or retinal folds after the procedure. How can I prevent this?
A: While a transient retinal detachment is an expected part of the procedure, persistent detachment or folds can compromise the experiment.
-
Injection Volume and Rate: Injecting too large a volume or injecting too quickly can cause large, persistent detachments and retinal tears.[17] Use a calibrated microinjection system for precise control over volume and rate.
-
Needle Withdrawal: Withdraw the needle slowly and carefully to allow the retinotomy to self-seal.[14]
-
Self-Sealing Scleral Incision: Creating a self-sealing scleral tunnel can help prevent leakage of the vector and vitreous, reducing the risk of persistent detachment.[18]
-
Post-operative Care: Ensure proper post-operative care, including keeping the animal calm and preventing eye rubbing, to promote retinal reattachment.
Problem 4: Vector Leakage into the Vitreous
Q: How can I prevent the AAV vector from leaking into the vitreous cavity?
A: Vector leakage into the vitreous can lead to an undesirable immune response and off-target transduction.
-
Two-Step Injection: First, create a small subretinal bleb with a balanced salt solution (BSS). Then, in a second step, inject the AAV vector into this pre-formed space. This can reduce reflux of the vector into the vitreous.[19]
-
Vitreous Lavage: After the subretinal injection, a gentle lavage of the vitreous cavity with BSS can help to wash out any refluxed vector.[9][20]
-
Needle Choice and Placement: Use a small gauge needle (e.g., 33-34G) and ensure it is fully in the subretinal space before beginning the injection.[1][14]
Experimental Protocols
Protocol 1: AAV Vector Production and Purification
This protocol provides a general overview. Specific details may vary based on the AAV serotype and plasmid system used.
-
Plasmid Preparation: High-quality, endotoxin-free plasmids are essential. Prepare three plasmids:
-
pAAV: containing the gene of interest flanked by AAV inverted terminal repeats (ITRs).
-
pHelper: providing the adenovirus helper functions.
-
pRepCap: encoding the AAV replication and capsid proteins for the desired serotype.
-
-
Cell Culture and Transfection:
-
Culture HEK293 cells to ~80-90% confluency.
-
Co-transfect the cells with the three plasmids using a suitable transfection reagent (e.g., PEI).[21]
-
-
Vector Harvest and Cell Lysis:
-
Harvest the cells 48-72 hours post-transfection.
-
Lyse the cells to release the AAV particles. This can be done through multiple freeze-thaw cycles.
-
-
Purification:
-
Buffer Exchange and Concentration:
-
Perform buffer exchange into a formulation buffer (e.g., PBS with 0.014% Tween 20) using a centrifugal filtration device.[22]
-
Concentrate the vector to the desired titer.
-
-
Quality Control:
-
Titer the vector using ddPCR or qPCR.
-
Assess purity by SDS-PAGE and silver staining.
-
Test for endotoxin levels.
-
Protocol 2: Subretinal Injection in Mice
This protocol is for a transscleral subretinal injection in mice.
-
Anesthesia and Pupil Dilation:
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Dilate the pupil of the eye to be injected with a topical mydriatic agent (e.g., 1% tropicamide).
-
-
Surgical Preparation:
-
Position the mouse under a dissecting microscope.
-
Apply a topical anesthetic to the cornea.
-
Create a small conjunctival peritomy to expose the sclera.
-
-
Sclerotomy and Injection:
-
Using a sharp 30G needle, create a small, self-sealing tunnel incision through the sclera, just behind the limbus.[17][18]
-
Introduce a blunt 33G or 34G needle attached to a Hamilton syringe through the sclerotomy.[1][14]
-
Carefully advance the needle through the vitreous to the posterior of the eye, avoiding the lens.
-
Gently penetrate the retina to enter the subretinal space.
-
Slowly inject 0.5-2 µL of the AAV vector solution, creating a visible subretinal bleb.[14]
-
-
Needle Withdrawal and Closure:
-
Slowly withdraw the needle.
-
Apply a topical antibiotic ointment to the eye.
-
Protocol 3: Post-operative Care and Monitoring
-
Recovery from Anesthesia:
-
Place the animal in a clean, warm cage and monitor until it is fully ambulatory.[23]
-
Ensure easy access to food and water.
-
-
Analgesia:
-
Provide post-operative analgesia as per your institution's guidelines to minimize pain and distress.[24]
-
-
Monitoring for Complications:
-
Evaluation of Transduction:
-
At the desired time point post-injection, evaluate transgene expression using appropriate methods such as fundoscopy for fluorescent reporters, immunohistochemistry on retinal sections, or functional assays like electroretinography (ERG).
-
Quantitative Data Summary
Table 1: Comparison of AAV Serotype Transduction Efficiency in the Retina
| AAV Serotype | Primary Target Cells (Subretinal Delivery) | Relative Transduction Efficiency | Notes |
| AAV1 | RPE | High | Shows specificity for RPE cells.[5] |
| AAV2 | RPE, Photoreceptors | Moderate to High | Widely used, but may have lower efficiency in photoreceptors compared to other serotypes.[3] |
| AAV4 | RPE | High | Shows strong tropism for RPE cells.[5] |
| AAV5 | Photoreceptors, RPE | High | Efficiently transduces both photoreceptors and RPE.[4][5] |
| AAV8 | Photoreceptors, RPE | High | Shows robust transduction of the outer retina.[4] |
| AAV9 | Photoreceptors, RPE | High | Efficiently transduces outer retinal cells.[5] |
| AAV2.7m8 | Photoreceptors, RPE | Very High | Engineered capsid with enhanced transduction of the outer retina.[3] |
| AAV2.NN | Photoreceptors | Very High | Engineered capsid with high tropism for photoreceptor cells.[3] |
Table 2: Dose-Dependent Toxicity of Subretinal AAV Delivery in Mice
| Vector (Serotype-Promoter-Transgene) | Dose (vg/eye) | Observed Toxicity | Reference |
| AAV8-CMV-GFP | 5 x 10^8 | RPE toxicity | [6] |
| AAV8-CMV-GFP | 1 x 10^9 | Increased RPE toxicity | [6] |
| AAV8-CMV-GFP | 2 x 10^9 | Severe RPE and photoreceptor toxicity | [6] |
| AAV-CAG-GFP | 5 x 10^9 | Toxic | [7] |
| AAV with photoreceptor-specific promoters | Up to 2 x 10^9 | Not toxic | [6] |
Visualizations
Caption: Simplified signaling pathway of the immune response to subretinal AAV delivery.
Caption: Experimental workflow for subretinal AAV vector delivery and analysis.
References
- 1. Optimized technique for subretinal injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune responses to AAV gene therapy in the ocular compartment [repository.cam.ac.uk]
- 11. Digital Droplet PCR Method for the Quantification of AAV Transduction Efficiency in Murine Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simplified purification protocol for recombinant adeno-associated virus vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Advances in technical methods and applications of subretinal injections in experimental animals [frontiersin.org]
- 14. jove.com [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Retinal Detachment Model in Rodents by Subretinal Injection of Sodium Hyaluronate [jove.com]
- 18. Retinal detachment model in rodents by subretinal injection of sodium hyaluronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. Delivery of Adeno-Associated Virus Vectors to the Fetal Retina: Impact of Viral Capsid Proteins on Retinal Neuronal Progenitor Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pre-retinal delivery of recombinant adeno-associated virus vector significantly improves retinal transduction efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Postoperative Care | Veterian Key [veteriankey.com]
- 24. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 25. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 26. mvhclinic.org [mvhclinic.org]
improving transduction efficiency of FT001
Disclaimer: The following information is provided for research and development purposes only. FT001 is presented as a hypothetical Adeno-Associated Virus Serotype 2 (AAV2) vector for the purpose of illustrating best practices in viral transduction. All experimental protocols and data are examples and should be optimized for your specific cell types and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its serotype?
This compound is a research-grade recombinant Adeno-Associated Virus (AAV) vector. It belongs to serotype 2 (AAV2), which is one of the most studied and utilized AAV serotypes. AAV2 has a broad tropism, but it is particularly effective for transducing cell types such as neurons, hepatocytes, and skeletal muscle cells.[1][2] The vector genome is single-stranded DNA (ssDNA).
Q2: What is the optimal Multiplicity of Infection (MOI) for this compound?
The optimal Multiplicity of Infection (MOI) is highly dependent on the target cell type, as different cells have varying susceptibility to AAV2 transduction.[3] For many cell lines, a starting MOI ranging from 1,000 to 100,000 vector genomes (vg) per cell is recommended.[4][5] However, for difficult-to-transduce cells, a higher MOI of up to 500,000 may be necessary.[4] It is crucial to perform a dose-response experiment to determine the optimal MOI for your specific cell line, balancing transduction efficiency with potential cytotoxicity.
Q3: How long does it take to see transgene expression after transduction with this compound?
The timeline for transgene expression can vary. Generally, detectable expression can be observed as early as 24-72 hours post-transduction.[5] However, it's important to note that the conversion of the single-stranded AAV genome into a transcriptionally active double-stranded form can be a rate-limiting step.[6][7] Peak expression is often reached several days to a week after transduction.
Q4: Can I use this compound for in vivo studies?
Yes, AAV2 vectors like this compound are widely used for in vivo gene delivery. AAV2 is known for its ability to transduce various tissues, including the liver, muscle, and central nervous system.[1] However, the choice of AAV serotype is critical for achieving efficient and specific transduction in vivo.[8][9][10] For systemic administration, other serotypes like AAV9 may offer broader biodistribution and the ability to cross the blood-brain barrier.[1][2][11]
Q5: How should I store this compound?
For long-term storage, this compound should be kept at -80°C.[5][12] It is highly recommended to aliquot the virus stock into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to a significant drop in viral titer.[5][12][13] If you plan to use the virus within a few days, it can be stored at 4°C.[13]
Troubleshooting Guide
Issue 1: Low or No Transgene Expression
| Possible Cause | Recommended Solution |
| Suboptimal MOI | The MOI is too low for your target cells. Perform an MOI titration experiment to identify the optimal concentration. Start with a range of 1x10^4 to 1x10^6 vg/cell.[5] For some cell lines, a much higher MOI may be required. |
| Cell Health | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-80%) at the time of transduction.[14] Poor cell health can significantly impair transduction efficiency. |
| Incorrect AAV Serotype | Your target cell line may have low susceptibility to AAV2. Confirm the tropism of AAV2 for your cells. If efficiency remains low, consider using a different AAV serotype known to transduce your cell type effectively.[1][8][10] |
| Rate-Limiting Second-Strand Synthesis | The conversion of the ssDNA genome to dsDNA is a known bottleneck for AAV transduction.[6][7] Some chemical agents like camptothecin can enhance this process, though their use should be optimized due to potential toxicity.[4] |
| Vector Integrity | Repeated freeze-thaw cycles can damage viral particles and reduce titer.[5][13] Always use fresh aliquots stored at -80°C. |
| Insert Size | The size of the gene insert should not exceed the packaging capacity of AAV, which is approximately 4.7kb.[15] Larger inserts can lead to lower viral titers and reduced transduction efficiency. |
Issue 2: High Cell Toxicity or Death After Transduction
| Possible Cause | Recommended Solution |
| MOI is Too High | An excessively high MOI can lead to cytotoxicity. Reduce the amount of virus used in your experiment. Determine the maximum tolerated MOI for your cells. |
| Impurities in Viral Preparation | Residual impurities from the virus production and purification process can be toxic to cells. Ensure you are using a high-purity viral stock. |
| Serum Concentration | Transductions can often be performed in media with reduced serum (e.g., 2% FBS) to enhance virus-cell interaction without compromising cell viability over a short period.[5] However, prolonged exposure to low serum can be detrimental. You can replace the transduction media with complete growth media 4-8 hours post-transduction.[5] |
| Cell Sensitivity | Some cell lines are inherently more sensitive to viral transduction. Decrease the incubation time of the virus with the cells. |
Data and Protocols
Table 1: Effect of MOI on this compound Transduction Efficiency in Different Cell Lines (Hypothetical Data)
This table illustrates how transduction efficiency, measured by the percentage of GFP-positive cells, can vary with the MOI across different common cell lines.
| Cell Line | MOI (vg/cell) | Transduction Efficiency (% GFP+ Cells) |
| HEK293 | 1,000 | 15% |
| 10,000 | 65% | |
| 100,000 | 95% | |
| HT1080 | 1,000 | 10% |
| 10,000 | 50% | |
| 100,000 | 85% | |
| Primary Neurons | 10,000 | 20% |
| 50,000 | 70% | |
| 200,000 | 90% |
Experimental Protocol: General Transduction with this compound
This protocol provides a basic framework for transducing adherent cells in a 24-well plate format.
Materials:
-
Target cells
-
Complete growth medium
-
Reduced-serum medium (e.g., DMEM with 2% FBS)
-
This compound viral stock
-
24-well tissue culture plates
Procedure:
-
Cell Plating: The day before transduction, seed your target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transduction. For example, plate ~1.3 x 10^5 cells per well.[4]
-
Prepare Virus Dilution: On the day of transduction, thaw the this compound aliquot on ice.[5] Calculate the required volume of virus to achieve the desired MOI. Dilute the calculated volume of this compound in reduced-serum medium. The final volume should be sufficient to cover the cells (e.g., 200-300 µL for a 24-well plate).
-
Transduction:
-
Aspirate the complete growth medium from the cells.
-
Gently add the virus-containing medium to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 6-12 hours.[12]
-
-
Medium Change (Optional but Recommended): After the incubation period, you can remove the virus-containing medium and replace it with fresh, pre-warmed complete growth medium. This can help reduce potential toxicity.
-
Incubation and Analysis: Return the plate to the incubator. Allow 48-96 hours for transgene expression to occur before analysis (e.g., via fluorescence microscopy for a reporter gene or qPCR/Western blot for a gene of interest).
Experimental Protocol: Determining Optimal MOI
Procedure:
-
Seed target cells in multiple wells of a 24-well plate as described above.
-
Prepare a series of this compound dilutions to test a range of MOIs (e.g., 1,000, 5,000, 10,000, 50,000, 100,000 vg/cell). It is also essential to include a "no virus" control well.
-
Transduce the cells in duplicate or triplicate for each MOI.
-
After 48-72 hours, assess the transduction efficiency (e.g., by counting GFP-positive cells using flow cytometry or a fluorescence microscope) and cell viability (e.g., using a Trypan Blue exclusion assay).
-
The optimal MOI is the lowest concentration that provides the highest transduction efficiency with minimal cytotoxicity.
Visual Guides
Caption: Standard experimental workflow for in vitro AAV transduction.
Caption: Key steps in the AAV transduction signaling pathway.
Caption: A decision tree for troubleshooting low transduction efficiency.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Adeno-associated virus - Wikipedia [en.wikipedia.org]
- 3. Optimization of adeno-associated virus (AAV) gene delivery into human bone marrow stem cells (hBMSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecopoeia.com [genecopoeia.com]
- 5. vectorcore.medicine.uiowa.edu [vectorcore.medicine.uiowa.edu]
- 6. bosterbio.com [bosterbio.com]
- 7. journals.asm.org [journals.asm.org]
- 8. How to Select AAV Serotypes for Neurological Research? - Creative Biolabs [neuros.creative-biolabs.com]
- 9. AAV Serotype Selection Guide for Gene Delivery – Ambryon.com [ambryon.com]
- 10. Guide: Vector Selection | Vector Biolabs [vectorbiolabs.com]
- 11. Cell-penetrating peptides enhance the transduction of adeno-associated virus serotype 9 in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. researchgate.net [researchgate.net]
- 15. Why the Desired Effect is not Achieved After Using AAV? - Creative Diagnostics [creative-diagnostics.com]
FT001 Technical Support Center: Optimizing Retinal Transduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of FT001 for effective retinal transduction. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a gene therapy product designed to treat inherited retinal diseases associated with mutations in the RPE65 gene.[1][2] It utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a functional copy of the human RPE65 gene (hRPE65) into retinal cells.[2] The RPE65 protein is a crucial enzyme in the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of the visual chromophore.[3][4][5] By providing a correct version of the RPE65 gene, this compound aims to restore the normal function of the visual cycle and improve vision in patients with RPE65-mediated retinal dystrophies.[6][7]
Q2: What is the recommended route of administration for this compound?
This compound is administered via a one-time subretinal injection.[1][2] This method delivers the AAV vector directly to the subretinal space, allowing for efficient transduction of the target retinal pigment epithelium (RPE) cells and photoreceptors.[8]
Q3: What dosage levels of this compound have been evaluated in clinical trials?
A Phase 1/2 clinical trial for this compound evaluated three dosage levels in patients with RPE65-associated retinal dystrophy.[2][9] The doses were escalated as follows:
-
Low dose: 1.5 x 10¹⁰ vector genomes (vg)/eye
-
Medium dose: 7.5 x 10¹⁰ vg/eye
-
High dose: 15 x 10¹⁰ vg/eye[2]
Troubleshooting Guides
Low Transduction Efficiency
Q: We are observing low transduction efficiency in our animal models following subretinal injection of an AAV vector similar to this compound. What are the potential causes and solutions?
A: Low transduction efficiency can stem from several factors related to the vector itself, the surgical procedure, or the animal model. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Vector Quality | Verify Vector Titer and Purity: Ensure the vector titer is accurate using methods like qPCR or ddPCR. Assess the purity of the vector preparation via SDS-PAGE and silver staining to check for the correct stoichiometry of capsid proteins (VP1, VP2, VP3) and the absence of protein contaminants.[10] High ratios of empty to full capsids can compete for cell binding and reduce transduction efficiency.[11] Analytical techniques such as analytical ultracentrifugation (AUC) or transmission electron microscopy (TEM) can determine this ratio.[12] |
| Surgical Technique | Refine Subretinal Injection Procedure: Improper injection technique is a common cause of poor transduction. Ensure the needle tip is correctly positioned in the subretinal space to create a well-defined bleb.[13] Reflux of the vector into the vitreous cavity can significantly reduce the dose delivered to the target cells.[14] Consider using a two-step injection procedure where a small bleb is first created with a balanced salt solution before injecting the vector.[15] |
| Animal Model | Consider Species and Strain Differences: AAV tropism can vary between different animal species and even strains. Ensure the chosen AAV serotype is optimal for the specific animal model. While this compound uses AAV2, other serotypes like AAV5, AAV8, and AAV9 have also shown efficient transduction of retinal cells.[8][16] |
| Immune Response | Assess for Pre-existing Neutralizing Antibodies: Pre-existing immunity to AAV can neutralize the vector and prevent transduction. Screen animals for neutralizing antibodies before injection. |
Adverse Events and Toxicity
Q: We are observing ocular inflammation and retinal abnormalities in our preclinical studies. How can we mitigate these adverse events?
A: Ocular inflammation and retinal toxicity are potential risks with any gene therapy. Here are some strategies to minimize these effects:
| Potential Cause | Mitigation Strategies |
| Surgical Trauma | Optimize Injection Procedure: Minimize surgical trauma by using appropriate gauge needles (e.g., 32-34 gauge for rodents) and injecting the vector solution slowly to create a controlled retinal detachment.[13] Post-operative monitoring for complications like retinal tears or detachment is crucial.[17] |
| Vector-Related Inflammation | Ensure High Purity of Vector Stock: Residual impurities from the vector production process can trigger an inflammatory response. Use highly purified vector preparations.[11] Dose Optimization: Higher vector doses can be associated with increased inflammation.[18] Conduct a thorough dose-response study to identify the lowest effective dose. |
| Immune Response to Capsid or Transgene | Use of Immunosuppressants: Systemic corticosteroids are often used in clinical trials to manage potential immune reactions to the AAV capsid or the expressed transgene.[17] Consider a short course of immunosuppressants in your preclinical models. |
Quantitative Data Summary
The following table summarizes the dosage and key outcomes from the Phase 1/2 clinical trial of this compound.
| Dosage Group | Vector Genomes (vg)/eye | Key Efficacy Outcomes | Key Safety Findings |
| Low Dose | 1.5 x 10¹⁰ | Improvements in visual function and retinal sensitivity observed. | Generally well-tolerated. One case of rhegmatogenous retinal detachment was reported, considered possibly related to this compound.[2] |
| Medium Dose | 7.5 x 10¹⁰ | Significant improvements in visual function and retinal sensitivity.[9] | Favorable safety profile with no dose-limiting toxicities.[9] |
| High Dose | 15 x 10¹⁰ | Continued improvements in visual function and retinal sensitivity. | Generally well-tolerated. One case of ocular inflammation was reported, considered possibly related to this compound.[2] No dose-dependent trend in the incidence or severity of adverse events was observed.[2] |
Experimental Protocols
Preclinical Dose-Escalation Study Protocol (Representative)
This protocol outlines a general methodology for a preclinical dose-finding study for a retinal gene therapy like this compound in a relevant animal model (e.g., a mouse model of RPE65 deficiency).
1. AAV Vector Production and Quality Control:
-
Produce the rAAV2 vector carrying the hRPE65 transgene using standard methods (e.g., triple plasmid transfection in HEK293 cells).[19]
-
Purify the vector using methods like iodixanol gradient ultracentrifugation or affinity chromatography.[11]
-
Perform rigorous quality control on the final vector preparation, including:
-
Titer determination: qPCR or ddPCR to quantify vector genomes.[10]
-
Purity analysis: SDS-PAGE with silver staining to assess protein contaminants.[10]
-
Empty/full capsid ratio: Analytical ultracentrifugation or transmission electron microscopy.[12]
-
Endotoxin testing: Limulus amebocyte lysate (LAL) assay.
-
2. Animal Model and Study Groups:
-
Use a well-characterized animal model of RPE65-associated retinal dystrophy.
-
Divide animals into multiple dose groups (e.g., three escalating doses and a vehicle control group). The dose range should be selected based on existing literature and preliminary in vitro studies.
3. Subretinal Injection Procedure:
-
Anesthetize the animals and dilate their pupils.
-
Visualize the fundus using a surgical microscope.
-
Perform a subretinal injection using a trans-scleral or trans-corneal approach with a fine-gauge needle (e.g., 33-gauge).[20][21]
-
Slowly inject a small volume (e.g., 1-2 µL for mice) of the vector solution or vehicle control to create a distinct subretinal bleb.[13]
4. Efficacy Assessment:
-
Evaluate retinal function at multiple time points post-injection using methods such as:
-
Electroretinography (ERG): To measure the electrical response of retinal cells to light.
-
Optical Coherence Tomography (OCT): To assess retinal structure and morphology.
-
Behavioral tests: Such as a mobility maze to assess visual function.
-
5. Safety and Toxicity Assessment:
-
Monitor animals for any signs of ocular inflammation or distress.
-
At the end of the study, perform histological analysis of the eyes to assess for any cellular toxicity or morphological changes.
-
Analyze other organs for vector biodistribution if required.
Visualizations
Caption: The Visual Cycle and the Role of RPE65.
Caption: Preclinical Dose-Finding Experimental Workflow.
Caption: Troubleshooting Logic for Low Transduction.
References
- 1. modernretina.com [modernretina.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Retinal Pigment Epithelium 65 kDa Protein (RPE65): An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. [PDF] Function of the protein RPE65 in the visual cycle. | Semantic Scholar [semanticscholar.org]
- 6. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 9. ophthalmology360.com [ophthalmology360.com]
- 10. Quality control for Adeno-associated viral vector production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. protagene.com [protagene.com]
- 13. Techniques for subretinal injections in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Treatment Protocol for Subretinal Injections Limits Intravitreal Vector Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. AAV Gene Therapy in Ocular Diseases | PackGene Biotech [packgene.com]
- 17. luxturnahcp.com [luxturnahcp.com]
- 18. Translatability barriers between preclinical and clinical trials of AAV gene therapy in inherited retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adeno-associated virus - Wikipedia [en.wikipedia.org]
- 20. Advances in technical methods and applications of subretinal injections in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Advances in technical methods and applications of subretinal injections in experimental animals [frontiersin.org]
Technical Support Center: Subretinal Injection Complications
Welcome to the technical support center for subretinal injection procedures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common surgical complications encountered during preclinical experiments.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section provides direct answers and step-by-step guidance for specific issues that may arise during or after subretinal injection surgery in research models.
Issue 1: Reflux of Injected Agent
FAQ 1: I noticed the injected substance flowing back out of the retinotomy site. What causes this, and how can I prevent it?
Answer: Reflux, or the leakage of the injectate from the subretinal space back into the vitreous cavity, is a common complication that can significantly reduce the delivered therapeutic dose.[1][2]
Potential Causes:
-
High Injection Pressure/Rate: Injecting the fluid too quickly increases pressure within the subretinal bleb, forcing fluid out of the retinotomy.[3]
-
Large Retinotomy: An incision that is significantly larger than the cannula allows a path of least resistance for the fluid to escape.
-
Rapid Cannula Withdrawal: Pulling the cannula out too quickly after the injection can cause a pressure differential that draws fluid out.[4]
-
Excessive Injection Volume: Overfilling the subretinal space increases tension and the likelihood of reflux.[5] The retinal surface affected by the injection is not proportional to the volume, and higher volumes can lead to loss of the solution into the vitreous.[5]
-
Retinal Elasticity: The retina has limited elasticity; exceeding its capacity to stretch can lead to reflux or even retinal tears.[6]
Troubleshooting & Prevention Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Subretinal Injection Techniques for Retinal Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Subretinal Therapy: Technological Solutions to Surgical and Immunological Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of subretinal injections in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Subretinal Therapy: Technological Solutions to Surgical and Immunological Challenges [frontiersin.org]
AAV Vector Purity and Potency: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Adeno-Associated Virus (AAV) vector purity and potency.
Section 1: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common problems encountered during AAV vector production, purification, and characterization.
Issue 1.1: Low AAV Vector Titer
Low viral titer is a frequent challenge in AAV production. The following guide provides a systematic approach to identify and address the root causes.
Possible Cause & Troubleshooting Steps:
-
Suboptimal Cell Health & Transfection Efficiency:
-
Cell Confluency: Ensure HEK293 or other packaging cells are at the optimal confluency (typically 70-80%) at the time of transfection.[1]
-
Plasmid Quality: Use high-purity, endotoxin-free plasmid DNA. Verify plasmid integrity through restriction digests.[1]
-
Transfection Reagent: Optimize the ratio of plasmid DNA to transfection reagent. Consider using transfection reagents specifically designed for AAV production.
-
Media Components: Ensure media components like glutamine are not limiting, as they can significantly impact vector productivity.[2]
-
-
Issues with Vector Components:
-
Insert Size: Ensure the gene of interest (GOI) insert size does not exceed the AAV packaging capacity (approximately 4.2 kb).[3] Oversized inserts can lead to compromised viral production.[3]
-
Toxic Genes: If the expressed gene is toxic to the packaging cells, it can significantly reduce viral titers.[3][4] Consider using a weaker or inducible promoter to control the expression of toxic genes during production.[4]
-
ITR Integrity: The inverted terminal repeats (ITRs) are crucial for AAV replication and packaging. Errors or mutations in the ITRs can decrease viral titer.[4] ITR integrity should be verified by sequencing.[5]
-
-
Inefficient Harvest and Purification:
-
Harvest Time: Harvest the virus at the optimal time point to maximize yield.[6]
-
Lysis Efficiency: For AAV serotypes that remain intracellular, ensure efficient cell lysis to release the vector particles.[7]
-
Purification Method: Optimize purification methods, such as ultracentrifugation or chromatography, to minimize loss of viral particles.[6]
-
Experimental Workflow for Troubleshooting Low Titer
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Low Viral Titer | VectorBuilder [en.vectorbuilder.com]
- 4. Slipping under Titer: Why Is My Viral Titer So Low? | VectorBuilder [en.vectorbuilder.com]
- 5. blog.genewiz.com [blog.genewiz.com]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
FT001 Technical Support Center: Long-Term Expression Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term expression stability of FT001, an adeno-associated virus (AAV) vector-based gene therapy. The information is presented in a question-and-answer format to address potential issues and questions that may arise during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the expected duration of this compound transgene expression?
This compound is a recombinant AAV2 (rAAV2) vector designed to deliver a functional copy of the human RPE65 gene.[1][2][3] AAV vectors are known for their ability to mediate stable, long-term gene expression, particularly in quiescent (non-dividing) cells like those in the retina.[4][5] Based on data from other AAV-based retinal gene therapies, such as voretigene neparvovec (Luxturna®), which also targets the RPE65 gene, the therapeutic effects are expected to be long-lasting.[6][7] Clinical trial data for voretigene neparvovec have shown sustained results for up to 7.5 years.[6] Preclinical studies in canine models have demonstrated treatment effects lasting for nearly a decade.[6][8]
Q2: What are the key factors that can influence the long-term stability of this compound expression?
Several factors can impact the durability of transgene expression following AAV vector administration:
-
Immune Response: The host immune system can recognize the AAV capsid or the expressed transgene as foreign, potentially leading to the elimination of transduced cells and a reduction in expression.[9][10] This can involve both innate and adaptive immune responses.[11]
-
Promoter Silencing: The promoter driving transgene expression can be silenced over time through epigenetic modifications like DNA methylation.[9] The choice of promoter is critical; for instance, the cytomegalovirus (CMV) promoter has been shown to be prone to silencing in some contexts.[9]
-
Vector Dose: The administered dose of the AAV vector can influence the initial level and persistence of transgene expression. However, higher doses may also increase the risk of an immune response.[12]
-
Patient-Specific Factors: Individual patient characteristics, such as their immune history and the specific nature of their genetic mutation, may also play a role.
Q3: How is the long-term expression of this compound monitored in a research or clinical setting?
Monitoring the long-term expression of this compound involves a combination of functional and molecular assays. Functional assessments in patients with RPE65-associated retinal dystrophy include improvements in visual function, such as multi-luminance mobility testing (MLMT) and full-field light sensitivity threshold (FST) testing.[1][2]
At a molecular level, the persistence of the vector and the expression of the transgene can be assessed using the following methods:
-
Quantitative PCR (qPCR): To quantify the number of AAV vector genomes present in a tissue sample.[13][14]
-
Reverse Transcription qPCR (RT-qPCR): To measure the levels of mRNA transcribed from the transgene, indicating active gene expression.
-
Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blotting: To detect and quantify the amount of the therapeutic protein (RPE65) being produced.[15]
-
Next-Generation Sequencing (NGS): Can be used for in-depth analysis of vector genomes and transcripts.[13][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Initial high expression followed by a rapid decline | Promoter silencing (e.g., if using a CMV promoter).[9] | Consider using a tissue-specific promoter that is less prone to silencing. For retinal applications, promoters specific to retinal pigment epithelium (RPE) or photoreceptor cells may provide more stable long-term expression.[12] |
| Loss of transgene expression over time | Immune response against the AAV capsid or the transgene product.[9][10] | 1. Assess for the presence of neutralizing antibodies against the AAV serotype prior to administration.[12]2. Consider a course of immunosuppressants, such as corticosteroids, around the time of vector administration to mitigate the immune response.[10] |
| Variability in expression levels between subjects | Differences in vector delivery, pre-existing immunity, or individual biological responses. | Ensure consistent and accurate vector administration. Screen subjects for pre-existing neutralizing antibodies. Analyze data for correlations between expression levels and subject-specific factors. |
| Low or undetectable transgene expression | 1. Inefficient vector transduction.2. Degradation of the vector preparation.3. Use of an inappropriate AAV serotype for the target tissue. | 1. Optimize the vector dose and delivery method.2. Ensure proper storage and handling of the AAV vector to maintain its integrity. Avoid multiple freeze-thaw cycles.[17]3. Confirm that the chosen AAV serotype has a high tropism for the target cells. This compound utilizes AAV2, which is effective for retinal gene therapy.[1][4] |
| Inconsistent results in molecular assays | Issues with sample collection, processing, or the assay itself. | Follow standardized protocols for tissue harvesting and nucleic acid/protein extraction. Use appropriate positive and negative controls in all qPCR, ELISA, or Western blot experiments. Ensure the purity and integrity of the AAV vector preparation.[18][19] |
Experimental Protocols
Protocol: Quantification of AAV Vector Genomes and Transgene Expression in Retinal Tissue
This protocol outlines a general workflow for assessing the long-term stability of AAV-mediated transgene expression in the retina of an animal model.
-
Tissue Collection and Processing:
-
Euthanize the animal at the desired time point post-injection.
-
Carefully dissect the retina and retinal pigment epithelium (RPE)/choroid from the enucleated eye.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
-
-
Genomic DNA and RNA Extraction:
-
Homogenize the frozen tissue.
-
Isolate genomic DNA and total RNA using a commercially available kit according to the manufacturer's instructions.
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
-
Quantitative PCR (qPCR) for Vector Genome Quantification:
-
Design qPCR primers and a probe specific to a unique region of the AAV vector genome (e.g., the promoter or the transgene).
-
Prepare a standard curve using a linearized plasmid containing the target sequence.[14]
-
Perform qPCR on the extracted genomic DNA to determine the number of vector genomes per microgram of genomic DNA.
-
-
Reverse Transcription qPCR (RT-qPCR) for Transgene mRNA Quantification:
-
Synthesize cDNA from the extracted total RNA using a reverse transcriptase.
-
Design qPCR primers and a probe specific to the transgene mRNA.
-
Perform qPCR on the cDNA to quantify the level of transgene expression, often normalized to a stably expressed housekeeping gene.
-
-
ELISA for Transgene Protein Quantification:
-
Homogenize a separate aliquot of the retinal tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
Use a specific ELISA kit to quantify the concentration of the expressed transgene protein (e.g., RPE65) in the lysate.
-
Normalize the transgene protein concentration to the total protein concentration.
-
Visualizations
Caption: Workflow for assessing long-term expression stability of this compound in a preclinical model.
Caption: Troubleshooting logic for suboptimal long-term expression of this compound.
References
- 1. ophthalmology360.com [ophthalmology360.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 4. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 5. Adeno-Associated Virus-Based Gene Therapy for Lifelong Correction of Genetic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene therapy for inherited retinal disease: long-term durability of effect. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 7. Long-term experience with gene augmentation therapy in patients with inherited retinal disease associated with biallelic mutations in RPE65 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Durability of transgene expression after rAAV gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parentprojectmd.org [parentprojectmd.org]
- 11. researchgate.net [researchgate.net]
- 12. lifescivoice.com [lifescivoice.com]
- 13. High-Throughput Quantification of In Vivo Adeno-Associated Virus Transduction with Barcoded Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Analytical approaches to characterize AAV vector production & purification: Advances and challenges [insights.bio]
- 16. High-Throughput In Vitro, Ex Vivo, and In Vivo Screen of Adeno-Associated Virus Vectors Based on Physical and Functional Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Troubleshooting the Development of New Gene Therapies | Technology Networks [technologynetworks.com]
- 19. Overcoming Obstacles Downstream Bioprocessing of AAV gene therapy [a3p.org]
preventing retinal detachment during subretinal surgery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing retinal detachment and other complications during experimental subretinal surgery.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of iatrogenic retinal detachment during subretinal surgery?
A1: Iatrogenic retinal detachment during subretinal surgery can stem from several factors, including mechanical trauma from surgical instruments, improper creation and management of the subretinal bleb, and excessive infusion pressure. Retinal tears can occur during vitrectomy or cannula insertion, allowing fluid to pass into the subretinal space and cause detachment.[1][2][3] Overstretching the retina with a large or rapidly expanding bleb can also lead to tears or holes, particularly in the fovea.[2][4]
Q2: How does the choice of surgical approach influence the risk of retinal detachment?
A2: The surgical approach for subretinal injection is a critical determinant of the associated risks.
-
Transcorneal and transscleral approaches , common in rodent models, avoid vitrectomy but carry risks of lens damage and require precise needle placement to avoid retinal perforation.[5][6][7]
-
Subretinal injection via vitrectomy is the standard for larger animal models and clinical applications.[8][9] While vitrectomy itself carries a risk of iatrogenic retinal tears, it allows for a more controlled injection by removing the vitreous traction on the retina.[10][11] A complete vitrectomy is often recommended to minimize the risk of peripheral breaks.[9]
Q3: What is "reflux," and how can it be minimized?
A3: Reflux is the leakage of the injected therapeutic agent from the subretinal space back into the vitreous cavity through the retinotomy site.[12][13] This can reduce the efficacy of the treatment and potentially trigger an immune response.[12] To minimize reflux:
-
Use smaller gauge needles (e.g., 41G) to create a smaller retinotomy.[1]
-
Leave the cannula in place for a short period (e.g., up to one minute) after the injection is complete to allow for pressure equalization.[1][12]
-
In a non-vitrectomized eye, the intact vitreous can act as a natural plug to prevent reflux.[12][14]
-
Robot-assisted injection systems have been shown to significantly reduce the incidence of reflux compared to manual injections.[12][15]
Q4: What is the significance of creating a "pre-bleb" with BSS?
A4: Creating a preliminary subretinal bleb with a balanced salt solution (BSS) before injecting the therapeutic agent is a two-step technique that can be beneficial.[1][9] This initial bleb gently separates the neural retina from the RPE, confirming the correct anatomical space and potentially reducing the pressure needed for the therapeutic injection.[1][16] This can be particularly useful in cases of retinal atrophy where retinal detachment is more difficult to initiate.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) | Citations |
| Difficulty Initiating Subretinal Bleb | - Incorrect cannula placement (too shallow or too deep)- High retinal adherence (e.g., in certain disease models or younger animals) | - Confirm cannula tip position using intraoperative OCT if available.- Gently probe to find the correct subretinal plane.- In cases of high adherence, consider a two-step approach with a BSS pre-bleb.- Slightly increasing infusion pressure may be necessary, but proceed with caution to avoid retinal damage. | [1][4][16] |
| Uncontrolled or Rapid Bleb Expansion | - Excessive infusion pressure or flow rate | - Reduce the infusion pressure immediately.- Use a foot-pedal controlled injection system for finer control.- Slower injection speeds have been associated with less RPE damage. | [4][9] |
| Reflux of Injected Material into the Vitreous | - Large retinotomy site- Rapid withdrawal of the cannula- High intra-bleb pressure | - Use the smallest feasible cannula gauge.- After injection, pause before slowly withdrawing the cannula.- Avoid overfilling the subretinal space. | [1][12][13] |
| Cannula Obstruction | - Contact with the RPE or choroid- Viscosity of the injectate | - Gently retract and reposition the cannula.- Ensure the injectate is properly prepared and free of aggregates. | [9] |
| Subretinal Hemorrhage | - Perforation of choroidal vessels | - Immediately stop the infusion.- If minor, it may resolve on its own. If significant, it may require further surgical management. | [2] |
| Post-operative Retinal Detachment | - Undetected retinal tears from surgery- Proliferative vitreoretinopathy (PVR) | - Thorough pre- and post-operative retinal examination is crucial.- Consider prophylactic laser retinopexy around any identified tears.- Meticulous surgical technique to minimize trauma is the best prevention. | [3][17] |
Quantitative Data on Surgical Parameters
The following tables summarize quantitative data from various studies on the impact of different surgical parameters on outcomes related to subretinal surgery.
Table 1: Effect of Cannula Size on Cell Viability and Reflux
| Parameter | 30G/31G Cannula | 38G/41G Cannula | Key Findings | Citations |
| Cell Viability | Higher | Significantly lower | Larger cannulas result in better cell viability. | [18][19] |
| Cell Recovery | Highest | Lower | A 30G cannula yielded the highest recovery of cells. | [19] |
| Reflux (Manual Injection) | High (due to larger retinotomy) | Lower | While smaller cannulas reduce reflux, they compromise cell viability. | [18][19] |
Table 2: Impact of Injection Technique on Reflux and Bleb Formation
| Injection Technique | Reflux Rate | Successful Bleb Formation | Key Findings | Citations |
| Manual Injection (ex-vivo porcine) | 100% | 40% | Manual injections are associated with high rates of reflux and inconsistent bleb formation. | [12][14] |
| Robot-Assisted (ex-vivo porcine) | 20% | 100% | Robotic assistance significantly reduces reflux and improves the success rate of bleb creation. | [12][14] |
Table 3: Recommended Infusion Pressures for Subretinal Injection
| Animal Model | Recommended Pressure | Observations | Citations |
| Porcine | ~24 PSI | Pressures up to 24 PSI were found to be safe with minimal retinal damage. Higher pressures (32 PSI) led to more outer retinal damage. | [20] |
| Human (Clinical Trials) | Typically set at a maximum of 16 PSI | Younger patients may require higher pressures to initiate a bleb. | [4] |
Experimental Protocols
Protocol 1: Subretinal Injection in Mice (Transscleral Approach)
1. Animal Preparation:
- Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).[7][21]
- Confirm the depth of anesthesia by absence of reflexes (e.g., toe pinch).[22]
- Dilate the pupil of the eye to be injected with a drop of 0.5% phenylephrine and 0.5% tropicamide.[21]
- Position the mouse under a dissecting microscope.[22]
2. Surgical Procedure:
- Gently proptose the eyeball by applying pressure outside the orbital rim.[21]
- Create a small incision in the sclera posterior to the limbus using a 30-gauge sharp needle or a microsurgery blade.[22][23]
- Load a microliter syringe with a 33-gauge blunt needle with the therapeutic agent.[21]
- Insert the blunt needle through the scleral incision, avoiding the lens.[22]
- Advance the needle through the vitreous until gentle resistance is felt as it contacts the retina on the opposite side.[5][6]
- Slowly inject the desired volume (typically 1-2 µL) into the subretinal space. A visible bleb should form.[24]
- Hold the needle in place for a few seconds post-injection to minimize reflux, then slowly withdraw.[6]
3. Post-operative Care:
- Apply an eye moisturizing ointment to the cornea to prevent drying.[22]
- Monitor the animal until it has fully recovered from anesthesia.[22]
- Administer analgesics as required.
Protocol 2: Subretinal Injection in Pigs (Pars Plana Vitrectomy Approach)
1. Animal Preparation:
- Induce general anesthesia and intubate the pig.
- Position the animal to ensure stable and level access to the eye.[8]
- Prepare the surgical eye with a standard sterile prep and drape.
2. Surgical Procedure:
- Perform a standard three-port 23-gauge pars plana vitrectomy.[8][15]
- Induce a posterior vitreous detachment if not already present.
- Load the therapeutic agent into a syringe connected to a foot-pedal controlled injection system and a 41-gauge subretinal injection cannula.[8]
- Lower the intraocular pressure by reducing the infusion from the vitrectomy machine.[16]
- Introduce the 41-gauge cannula into the vitreous cavity and select an injection site, typically in the posterior pole.[8]
- Gently insert the tip of the cannula through the retina into the subretinal space.
- Initiate the injection using the foot pedal, observing the formation of the subretinal bleb. Intraoperative OCT can be used to guide this process.[16]
- Inject the desired volume (e.g., 200 µL) to create a bleb that covers the target area.[8]
- Slowly withdraw the cannula.
- Suture the sclerotomies.[18]
3. Post-operative Care:
- Administer topical and/or systemic antibiotics and anti-inflammatory medications.
- Monitor for complications such as endophthalmitis or retinal detachment.[17]
- Provide appropriate post-operative analgesia.
Visualizations
Caption: Experimental Workflow for Subretinal Surgery.
Caption: Decision Pathway for Preventing Complications.
References
- 1. Subretinal Injection Techniques for Retinal Disease: A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. karger.com [karger.com]
- 4. Injection Pressure Levels for Creating Blebs During Subretinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performing Subretinal Injections in Rodents to Deliver Retinal Pigment Epithelium Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in technical methods and applications of subretinal injections in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in technical methods and applications of subretinal injections in experimental animals [frontiersin.org]
- 8. Optimizing Subretinal Bleb Formation for Visual Streak Involvement in a Porcine Model for Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subretinal Injection Techniques for Retinal Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Drainage of Subretinal Fluid Using 25/32 Gauge Cannula in Eyes with Rhegmatogenous Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinal detachment - Wikipedia [en.wikipedia.org]
- 12. Subretinal Therapy: Technological Solutions to Surgical and Immunological Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Subretinal Injection in Ophthalmic Surgery: Therapeutic Agent Delivery and Other Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Subretinal Therapy: Technological Solutions to Surgical and Immunological Challenges [frontiersin.org]
- 15. iOCT-guided simulated subretinal injections: a comparison between manual and robot-assisted techniques in an ex-vivo porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Techniques for subretinal injections in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Subretinal cell based therapy: An analysis of surgical variables to increase cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Controlled Subretinal Injection Pressure Prevents Damage in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Video: Limbal Approach-Subretinal Injection of Viral Vectors for Gene Therapy in Mice Retinal Pigment Epithelium [jove.com]
- 22. Video: Performing Subretinal Injections in Rodents to Deliver Retinal Pigment Epithelium Cells in Suspension [jove.com]
- 23. jove.com [jove.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of FT001 and Luxturna for RPE65-Mediated Leber Congenital Amaurosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two gene therapies, FT001 and Luxturna, developed for the treatment of Leber Congenital Amaurosis (LCA) and other inherited retinal dystrophies (IRDs) caused by biallelic mutations in the RPE65 gene. Luxturna (voretigene neparvovec), developed by Spark Therapeutics, is an approved therapy, while this compound, from Frontera Therapeutics, is currently in clinical development. This document summarizes their mechanisms of action, available clinical data, and experimental protocols to inform the research and drug development community.
Mechanism of Action: Restoring the Visual Cycle
Both this compound and Luxturna are gene augmentation therapies designed to deliver a functional copy of the human RPE65 gene to retinal cells.[1] The RPE65 gene is crucial for the visual cycle, a process that regenerates the 11-cis-retinal chromophore essential for light detection by photoreceptor cells.[2][3] Mutations in both copies of the RPE65 gene lead to a deficiency in the RPE65 protein, disrupting the visual cycle and causing progressive vision loss, as seen in LCA.[3][4]
By introducing a correct version of the RPE65 gene, these therapies enable the retinal pigment epithelium (RPE) cells to produce the functional RPE65 protein, thereby restoring the visual cycle and potentially improving visual function.[5][6] Both therapies utilize a non-replicating adeno-associated virus serotype 2 (AAV2) vector to deliver the gene, which is administered via a one-time subretinal injection.[1][5][7]
The RPE65 Visual Cycle Pathway
The following diagram illustrates the critical role of the RPE65 enzyme in the visual cycle, which is the target pathway for both this compound and Luxturna.
Caption: The RPE65 visual cycle and the point of intervention for this compound and Luxturna.
Clinical Development and Performance Data
A direct comparison of clinical trial data is challenging due to the different developmental stages of this compound and Luxturna. Luxturna has completed Phase 3 trials and is an approved product, while this compound is in earlier Phase 1/2 trials.[7]
Luxturna (Voretigene Neparvovec)
Luxturna has a well-established efficacy and safety profile from its clinical trial program.[8] The pivotal Phase 3 trial enrolled 31 participants with biallelic RPE65 mutation-associated retinal dystrophy.[8][9]
Table 1: Summary of Luxturna Phase 3 Clinical Trial Data (1-Year Follow-up)
| Efficacy Endpoint | Intervention Group (n=21) | Control Group (n=10) | Statistical Significance |
| Multi-Luminance Mobility Test (MLMT) Score Change | Statistically significant improvement | No significant change | p=0.001[10] |
| Full-Field Light Sensitivity Threshold (FST) Testing | Significant improvement (over 100-fold) | No significant change | Statistically significant[10] |
| Best-Corrected Visual Acuity (BCVA) | No significant difference from baseline | No significant difference from baseline | Not statistically significant[8] |
Data sourced from publicly available clinical trial results.[8][10]
Safety Profile of Luxturna: The most common adverse reactions have been reported as conjunctival hyperemia, cataracts, increased intraocular pressure, retinal tears, and eye inflammation.[11]
This compound
This compound is currently in a Phase 1/2 clinical trial to evaluate its safety, tolerability, and preliminary efficacy.[7][12] The first patient was dosed in early 2023.[1][13] Initial data from the Phase 1 dose-escalation study, which enrolled 9 subjects, has been presented.[14]
Table 2: Preliminary Data from this compound Phase 1 Clinical Trial
| Parameter | Details |
| Study Design | Open-label, dose-escalation and dose-expansion Phase 1/2 study.[12] |
| Dosage Levels | Low: 1.5 x 10¹⁰ vg/eyeMedium: 7.5 x 10¹⁰ vg/eyeHigh: 15 x 10¹⁰ vg/eye[14] |
| Patient Population | 9 subjects with RPE65-associated retinal dystrophy (LCA or Retinitis Pigmentosa).[14] |
| Preliminary Efficacy | - Significant improvements in visual function and retinal sensitivity observed from Day 28.[12]- 67% of subjects showed improvement of ≥2 light levels in bilateral MLMT scores at Week 4, Week 8, or the most recent follow-up.[14]- 44% of subjects showed an improved FST of 2 Log units or more at 4 and 8 weeks post-administration.[14] |
| Preliminary Safety | - Generally well-tolerated with no dose-limiting toxicities.[12]- Two serious adverse events reported, not considered related to this compound.[14]- Two treatment-associated adverse events: rhegmatogenous retinal detachment (low-dose group) and ocular inflammation (high-dose group).[14] |
Data sourced from presentations of initial clinical trial results.[12][14]
Experimental Protocols
Both therapies are administered through a subretinal injection, a surgical procedure that delivers the gene therapy vector directly to the target RPE cells.
General Subretinal Injection Workflow
-
Pre-operative Assessment: Includes comprehensive ophthalmic examination, genetic confirmation of biallelic RPE65 mutations, and assessment of sufficient viable retinal cells.[9][15]
-
Surgical Procedure: A standard three-port pars plana vitrectomy is performed under anesthesia.
-
Vector Administration: A subretinal injection of the AAV2 vector carrying the RPE65 gene is performed to create a small bleb that lifts the neurosensory retina from the RPE.[6]
-
Post-operative Care: Includes administration of corticosteroids to manage potential inflammation and monitoring for complications such as increased intraocular pressure.[5][6] Each eye is treated on separate days, typically a week or more apart.[6]
The following diagram outlines the general experimental workflow for the administration of these gene therapies.
Caption: General experimental workflow for RPE65 gene therapy administration.
Key Experimental Assays
-
Multi-Luminance Mobility Test (MLMT): This is a primary functional vision test designed to assess a patient's ability to navigate a course with obstacles under various, standardized low-light conditions.[8][10]
-
Full-Field Light Sensitivity Threshold (FST) Testing: This psychophysical test measures the retina's sensitivity to light across the entire visual field, providing an objective measure of rod photoreceptor function.[8][10]
-
Best-Corrected Visual Acuity (BCVA): A standard measure of central vision.
-
Visual Field Testing (e.g., Goldmann): Measures the full extent of peripheral vision.
Conclusion
Luxturna is the established, FDA-approved gene therapy for RPE65-mediated IRDs, with a robust body of evidence supporting its safety and efficacy in improving functional vision and light sensitivity.[9] this compound is a promising new entrant in the field, utilizing a similar AAV2-based gene delivery approach.[1][7] Preliminary data from its Phase 1 trial suggests a favorable safety profile and early signs of efficacy.[14]
For researchers and drug development professionals, the journey of this compound will be important to follow. Future data from its later-phase clinical trials will be critical to fully understand its comparative efficacy and safety relative to the established standard of care, Luxturna. The ongoing development in this space underscores the potential of gene therapy to offer profound benefits for patients with inherited retinal diseases.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. Retinal Pigment Epithelium 65 kDa Protein (RPE65): An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Rpe65 is necessary for production of 11-cis-vitamin A in the retinal visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxturnahcp.com [luxturnahcp.com]
- 6. Gene Therapy for Inherited Retinal Dystrophy (Luxturna®) | Children's Hospital of Philadelphia [chop.edu]
- 7. modernretina.com [modernretina.com]
- 8. Luxturna (voretigene neparvovec) for the Treatment of Biallelic RPE65 Mutation-Associated Retinal Dystrophy - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. retina-international.org [retina-international.org]
- 10. Gene therapy for retinal dystrophy nears FDA approval - American Academy of Ophthalmology [aao.org]
- 11. About LUXTURNA® | LUXTURNA® (voretigene neparvovec-rzyl) [cdn.luxturna.com]
- 12. ophthalmology360.com [ophthalmology360.com]
- 13. biospace.com [biospace.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Real-world Outcomes of Voretigene Neparvovec Treatment in Pediatric Patients with RPE65-associated Leber Congenital Amaurosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AAV Serotypes for Retinal Gene Delivery: AAV2 vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of an adeno-associated virus (AAV) serotype is a critical decision in the development of retinal gene therapies. This guide provides an objective comparison of AAV2, the most widely studied serotype, with other natural and engineered serotypes for retinal delivery. The information is supported by experimental data to aid in the selection of the most appropriate vector for specific therapeutic applications.
Adeno-associated viruses have become the leading platform for in vivo gene therapy, particularly for ocular diseases, due to their favorable safety profile and ability to mediate long-term transgene expression.[1][2] The approval of Luxturna, which uses an AAV2 vector to treat Leber congenital amaurosis, marked a significant milestone in retinal gene therapy.[3] However, AAV2 has limitations, including its restricted ability to transduce certain retinal cell types efficiently, especially after intravitreal injection.[3][4] This has spurred the investigation of other AAV serotypes and the engineering of novel capsids with improved retinal transduction characteristics.[5][6]
This guide compares AAV2 with other prominent serotypes, focusing on key performance indicators such as transduction efficiency, cellular tropism, and the influence of the delivery route.
Performance Comparison of AAV Serotypes for Retinal Delivery
The choice of AAV serotype and delivery route significantly impacts the efficiency and cellular targets of gene expression in the retina. The following tables summarize quantitative data from comparative studies.
Intravitreal (IVT) Injection
Intravitreal injection is a less invasive procedure compared to subretinal injection and allows for the potential transduction of the entire retina.[7] However, the inner limiting membrane (ILM) presents a significant barrier to AAV diffusion to the outer retina.
| Serotype | Target Cell Types | Transduction Efficiency | Species | Key Findings |
| AAV2 | Retinal Ganglion Cells (RGCs), Inner Nuclear Layer (INL) cells | Moderate in RGCs, sparse in INL.[3][8] | Mouse, Rat | Considered the standard for RGC transduction via IVT injection.[4][9] |
| AAV2 (Tyrosine-mutant) | RGCs | Highly efficient transduction.[10] | Mouse | Mutations of surface-exposed tyrosine residues enhance transduction.[10] |
| AAV2.7m8 | Photoreceptors, RPE | Efficient transduction of the outer retina.[11] | Mouse | An engineered AAV2 variant with improved ability to cross the ILM.[11] |
| AAV5 | Photoreceptors | Highly specific to the outer nuclear layer.[12] | Human (ex vivo) | Efficiently transduces photoreceptor cells.[12] |
| AAV6 | RGCs, INL | Higher transduction efficiency than AAV2 in the inner retina.[8] | Rat | Shows greater transduction of the inner retina compared to AAV2.[8] |
| AAV8 | RGCs | Poor transduction.[9] | Mouse | Generally shows poor transduction of the inner retina after IVT injection. |
| AAV9 | RGCs | Poor transduction.[9] | Mouse | Similar to AAV8, does not efficiently transduce RGCs via IVT. |
| AAV/DJ, AAV/DJ8 | Pan-retinal (including Photoreceptors and RPE) | High transduction efficiency.[11][13] | Mouse | Synthetic serotypes showing broad and efficient retinal transduction.[11][13] |
Subretinal (SR) Injection
Subretinal injection delivers the AAV vector directly to the space between the photoreceptors and the retinal pigment epithelium (RPE), bypassing the ILM. This method is highly efficient for targeting these outer retinal layers but is more invasive and can cause retinal detachment.[14]
| Serotype | Target Cell Types | Transduction Efficiency | Species | Key Findings |
| AAV1 | Photoreceptors, RPE | High photoreceptor transduction.[8] | Rat | Demonstrates the highest photoreceptor transduction efficiency among several serotypes tested.[8] |
| AAV2 | RPE, Photoreceptors | Efficiently transduces RPE, weaker photoreceptor transduction.[3][8] | Mouse, Rat | The first serotype used in successful clinical trials for an RPE-related disease.[3] |
| AAV4 | RPE, Photoreceptors | Efficient transduction of photoreceptors.[12] | Human (ex vivo) | Shows efficient transduction of photoreceptor cells.[12] |
| AAV5 | RPE, Photoreceptors | Efficiently transduces both RPE and photoreceptors.[4][12] | Mouse, Human (ex vivo) | Also transduces photoreceptors.[4] |
| AAV8 | Photoreceptors, RPE | Good transduction efficiency in the outer nuclear layer.[8] | Rat | Displays good transduction of photoreceptors.[8] |
| AAV9 | Photoreceptors, RPE | Good transduction efficiency in the outer nuclear layer.[8] | Rat | Also shows good photoreceptor transduction.[8] |
| AAV2.NN | Photoreceptors | Very strong GFP signal observed.[5] | Porcine | An engineered AAV2 variant with enhanced photoreceptor transduction.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of common protocols used in the evaluation of AAV serotypes for retinal delivery.
AAV Vector Production and Purification
Recombinant AAV vectors are typically produced by transient transfection of human embryonic kidney (HEK) 293 cells with three plasmids: a plasmid containing the gene of interest flanked by AAV inverted terminal repeats (ITRs), a helper plasmid providing the AAV replication and capsid genes (e.g., for AAV2 or other serotypes), and a helper plasmid supplying the adenoviral genes required for AAV replication. The viral vectors are then purified from the cell lysate and supernatant using methods such as iodixanol gradient centrifugation.[7] Viral vector titers are determined by quantitative PCR (qPCR).[7]
Animal Models and Injections
-
Animal Models: C57BL/6 mice are commonly used for in vivo studies.[3][15][16] Other models include rats, pigs, and non-human primates to assess translational fidelity.[5][6][8]
-
Subretinal Injections: Adult mice are anesthetized, and a small incision is made in the sclera. A fine glass needle is inserted into the subretinal space to inject the AAV vector solution (typically 1-2 µL), creating a temporary retinal detachment.[7][17]
-
Intravitreal Injections: A glass needle is inserted through the sclera into the vitreous cavity to inject the AAV vector solution (typically 1-2 µL).[7][17]
Analysis of Transgene Expression and Retinal Function
-
Immunohistochemistry: Four to six weeks post-injection, eyes are enucleated, fixed, and sectioned. Retinal sections are stained with antibodies against the transgene product (e.g., GFP) and cell-type-specific markers to determine the cellular tropism and transduction efficiency.[5][7]
-
Quantitative PCR (qPCR): DNA is extracted from retinal tissue to quantify the number of viral vector genomes, providing a measure of transduction efficiency.[7]
-
Electroretinography (ERG): ERG is used to assess retinal function after AAV delivery to ensure the procedure and the expressed transgene do not have adverse effects on retinal physiology.[7]
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for comparing AAV serotypes in retinal gene delivery.
Immunogenicity Considerations
The eye is considered an immune-privileged site, which reduces the risk of robust immune responses to AAV vectors.[2] However, both innate and adaptive immune responses can still occur and may impact the efficacy and safety of gene therapy.[18] Pre-existing neutralizing antibodies against AAV can limit the effectiveness of the therapy. The choice of serotype can influence the immunogenic profile, and this should be a consideration in clinical development.
Conclusion
AAV2 remains a valuable tool for retinal gene therapy, particularly for targeting retinal ganglion cells via intravitreal injection. However, for applications requiring transduction of photoreceptors and RPE, especially via the less invasive intravitreal route, other natural serotypes like AAV5 and engineered variants such as AAV2.7m8, AAV/DJ, and AAV/DJ8 have demonstrated superior performance. The selection of the optimal AAV serotype is context-dependent and should be guided by the specific retinal cell type to be targeted, the desired delivery route, and the translational potential in relevant animal models. Continued innovation in capsid engineering holds the promise of developing next-generation AAV vectors with even greater efficiency and specificity for retinal gene therapy.[5][6]
References
- 1. Adeno-Associated Virus Vectors in Retinal Gene Therapy: Challenges, Innovations, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel AAV serotypes for improved ocular gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Engineered Capsids for Efficient Gene Delivery to the Retina and Cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | AAV2 and AAV9 tropism and transgene expression in the mouse eye and major tissues after intravitreal and subretinal delivery [frontiersin.org]
- 8. Retinal Tropism and Transduction of Adeno-Associated Virus Varies by Serotype and Route of Delivery (Intravitreal, Subretinal, or Suprachoroidal) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. High-efficiency transduction of the mouse retina by tyrosine-mutant AAV serotype vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tropism and Retinal Transduction Efficiency of Adeno-Associated Virus Serotypes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Adeno-Associated Virus Serotype Tropism in Human Retinal Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Retinal gene delivery by rAAV and DNA electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Risk Mitigation of Immunogenicity: A Key to Personalized Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leber Congenital Amaurosis (LCA) Gene Therapies: FT001 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging gene therapy FT001 against other notable treatments for Leber Congenital Amaurosis (LCA), a group of inherited retinal diseases that cause severe vision loss from early childhood. As the landscape of LCA therapeutics evolves, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of current and pipeline treatments, supported by available experimental data.
Overview of Compared LCA Gene Therapies
This comparison focuses on four gene therapies targeting different genetic forms of LCA:
-
This compound: An investigational adeno-associated virus 2 (AAV2) based gene therapy delivering a functional RPE65 gene for the treatment of LCA type 2 (LCA2). It is currently in Phase 2 clinical trials.[1][2]
-
Luxturna® (voretigene neparvovec-rzyl): An FDA-approved AAV2-based gene therapy that also delivers a functional RPE65 gene for LCA2. It serves as the primary benchmark for RPE65-targeted therapies.
-
ATSN-101: An investigational AAV5-based gene therapy delivering a functional GUCY2D gene for the treatment of LCA type 1 (LCA1).[3]
-
OPGx-001: An investigational AAV8-based gene therapy delivering a functional LCA5 gene for the treatment of LCA type 5.[4][5]
Quantitative Data Comparison
The following tables summarize the available quantitative efficacy data from clinical trials of this compound, Luxturna, and ATSN-101. Data for OPGx-001 is still emerging and primarily qualitative at this stage.
Table 1: Efficacy of this compound in Phase 1 Clinical Trial [1]
| Efficacy Endpoint | Result | Timepoint |
| Multi-luminance Mobility Test (MLMT) | 67% of subjects (4 out of 6) showed a bilateral improvement of ≥2 light levels from baseline. | Week 4, Week 8, or up to the most recent follow-up visit. |
| Full-field Stimulus Testing (FST) | 44% of subjects (4 out of 9) showed an improvement of ≥2 Log units. | 4 and 8 weeks post-administration. |
Table 2: Efficacy of Luxturna (Voretigene Neparvovec)
| Efficacy Endpoint | Result | Timepoint | Study |
| Multi-luminance Mobility Test (MLMT) | Statistically significant difference in mean bilateral score change between the intervention and control groups (difference of 1.6). | 1 Year | Phase 3 Clinical Trial |
| Full-field Light Sensitivity Threshold (FST) | Statistically significant difference in mean change averaged over both eyes. | 1 Year | Phase 3 Clinical Trial |
| Best-Corrected Visual Acuity (BCVA) | Not statistically significant. | 1 Year | Phase 3 Clinical Trial |
| Full-field Light Sensitivity Threshold (FST) | Mean change from baseline of -13.67 decibels. | 2 Years | PERCEIVE Study (Real-World Data) |
| Best-Corrected Visual Acuity (BCVA) | Mean change from baseline of -0.03 LogMAR. | 2 Years | PERCEIVE Study (Real-World Data) |
Table 3: Efficacy of ATSN-101 in Phase 1/2 Clinical Trial [3][6]
| Efficacy Endpoint | Result | Timepoint |
| Full-field Stimulus Testing (FST) | Mean change in dark-adapted FST was 20.3 decibels (a 100-fold improvement) for treated eyes in the high-dose group. | 12 Months |
| Best-Corrected Visual Acuity (BCVA) | Modest improvements observed. | 12 Months |
| Multi-luminance Mobility Test (MLMT) | 3 out of 6 patients in the high-dose group achieved the maximum score in the treated eye. | 12 Months |
Experimental Protocols
A critical aspect of evaluating and comparing these therapies is understanding the methodologies employed in their administration and the assessment of their efficacy.
Subretinal Injection of Gene Therapy
All four compared therapies utilize a subretinal injection for delivery. This surgical procedure is designed to deliver the gene therapy vector directly to the target retinal cells.
General Protocol:
-
Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous humor, allowing access to the retinal surface.
-
Retinotomy: A small opening is created in the retina.
-
Subretinal Injection: A small-gauge cannula (e.g., 41-gauge for Luxturna) is inserted through the retinotomy into the subretinal space.[7]
-
Bleb Formation: The gene therapy product (a specific volume, e.g., 0.3 mL for Luxturna) is slowly injected to create a bleb, which is a separation of the retina from the underlying retinal pigment epithelium (RPE).[7] This ensures the vector is in close proximity to the target cells.
-
Fluid-Air Exchange: The remaining fluid in the eye is replaced with air to help flatten the retina.
To minimize reflux of the vector into the vitreous cavity, surgeons may wait for a period before withdrawing the subretinal cannula.[7]
Efficacy Assessment Methods
-
Multi-luminance Mobility Test (MLMT): This test assesses changes in functional vision by requiring patients to navigate a standardized course under various controlled light levels. An improvement in the lowest light level at which the course can be successfully navigated indicates improved visual function.
-
Full-field Stimulus Testing (FST): FST measures the retina's sensitivity to light across the entire visual field. It can detect improvements in photoreceptor function.
-
Best-Corrected Visual Acuity (BCVA): BCVA is a standard measure of central vision, typically tested using an eye chart.
Signaling Pathway and Mechanism of Action
The gene therapies for LCA caused by mutations in RPE65 (this compound and Luxturna) work by restoring the visual cycle. The RPE65 gene provides instructions for making an enzyme that is essential for converting all-trans-retinyl esters to 11-cis-retinal, a critical component of rhodopsin, the light-sensitive pigment in photoreceptor cells.
Discussion and Future Outlook
This compound has demonstrated promising early-phase clinical data, showing improvements in both functional vision and light sensitivity in patients with RPE65-associated retinal dystrophy.[1] While a direct head-to-head comparison with the approved therapy, Luxturna, is not yet available, the initial results for this compound appear to be in a similar direction of efficacy. The initiation of a Phase 2 trial for this compound will be crucial in providing more robust and long-term data.[8]
The development of gene therapies for other forms of LCA, such as ATSN-101 for GUCY2D mutations and OPGx-001 for LCA5 mutations, highlights the progress in addressing the genetic heterogeneity of this disease. The positive, albeit early, results from these trials offer hope for patients with these rarer forms of LCA.
Future research will likely focus on long-term safety and efficacy, the potential for redosing, and the development of therapies for other LCA-causing gene mutations. The optimization of surgical techniques and the management of potential immune responses to the AAV vectors will also be key areas of investigation.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information is based on publicly available data as of the date of this publication. For the most current information, please refer to the respective company announcements and clinical trial registries.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. FT-001(Frontera) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Safety and efficacy of ATSN-101 in patients with Leber congenital amaurosis caused by biallelic mutations in GUCY2D: a phase 1/2, multicentre, open-label, unilateral dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opus Genetics Receives FDA Clearance of IND Application for OPGx-001, a Gene Therapy Candidate Intended for the Treatment of Rare Inherited Retinal Disease LCA5 :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 5. Opus Genetics Receives FDA Clearance of IND Application for [globenewswire.com]
- 6. hcplive.com [hcplive.com]
- 7. youtube.com [youtube.com]
- 8. Frontera Therapeutics Initiates Phase II Clinical Trial for FT-001 in Hereditary Retinopathy Treatment_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
A Comparative Analysis of Long-Term Safety in Gene Therapies for Biallelic RPE65 Mutation-Associated Retinal Dystrophy: FT001 vs. Luxturna®
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term safety profiles of FT001, an investigational gene therapy, and Luxturna® (voretigene neparvovec), an approved gene therapy, for the treatment of biallelic RPE65 mutation-associated retinal dystrophy. The information is compiled from publicly available clinical trial data and post-marketing surveillance to support informed research and development decisions.
Long-Term Safety Data Comparison
The following tables summarize the reported long-term adverse events for this compound and Luxturna®. It is important to note that the data for this compound is preliminary and from a smaller patient cohort compared to the extensive data available for Luxturna®.
Table 1: Summary of Ocular Adverse Events
| Adverse Event | This compound (Phase I/II) | Luxturna® (Clinical Trials & Post-Marketing) |
| Chorioretinal Atrophy | Not Reported | Reported in 13-50% of treated eyes, particularly in younger patients.[1][2][3] |
| Retinal Detachment/Tears | Rhegmatogenous retinal detachment (1 case)[4] | Retinal tears reported in <7% of participants in clinical trials; also identified as a risk in post-marketing data.[1][2][5] |
| Ocular Inflammation | Ocular inflammation (1 case)[4] | Reported as mild to moderate and often managed with corticosteroids.[1][2] |
| Cataract | Not Reported | Reported in ~20% of participants in clinical trials, often related to the surgical procedure.[1][2][5] |
| Increased Intraocular Pressure | Not Reported | Transient elevations reported in ~15% of participants in clinical trials.[1][2][5] |
| Macular Hole/Thinning | Not Reported | Rare complications, including macular holes and foveal thinning, have been observed.[1][2][5] |
| Subretinal Deposits | Not Reported | Reported as a common adverse reaction.[5] |
Table 2: Summary of Serious Adverse Events (SAEs)
| Adverse Event | This compound (Phase I/II) | Luxturna® (Clinical Trials & Post-Marketing) |
| Treatment-Related SAEs | None reported to be related to this compound. Two SAEs were reported but considered unrelated to the treatment.[4] | Rare serious adverse events such as foveal thinning, endophthalmitis, and retinal hemorrhage have been observed in a small percentage of cases.[1][2] |
| Non-Ocular SAEs | Not Reported | One case of acute myelogenous leukemia was reported in a long-term follow-up, though no causal link to the therapy was established.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the clinical evaluation of this compound and Luxturna® are crucial for the interpretation and comparison of safety and efficacy data.
Multi-Luminance Mobility Test (MLMT)
The MLMT is a functional vision test designed to assess a patient's ability to navigate a standardized course under various controlled light levels, simulating real-world conditions.
-
Objective: To measure changes in functional vision by evaluating the lowest light level at which a participant can successfully navigate a mobility course.
-
Procedure:
-
Dark Adaptation: Participants undergo a period of dark adaptation (typically around 40 minutes) before testing.[7][8]
-
Course Navigation: Participants are instructed to navigate a pre-defined course with obstacles and directional arrows. The course layout is changed for each run to minimize learning effects.[7]
-
Luminance Levels: The test is performed at several standardized, increasing light levels, ranging from 1 lux (moonless night) to 400 lux (brightly lit office).[9][10]
-
Scoring: Performance is graded based on accuracy (number of errors, such as contacting obstacles) and the time taken to complete the course. A passing score requires meeting predefined criteria for both accuracy and speed.[7][8]
-
Monocular and Binocular Testing: The test is typically performed with each eye patched sequentially, followed by binocular testing.[8]
-
Full-Field Light Sensitivity Threshold (FST) Testing
FST testing is a psychophysical assessment that quantifies the retina's overall sensitivity to light.
-
Objective: To determine the minimum light stimulus intensity that a participant can reliably detect.
-
Procedure:
-
Dark Adaptation: Similar to the MLMT, a period of dark adaptation is required.[11]
-
Stimulus Presentation: Participants are presented with flashes of light of varying intensities using a Ganzfeld dome, which provides uniform illumination across the entire visual field.[12]
-
Participant Response: For each flash, which is often accompanied by an auditory cue, the participant indicates whether they saw the flash.[13]
-
Threshold Determination: The intensity of the light flashes is systematically varied to determine the threshold at which the participant can detect the stimulus 50% of the time.[13]
-
Stimulus Types: The test can be performed with white light, as well as colored stimuli (e.g., red and blue) to differentiate between rod and cone photoreceptor function.[13]
-
Signaling Pathway and Experimental Workflow
RPE65 Visual Cycle
Mutations in the RPE65 gene disrupt the visual cycle, a critical pathway for regenerating the chromophore necessary for vision. Both this compound and Luxturna® are designed to deliver a functional copy of the RPE65 gene to retinal pigment epithelium (RPE) cells, thereby restoring this pathway.
Caption: The RPE65 visual cycle is essential for regenerating 11-cis-retinal.
Gene Therapy Clinical Trial Workflow
The clinical development of gene therapies like this compound and Luxturna® follows a structured workflow to assess safety and efficacy.
Caption: A generalized workflow for gene therapy clinical development.
References
- 1. RPE65: Role in the visual cycle, human retinal disease, and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPE65 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. gene.vision [gene.vision]
- 5. researchgate.net [researchgate.net]
- 6. Visual cycle proteins: Structure, function, and roles in human retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mobility test to assess functional vision in patients with inherited retinal dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxturnahcp.com [luxturnahcp.com]
- 9. researchgate.net [researchgate.net]
- 10. Multi-Luminance Mobility Test (MLMT) as a tool for assessing functional vision in patients with RPE65 gene mutations following gene therapy (voretigene neparvovec) [klinikaoczna.pl]
- 11. sickkids.ca [sickkids.ca]
- 12. ISCEV and IPS guideline for the full-field stimulus test (FST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diagnosysllc.com [diagnosysllc.com]
A Comparative Guide to FT001: Validating Functional Vision Improvement in RPE65-Mediated Retinal Dystrophies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FT001, an investigational gene therapy, with the approved therapy Luxturna (voretigene neparvovec) for the treatment of inherited retinal diseases caused by biallelic RPE65 mutations. The focus is on the validation of functional vision improvement, supported by available experimental data and detailed methodologies.
Introduction to this compound and the Therapeutic Landscape
This compound is a promising gene therapy candidate designed to deliver a functional copy of the human RPE65 gene to retinal cells.[1][2] Mutations in this gene disrupt the visual cycle, a critical pathway for light perception, leading to severe vision loss and conditions like Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP).[3] The therapeutic landscape for these conditions was revolutionized by the approval of Luxturna, which utilizes a similar adeno-associated virus (AAV) vector to deliver the RPE65 gene.[4][5] This guide will delve into the available data to objectively compare the performance of this compound with this established alternative.
Quantitative Data Summary: this compound vs. Luxturna
The following tables summarize the available quantitative data on functional vision improvement from clinical trials of this compound and Luxturna. It is important to note that the data for this compound is from an early phase trial and is presented as the proportion of responders, while the data for Luxturna is from a pivotal Phase 3 trial and includes mean changes from baseline. This difference in data reporting limits a direct statistical comparison.
Table 1: Comparison of Multi-Luminance Mobility Test (MLMT) Performance
| Therapy | Study Phase | Number of Patients | Key Finding |
| This compound | Phase 1 | 6 | 67% (4 out of 6) of subjects with bilateral testing showed an improvement of ≥2 light levels from baseline at week 4, week 8, or up to the most recent follow-up visit.[6] |
| Luxturna | Phase 3 | 21 (treatment), 10 (control) | The mean bilateral MLMT change score at 1 year was 1.8 (SD = 1.1) for the Luxturna group and 0.2 (SD = 1.0) for the control group. The difference of 1.6 was statistically significant (p=0.001).[7][8] |
Table 2: Comparison of Full-Field Light Sensitivity Threshold (FST) Testing
| Therapy | Study Phase | Number of Patients | Key Finding |
| This compound | Phase 1 | 9 | 44% (4 out of 9) of subjects showed an improved FST of ≥2 Log units at 4 and 8 weeks after administration.[6] |
| Luxturna | Phase 3 | 21 (treatment), 9 (control) | At 1 year, the mean change from baseline in FST (white light) was -2.08 log10(cd.s/m²) (SE = 0.29) for the Luxturna group and 0.04 log10(cd.s/m²) (SE = 0.44) for the control group. The difference of -2.11 was statistically significant (p<0.001).[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Multi-Luminance Mobility Test (MLMT)
The MLMT is a performance-based assessment of functional vision that evaluates a patient's ability to navigate a standardized course with obstacles under various controlled light levels, ranging from 1 lux (dim light) to 400 lux (bright indoor light).[4][7]
Protocol:
-
Dark Adaptation: The patient undergoes a period of dark adaptation, typically around 40 minutes, before the test.[7]
-
Course Navigation: The patient is instructed to navigate a pre-defined course with a specific layout of obstacles of varying heights.
-
Illumination Levels: The test is performed at seven progressively increasing illumination levels.[4]
-
Scoring: Performance is graded based on the speed and accuracy of navigation. A "pass" at a given light level is typically defined by completing the course within a set time (e.g., 3 minutes) and with fewer than a certain number of errors (e.g., 4 errors).[10]
-
Outcome Measure: The primary outcome is the change in the lowest light level at which the patient can successfully pass the test, from baseline to a specified follow-up time.
Full-Field Stimulus Test (FST)
The FST is a psychophysical test that measures the light sensitivity of the entire visual field. It determines the minimum luminance of a brief flash of light that a patient can detect.[11][12]
Protocol:
-
Dark Adaptation: The patient is dark-adapted for a specified period.
-
Stimulus Presentation: The patient is positioned in a Ganzfeld dome, which provides a uniform field of illumination. Brief flashes of light of varying intensity and color (e.g., white, red, blue) are presented.[11][13]
-
Patient Response: The patient indicates whether they saw the flash of light.
-
Threshold Determination: The intensity of the light flash is systematically varied to determine the threshold at which the patient can reliably detect the stimulus 50% of the time.[12]
-
Outcome Measure: The outcome is the light sensitivity threshold, typically measured in decibels (dB) or log units, with lower (more negative) values indicating better sensitivity.
Mandatory Visualizations
RPE65 Signaling Pathway in the Visual Cycle
The RPE65 enzyme is a crucial component of the visual cycle, which regenerates the chromophore 11-cis-retinal, essential for light detection by photoreceptor cells. A defect in RPE65 disrupts this cycle, leading to vision loss.
Caption: The RPE65 visual cycle pathway.
Gene Therapy Clinical Trial Workflow for Inherited Retinal Diseases
The clinical development of gene therapies like this compound and Luxturna follows a structured workflow to ensure safety and efficacy.
Caption: Gene therapy clinical trial workflow.
Conclusion
This compound has demonstrated promising early results in improving functional vision in patients with RPE65-mediated retinal dystrophies. The available data from the Phase 1 trial indicates that a substantial portion of treated patients experienced clinically meaningful improvements in both mobility and light sensitivity.[6] However, for a direct and robust comparison with the established therapy, Luxturna, more comprehensive quantitative data from later-phase trials of this compound will be necessary. As research progresses, the scientific community anticipates further data that will more clearly define the comparative efficacy and safety profile of this compound in addressing the significant unmet need in this patient population.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 3. luxturnahcp.com [luxturnahcp.com]
- 4. Luxturna (voretigene neparvovec) for the Treatment of Biallelic RPE65 Mutation-Associated Retinal Dystrophy - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. mysparkgeneration.com [mysparkgeneration.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Multi-Luminance Mobility Test (MLMT) as a tool for assessing functional vision in patients with RPE65 gene mutations following gene therapy (voretigene neparvovec) [klinikaoczna.pl]
- 8. luxturnahcp.com [luxturnahcp.com]
- 9. luxturnahcp.com [luxturnahcp.com]
- 10. luxturnahcp.com [luxturnahcp.com]
- 11. diagnosysllc.com [diagnosysllc.com]
- 12. diagnosysllc.com [diagnosysllc.com]
- 13. tvst.arvojournals.org [tvst.arvojournals.org]
A Comparative Analysis of RPE65 Gene Therapies: Voretigene Neparvovec vs. Experimental Vectors
For Researchers, Scientists, and Drug Development Professionals
Mutations in the RPE65 gene lead to inherited retinal dystrophies (IRDs) such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), causing severe vision loss and often leading to blindness. Gene therapy has emerged as a promising treatment modality for these conditions. This guide provides a comparative analysis of the approved RPE65 gene therapy, Voretigene Neparvovec (Luxturna®), and another investigational vector, focusing on their clinical performance and the experimental protocols used to evaluate their efficacy and safety.
Mechanism of Action: Restoring the Visual Cycle
The RPE65 protein is a crucial enzyme in the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol within the retinal pigment epithelium (RPE). This 11-cis-retinol is then oxidized to 11-cis-retinal, the chromophore that binds to opsin in photoreceptor cells to form rhodopsin. Rhodopsin is essential for detecting light. In individuals with biallelic RPE65 mutations, the lack of functional RPE65 protein disrupts this cycle, leading to a shortage of 11-cis-retinal and subsequent photoreceptor dysfunction and death.
RPE65 gene therapies work by introducing a functional copy of the RPE65 gene into the RPE cells.[1][2] This is typically achieved using a modified, non-replicating adeno-associated virus (AAV) as a vector to deliver the gene.[2][3][4] Once inside the RPE cells, the new gene enables the production of the functional RPE65 enzyme, thereby restoring the visual cycle and improving visual function.[2]
Comparative Performance of RPE65 Gene Therapies
This section compares the clinical trial data for the FDA-approved Voretigene Neparvovec (AAV2-hRPE65v2) and the investigational vector rAAV2-CB-hRPE65.
| Feature | Voretigene Neparvovec (Luxturna®) (AAV2-hRPE65v2) | rAAV2-CB-hRPE65 |
| Development Stage | FDA Approved[3][4][5] | Phase 1/2 Clinical Trials[6] |
| Vector | Adeno-Associated Virus Serotype 2 (AAV2)[2][3] | Recombinant Adeno-Associated Virus Serotype 2 (rAAV2) |
| Promoter | Not specified in readily available public documents | Chicken β-actin (CB) |
| Administration | Subretinal injection[3] | Subretinal injection[6] |
| Dosage | 1.5 x 10¹¹ vector genomes (vg) per eye[3] | Two dosage levels tested: 1.8 x 10¹¹ vg and 6 x 10¹¹ vg per eye[6] |
Efficacy Data
| Efficacy Endpoint | Voretigene Neparvovec (Phase 3) | rAAV2-CB-hRPE65 (Phase 1/2) |
| Multi-Luminance Mobility Test (MLMT) | Mean change in bilateral MLMT score at 1 year was 1.8 light levels in the intervention group vs. 0.2 in the control group.[7][8] 65% of treated participants passed the MLMT at the lowest luminance level (1 lux).[7][8] | Not a primary endpoint in the same format as the Voretigene Neparvovec Phase 3 trial. |
| Full-Field Light Sensitivity Threshold (FST) | Statistically significant improvement of >2 log units at 1 year in the intervention group compared to the control group.[9] | Dark-adapted full-field threshold sensitivities increased significantly in all three treated eyes in an early cohort.[10] |
| Visual Acuity (VA) | A non-significant trend in improvement was observed (p=0.17).[9] | In a 2-year follow-up, Best-Corrected Visual Acuity (BCVA) increased in 5 out of 12 patients.[11] The greatest improvements were seen in younger patients.[11][12] |
| Visual Field (VF) | Robust improvement as measured by Goldmann kinetic perimetry (p=0.0059).[9] | In a 2-year follow-up, kinetic visual field area improved in 3 out of 12 patients.[11] |
Safety Profile
| Safety Aspect | Voretigene Neparvovec | rAAV2-CB-hRPE65 |
| Common Adverse Events | Conjunctival hyperemia, cataracts, and increased intraocular pressure.[3] Most were mild and related to the surgical procedure. | Subconjunctival hemorrhage and ocular hyperemia, associated with the surgical procedure.[11] |
| Serious Adverse Events | No product-related serious adverse events or deleterious immune responses were reported in the Phase 3 trial.[7] | No treatment-related serious adverse events were reported in the 2-year follow-up of the Phase 1/2 trial.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical trial findings. Below are summaries of the key experimental protocols used to assess the efficacy of RPE65 gene therapies.
Multi-Luminance Mobility Test (MLMT)
The MLMT is a performance-based assessment of functional vision designed to evaluate a patient's ability to navigate a standardized course with obstacles at various light levels.[7][13][14]
-
Objective: To measure changes in a patient's ability to navigate in different lighting conditions, simulating real-world visual challenges.[15]
-
Procedure:
-
Dark Adaptation: Patients are dark-adapted for a specified period before the test.[14]
-
Course Navigation: Patients are instructed to navigate a predefined course with a specific path and obstacles of varying heights.[13] To minimize learning effects, the course layout is altered for each run.[14]
-
Luminance Levels: The test is conducted at seven standardized light levels, ranging from 1 lux (simulating a moonless night) to 400 lux (a brightly lit office).[14][15]
-
Scoring: The primary outcome is the lowest light level at which the patient can successfully navigate the course. Success is typically defined by accuracy (number of errors) and speed (time to completion).
-
Full-Field Light Sensitivity Threshold (FST) Testing
FST testing measures the retina's overall sensitivity to light.
-
Objective: To quantify the minimum amount of light a patient can detect across their entire visual field.[16]
-
Procedure:
-
Dark Adaptation: The patient undergoes a period of dark adaptation.
-
Stimulus Presentation: A full-field light stimulus (a brief flash of light illuminating the entire retina) is presented at varying intensities.
-
Patient Response: The patient indicates whether they saw the flash of light.
-
Threshold Determination: The intensity of the light is systematically varied to determine the lowest intensity the patient can reliably detect. This threshold is recorded in decibels (dB) or log candela-seconds per square meter (log cd.s/m²).[17]
-
Visual Acuity (VA) Testing
VA testing measures the sharpness of central vision.
-
Objective: To assess the ability to distinguish fine details.
-
Procedure: The Early Treatment Diabetic Retinopathy Study (ETDRS) protocol is commonly used in clinical trials.[18]
-
Standardized Chart: Patients read from a standardized chart with letters of decreasing size at a fixed distance.
-
Scoring: The number of correctly identified letters is recorded. Results are often reported as a LogMAR (Logarithm of the Minimum Angle of Resolution) score.
-
Visual Field (VF) Testing
VF testing maps the full extent of a patient's peripheral and central vision.
-
Objective: To identify and quantify any blind spots or areas of reduced sensitivity in the visual field.
-
Procedure:
-
Kinetic Perimetry (e.g., Goldmann Perimetry): A light stimulus of a set size and intensity is moved from the periphery towards the center of the visual field until the patient detects it. This is repeated at various angles to map the outer boundary of the visual field.
-
Static Perimetry (e.g., Humphrey Visual Field): Stationary light stimuli of varying intensities are presented at different locations within the visual field to determine the sensitivity at each point.
-
Visualizations
RPE65 Signaling Pathway in the Visual Cycle
Caption: The RPE65 enzyme's critical role in the visual cycle.
Generalized Experimental Workflow for RPE65 Gene Therapy
Caption: A generalized workflow for RPE65 gene therapy clinical trials.
References
- 1. LUXTURNA® (voretigene neparvovec-rzyl) - Inherited Retinal Disease [luxturna.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. sanidad.gob.es [sanidad.gob.es]
- 5. Long-term Follow-up Study in Subjects Who Received Voretigene Neparvovec-rzyl (AAV2-hRPE65v2) [ctv.veeva.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Mobility Testing and Other Performance-Based Assessments of Functional Vision in Patients with Inherited Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.bmctoday.net [assets.bmctoday.net]
- 9. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New study shows children benefited most from gene therapy for LCA, a rare eye disease | OHSU News [news.ohsu.edu]
- 13. luxturnahcp.com [luxturnahcp.com]
- 14. Multi-Luminance Mobility Test (MLMT) as a tool for assessing functional vision in patients with RPE65 gene mutations following gene therapy (voretigene neparvovec) [klinikaoczna.pl]
- 15. pahealthwellness.com [pahealthwellness.com]
- 16. Full-field stimulus threshold testing: a scoping review of current practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Voretigene Neparvovec in RPE65-Retinopathy: Results of a Phase III Trial in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
FT-001 Phase 1 Data Positions it as a Promising New Gene Therapy for Leber Congenital Amaurosis-2, Challenging Existing Treatment
For Immediate Release – New phase 1 clinical trial data for FT-001, a novel gene therapy, demonstrates a positive safety profile and encouraging efficacy in patients with Leber Congenital Amaurosis-2 (LCA-2), a rare inherited retinal disease caused by mutations in the RPE65 gene. These initial findings position FT-001 as a potential competitor to the currently approved therapy, Luxturna® (voretigene neparvovec), offering hope for patients with this debilitating condition. This guide provides a comparative analysis of the available data for both therapies.
Executive Summary
Leber Congenital Amaurosis-2 is a severe form of inherited retinal dystrophy that leads to profound vision loss from an early age.[1][2] The underlying cause is a mutation in the RPE65 gene, which is critical for the normal function of the visual cycle.[3] Both FT-001 and the approved therapy, Luxturna®, are designed to address this genetic defect by delivering a functional copy of the RPE65 gene to retinal cells via a recombinant adeno-associated virus (AAV) vector.[4][5]
The phase 1 trial of FT-001 (NCT05858983) has shown that the therapy is generally well-tolerated with observed improvements in visual function.[4] This guide will compare the preliminary results of FT-001 with the established clinical trial data for Luxturna®, providing researchers and drug development professionals with a concise overview of the current landscape for RPE65-mediated retinal disease therapies.
Comparative Clinical Data
The following tables summarize the available quantitative data from the clinical trials of FT-001 and Luxturna®.
Table 1: Safety and Tolerability
| Parameter | FT-001 (Phase 1)[4] | Luxturna® (Phase 3 & Post-Marketing)[6][7] |
| Total Patients (in cited study) | 9 | 31 (Phase 3), 198 (PERCEIVE 3-year) |
| Dose Limiting Toxicities (DLTs) | None observed | Not reported in a similar manner |
| Serious Adverse Events (SAEs) Related to Product | 2 cases (rhegmatogenous retinal detachment, ocular inflammation) | Ocular serious adverse effects in 10 patients (PERCEIVE), including foveal disorder and reduced visual acuity.[7] |
| Common Treatment-Emergent Adverse Events (TEAEs) | Majority related to surgical procedure; 2 cases associated with FT-001. | Chorioretinal atrophy, increased intraocular pressure, intraocular inflammation, cataract.[6][7] |
Table 2: Efficacy Outcomes
| Parameter | FT-001 (Phase 1)[4] | Luxturna® (Phase 3)[8][9] |
| Primary Efficacy Endpoint | Safety, Tolerability, Preliminary Efficacy | Change in bilateral Multi-Luminance Mobility Test (MLMT) score |
| MLMT Improvement | 4 of 6 subjects (67%) improved by ≥2 light levels | Statistically significant improvement vs. control group (p=0.001) |
| Full-Field Light Sensitivity Threshold (FST) Improvement | 4 of 9 subjects (44%) showed an improvement of ≥2 Log units | Statistically significant improvement vs. control group (p=0.001) |
| Visual Acuity | Not reported in detail | Not statistically significant between groups at 1 year.[6][8] |
Experimental Protocols and Methodologies
FT-001 Phase 1 Clinical Trial (NCT05858983)
-
Study Design: An open-label, multi-center, dose-escalation Phase 1/2 study designed to evaluate the safety, tolerability, and preliminary efficacy of FT-001.[4][10]
-
Patient Population: Nine subjects aged 10 to 43 years with a diagnosis of RPE65 biallelic variation-related retinal dystrophy.[4]
-
Intervention: A single dose of FT-001 administered via subretinal injection in one eye.[4] The study included three dose cohorts:
-
Low Dose: 1.5 x 10¹⁰ vector genomes (vg)/eye (n=3)
-
Medium Dose: 7.5 x 10¹⁰ vg/eye (n=3)
-
High Dose: 15 x 10¹⁰ vg/eye (n=3)
-
-
Key Assessments:
-
Safety: Incidence and severity of adverse events.
-
Efficacy:
-
Multi-Luminance Mobility Test (MLMT): Assesses changes in functional vision across seven different levels of illumination.
-
Full-Field Light Sensitivity Threshold (FST): Measures light sensitivity of the retina.[4]
-
-
Luxturna® (voretigene neparvovec) Phase 3 Clinical Trial
-
Study Design: An open-label, randomized, controlled Phase 3 study.[8]
-
Patient Population: 31 patients with biallelic RPE65 mutation-associated retinal dystrophy. Patients were randomized to an intervention group (n=21) or a control group (n=10).[8]
-
Intervention: Bilateral subretinal injections of Luxturna®. The control group received the intervention after one year of observation.[8]
-
Key Assessments:
-
Primary Outcome: Change from baseline in the bilateral MLMT score at one year.
-
Secondary Outcomes: FST testing and visual acuity measurements.[8]
-
Mechanism of Action and Pathway Visualization
Both FT-001 and Luxturna® are based on the same principle: delivering a functional RPE65 gene to the retinal pigment epithelium (RPE) cells.[1][5] The RPE65 protein is a crucial enzyme in the visual (retinoid) cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol. This 11-cis-retinol is then oxidized to 11-cis-retinal, the chromophore that binds to opsin in photoreceptor cells to form rhodopsin, the light-sensitive pigment essential for vision. In LCA-2, the dysfunctional RPE65 protein disrupts this cycle, leading to a shortage of 11-cis-retinal and subsequent vision loss.
The diagram above illustrates the visual cycle and the critical role of the RPE65 enzyme. Gene therapies like FT-001 and Luxturna® aim to restore this pathway by providing a correct copy of the RPE65 gene.
Experimental and Therapeutic Workflow
The administration of these gene therapies follows a precise surgical procedure. The workflow diagram below outlines the key steps from patient evaluation to post-operative follow-up.
Concluding Remarks
The preliminary Phase 1 data for FT-001 is a significant step forward, suggesting a safety and efficacy profile that could be comparable to the approved therapy, Luxturna®. While direct, head-to-head comparative trials have not been conducted, the initial results from the FT-001 study are promising. As FT-001 progresses into later-stage clinical development, the scientific community will be keenly watching for more comprehensive data on its long-term safety, durability of effect, and potential advantages. These findings underscore the continuing evolution and potential of gene therapy to address rare genetic diseases.
References
- 1. modernretina.com [modernretina.com]
- 2. ucsfhealth.org [ucsfhealth.org]
- 3. Gene therapy for Leber congenital amaurosis advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. accessh.org [accessh.org]
- 6. cgtlive.com [cgtlive.com]
- 7. modernretina.com [modernretina.com]
- 8. Luxturna (voretigene neparvovec) for the Treatment of Biallelic RPE65 Mutation-Associated Retinal Dystrophy - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Gene therapy for retinal dystrophy nears FDA approval - American Academy of Ophthalmology [aao.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Assessing the Immunogenicity of FT001: A Comparative Guide to AAV-Based Retinal Gene Therapies
For Researchers, Scientists, and Drug Development Professionals
The advent of adeno-associated virus (AAV) vectors has revolutionized the landscape of gene therapy, particularly for inherited retinal diseases. FT001, a promising new therapeutic, leverages a recombinant AAV2 (rAAV2) vector to deliver a functional copy of the RPE65 gene via subretinal injection. A critical factor in the success and safety of any AAV-based therapy is its immunogenicity. This guide provides a comparative assessment of the immunogenic profile of rAAV2 vectors in the context of retinal gene therapy, serving as a proxy for understanding the potential immunogenicity of this compound, for which specific immunogenicity data from clinical trials is not yet publicly available.
Comparative Immunogenicity of AAV Serotypes in Ocular Gene Therapy
The choice of AAV serotype and the route of administration are pivotal in determining the immunogenic response. Subretinal delivery, the method used for this compound, is generally associated with a lower risk of robust immune responses compared to intravitreal injections, due to the immune-privileged nature of the subretinal space.
Below is a summary of immunogenicity data for various AAV serotypes used in retinal gene therapy. It is important to note that direct head-to-head comparative studies are limited, and immunogenicity can be influenced by vector dose, purity, and the patient's pre-existing immunity.
| AAV Serotype | Route of Administration | Pre-existing Neutralizing Antibodies (NAbs) Prevalence | Clinical Observations on Immunogenicity |
| AAV2 (Proxy for this compound) | Subretinal | High (30-70%) | Generally well-tolerated with minimal inflammation. Low-dose administration in mice resulted in minimal T-cell activation and no detectable NAbs in ocular fluids. In a human trial for an AAV2-based therapy, no cellular immune responses were detected, and only one patient showed an increase in NAbs.[1] |
| AAV5 | Subretinal | Lower (15-30%) | Generally considered to have a favorable safety profile with low rates of inflammation. |
| AAV8 | Subretinal | Lower (15-30%) | Studies in mice have shown that subretinal injection can trigger a dose-dependent systemic T-cell response.[2] However, it is considered to have a lower immunogenic potential compared to AAV2.[3] |
| AAV (General) | Intravitreal | Varies by serotype | Associated with higher rates of anterior uveitis (43.06%) and intermediate/posterior uveitis (40.36%) compared to subretinal delivery (10.22% and 6.18%, respectively).[4] |
Experimental Protocols for Assessing Immunogenicity
Accurate assessment of the immune response to AAV vectors is crucial for both preclinical and clinical development. The following are detailed methodologies for key experiments used to evaluate immunogenicity.
Neutralizing Antibody (NAb) Assay
This assay quantifies the presence of antibodies in a patient's serum that can inhibit AAV transduction.
Principle: Patient serum is incubated with a known amount of AAV vector expressing a reporter gene (e.g., luciferase or green fluorescent protein). This mixture is then added to a susceptible cell line. If neutralizing antibodies are present in the serum, they will bind to the AAV vector and prevent it from transducing the cells, resulting in a reduced reporter gene expression.
Protocol:
-
Serum Sample Preparation: Patient serum is heat-inactivated to eliminate complement activity and serially diluted.
-
AAV Vector Incubation: The diluted serum is incubated with a pre-determined concentration of the AAV reporter vector for a specified period (e.g., 1 hour at 37°C) to allow for antibody-virus binding.
-
Cell Transduction: The serum-virus mixture is then added to a plate of cultured cells (e.g., HEK293 cells) and incubated to allow for transduction.
-
Reporter Gene Analysis: After a set incubation period (e.g., 24-72 hours), the expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For GFP, fluorescence microscopy or flow cytometry is used.
-
Titer Calculation: The neutralizing antibody titer is defined as the highest serum dilution that results in a 50% or greater reduction in reporter gene expression compared to a control sample with no serum.
Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response
The ELISpot assay is a highly sensitive method for detecting and quantifying antigen-specific T-cells that secrete cytokines upon activation.
Principle: Peripheral blood mononuclear cells (PBMCs) from a patient are stimulated with AAV-derived peptides. If AAV-specific T-cells are present, they will be activated and secrete cytokines, such as interferon-gamma (IFN-γ). These cytokines are captured by specific antibodies coated on the surface of a microplate well, resulting in a "spot" for each cytokine-secreting cell.
Protocol:
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Stimulation: The isolated PBMCs are added to the wells along with AAV-specific peptide pools or a control antigen.
-
Incubation: The plate is incubated for a period that allows for T-cell activation and cytokine secretion (e.g., 18-24 hours).
-
Detection: The cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming spots at the sites of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. The number of spots corresponds to the frequency of antigen-specific T-cells.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in assessing and mediating AAV immunogenicity, the following diagrams are provided.
References
- 1. Frontera Therapeutics Receives Additional IND Clearance for [globenewswire.com]
- 2. rupress.org [rupress.org]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
A Comparative Guide to RPE65 Gene Therapies in Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of different adeno-associated virus (AAV)-based gene therapies targeting mutations in the RPE65 gene, a leading cause of Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP). The information presented is collated from published clinical trial data and is intended to offer an objective overview of the vector design, clinical efficacy, and safety profiles of these emerging therapeutics. While direct head-to-head clinical trials are limited, this guide synthesizes available data to facilitate a comparative analysis for research and development purposes.
Vector Design and Administration: A Comparative Overview
The foundational approach for RPE65 gene therapy involves the delivery of a functional copy of the human RPE65 cDNA to retinal pigment epithelium (RPE) cells via a subretinal injection of a recombinant AAV vector.[1] However, variations in vector design, including the AAV serotype, promoter, and other genetic elements, can influence transduction efficiency, transgene expression levels, and clinical outcomes. The table below summarizes the key characteristics of several RPE65 gene therapy candidates that have been evaluated in clinical trials.
| Vector Name | AAV Serotype | Promoter | Clinical Trial Identifier(s) | Sponsor/Collaborators |
| Voretigene Neparvovec (Luxturna™) | AAV2 | Chicken β-actin (CBA) with CMV enhancer | NCT00999609, NCT00516477, NCT01208389 | Spark Therapeutics |
| rAAV2-CBSB-hRPE65 | AAV2 | Chicken β-actin - short form (CBSB) | NCT00481546 | University of Pennsylvania / University of Florida |
| rAAV2-hRPE65 (Hadassah) | AAV2 | Human RPE65 | NCT00821340 | Hadassah Medical Organization |
| rAAV2/4.hRPE65 | AAV2/4 (chimeric) | Human RPE65 | NCT01496040 | Nantes University Hospital |
Clinical Efficacy: A Quantitative Comparison
The primary efficacy of RPE65 gene therapies has been predominantly assessed through two key functional endpoints: the Multi-Luminance Mobility Test (MLMT) and the Full-Field Light Sensitivity Threshold (FST) test. The MLMT evaluates a patient's ability to navigate a standardized course under varying light conditions, providing a measure of functional vision in real-world scenarios. The FST test quantifies the retina's sensitivity to light, offering an objective measure of photoreceptor function.
The following table summarizes the available quantitative efficacy data from clinical trials of different RPE65 gene therapies. It is important to note that these results are from separate studies and not from direct head-to-head comparisons.
| Vector Name | Clinical Trial Phase | Key Efficacy Endpoint | Quantitative Results | Citation(s) |
| Voretigene Neparvovec (Luxturna™) | Phase 3 | MLMT: Mean bilateral change score at 1 year | 1.8 (SD 1.1) light levels in the intervention group vs. 0.2 (SD 1.0) in the control group (p=0.0013). 65% of intervention participants passed at the lowest light level (1 lux). | [2] |
| FST: Mean change from baseline at 1 year | >2 log unit improvement in light sensitivity in the intervention group (p=0.0004). | [2] | ||
| rAAV2-CBSB-hRPE65 | Phase 1 | FST: Dark-adapted full-field sensitivity | Significant sensitivity increases from mean baseline in treated eyes (p < 0.001) at 30-90 days post-treatment. | [3] |
| Visual Acuity | Not significantly different from baseline. | [3] | ||
| rAAV2-hRPE65 (Hadassah) | Phase 1 | Visual Acuity | Post-treatment visual acuity decreased initially and returned to preoperative levels by six months. No clinically significant improvement was observed. | [4] |
| rAAV2/4.hRPE65 | Phase 1/2 | Visual Acuity & Visual Field | Trend toward improved visual acuity in patients with nystagmus, and stabilization and improvement of the visual field. | [5] |
Safety and Tolerability
Across the various clinical trials, RPE65 gene therapies have generally demonstrated a manageable safety profile. The majority of reported adverse events are related to the subretinal injection procedure rather than the vector itself.
Common Adverse Events Associated with Subretinal Injection:
-
Conjunctival hyperemia
-
Cataract formation or progression
-
Increased intraocular pressure
-
Retinal tears
-
Macular holes[6]
-
Transient intraocular inflammation[7]
Vector-Related Safety Findings:
-
Deleterious immune responses to the AAV vector or the RPE65 protein have not been a significant concern in most trials.[6][8]
-
Post-marketing surveillance of voretigene neparvovec has identified chorioretinal atrophy as a notable adverse event in some patients.[8][9]
Experimental Protocols
Subretinal Injection Procedure
The subretinal delivery of AAV vectors is a critical component of RPE65 gene therapy. The general procedure involves the following key steps:
-
Vitrectomy: A standard pars plana vitrectomy is performed to remove the vitreous gel from the eye, providing access to the retina.
-
Retinotomy: A small opening is created in the retina to allow for the injection of the vector into the subretinal space.
-
Subretinal Bleb Formation: A specialized cannula is used to inject the AAV vector solution into the space between the photoreceptor cells and the RPE. This creates a temporary fluid-filled bleb, which allows the vector to come into contact with the target RPE cells. The bleb typically resolves within 24-48 hours.
-
Closure: The surgical incisions are closed.
Some protocols may involve a two-step injection process, where a balanced salt solution is first used to create the bleb before the vector is introduced.[10] The volume of the injection and the total vector genomes administered vary between different gene therapy candidates and clinical trials.
Multi-Luminance Mobility Test (MLMT)
The MLMT is a performance-based assessment of functional vision. The protocol generally involves:
-
Course Design: A standardized obstacle course with a defined path and obstacles of varying heights and positions.
-
Luminance Levels: The test is conducted under a range of controlled, decreasing light levels, typically from bright indoor lighting down to very low light conditions (e.g., 400 lux to 1 lux).
-
Task: The patient is instructed to navigate the course from a designated start to a finish point.
-
Scoring: Performance is scored based on the lowest light level at which the patient can successfully navigate the course with a specified level of accuracy (e.g., minimal errors or within a certain time limit). The change in the lowest successful light level from baseline is a key outcome measure.
Full-Field Light Sensitivity Threshold (FST) Test
The FST test is a psychophysical assessment of retinal sensitivity to light. The methodology typically includes:
-
Dark Adaptation: The patient undergoes a period of dark adaptation to maximize the sensitivity of rod photoreceptors.
-
Stimulus: A Ganzfeld dome delivers full-field flashes of light of varying intensities and colors (e.g., white, blue, red) to the eye.
-
Patient Response: The patient indicates whether they perceive the light flash.
-
Threshold Determination: The intensity of the light flashes is systematically varied to determine the lowest intensity that the patient can reliably detect. This threshold is a measure of retinal sensitivity. Improvements are indicated by a decrease in the light intensity required for detection (a lower threshold).
Visualizations
Caption: High-level experimental workflow for RPE65 gene therapy development.
Caption: The visual cycle and the role of RPE65 gene therapy.
References
- 1. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 2. aao.org [aao.org]
- 3. Treatment of leber congenital amaurosis due to RPE65 mutations by ocular subretinal injection of adeno-associated virus gene vector: short-term results of a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Safety and Long-Term Efficacy of AAV4 Gene Therapy in Patients with RPE65 Leber Congenital Amaurosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Clinical and pharmacovigilance safety evaluation of LUXTURNA® (voretigene neparvovec-rzyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term experience with gene augmentation therapy in patients with inherited retinal disease associated with biallelic mutations in RPE65 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of FT001
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures for FT001, a thorough hazard assessment is paramount. As a novel chemical entity, this compound should be handled as a potentially hazardous substance.
Assumed Hazards:
-
Toxic if swallowed, inhaled, or in contact with skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
The comprehensive toxicological and ecological properties may not be fully known.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation of airborne particles.
II. Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the table below outlines the typical information that would be found in a Safety Data Sheet and is critical for a full safety assessment.
| Property | Data | Significance for Disposal |
| Molecular Formula | C₂₅H₂₉N₃O₄S | Provides insight into the elemental composition, which can be relevant for certain disposal methods like incineration. |
| Molecular Weight | 467.58 g/mol | Used in calculating concentrations and amounts for waste manifests. |
| Physical State | Solid (powder) | Dictates the appropriate handling procedures to minimize dust generation and inhalation. |
| Solubility | Soluble in DMSO | Important for decontamination procedures and for preparing liquid waste for disposal. |
| Hazard Class (Assumed) | Toxic, Irritant | Determines the required waste segregation, labeling, and disposal route as hazardous chemical waste. |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx). | In case of fire, these toxic gases can be released. Incompatible materials that could trigger decomposition should be avoided during storage and disposal. |
III. Experimental Protocols for Disposal
The following protocols provide detailed, step-by-step methodologies for the proper disposal of this compound in its various forms within a laboratory setting.
A. Disposal of Unused or Expired Solid this compound
-
Containerization:
-
Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled secondary container.
-
If the original container is compromised, carefully transfer the solid this compound into a new, approved hazardous waste container in a chemical fume hood to avoid generating dust.
-
-
Labeling:
-
The waste container must be clearly and securely labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound (BET Bromodomain inhibitor)"
-
The quantity of the waste.
-
The date of waste generation.
-
The laboratory of origin (building and room number).
-
The Principal Investigator's name and contact information.
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible chemicals.
-
-
Collection:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
B. Disposal of this compound Solutions (e.g., in DMSO)
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless approved by EHS.[1]
-
-
Labeling:
-
Label the liquid hazardous waste container with the same level of detail as for solid waste.
-
Crucially, list all components of the solution with their approximate concentrations (e.g., "this compound in DMSO, approx. 10 mM").
-
-
Storage and Collection:
-
Follow the same storage and collection procedures as outlined for solid this compound waste.
-
C. Disposal of Contaminated Labware
-
Solid Waste:
-
Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved sharps container that is also labeled as hazardous waste.
-
-
Glassware:
-
Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., the solvent the this compound was dissolved in, followed by ethanol and then water).
-
The rinsate must be collected as liquid hazardous waste.
-
Once decontaminated, the glassware can be washed and reused or disposed of as non-hazardous laboratory glass waste, in accordance with institutional policies.
-
IV. Spill Management Protocol
In the event of a spill, the following procedure should be followed:
-
Evacuate and Alert:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.
-
-
Containment (for trained personnel with small spills):
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
For solid spills, carefully cover with an absorbent material to avoid creating dust.
-
For liquid spills, absorb with an inert material from the spill kit.
-
-
Cleanup and Decontamination:
-
Carefully scoop or sweep up the absorbed material and place it in a sealed hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.[1]
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for FT001
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical substances such as FT001. Adherence to proper personal protective equipment (PPE) protocols, operational handling procedures, and waste disposal guidelines is critical to minimize risks and maintain a safe research environment. This document provides essential, immediate safety and logistical information for handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. Consistent and correct use of this equipment is mandatory to prevent exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Goggles and a face shield | To protect against splashes and airborne particles that can cause moderate eye irritation.[1] |
| Hand Protection | Protective gloves | To prevent skin contact which can cause slight irritation.[1] |
| Body Protection | Protective clothing | To prevent contamination of personal clothing. Contaminated clothing should be removed and laundered.[1] |
Health Hazard Summary
Exposure to this compound can lead to various health effects. Understanding these is crucial for recognizing symptoms of exposure and taking appropriate action.
| Exposure Route | Acute Symptoms |
| Inhalation | Can cause moderate respiratory irritation, dizziness, weakness, fatigue, nausea, and headache.[1] |
| Eye Contact | Can cause moderate irritation, tearing, and reddening.[1] |
| Skin Contact | Can cause slight irritation.[1] |
| Ingestion | Irritating to the mouth, throat, and stomach. Can cause abdominal discomfort, nausea, vomiting, and diarrhea.[1] |
Operational and Disposal Protocols
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
Experimental Protocol: Handling this compound
-
Ventilation: Always handle this compound in a well-ventilated area to avoid breathing in dust or fumes.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the material. Do not get it in your eyes, on your skin, or on your clothing.[1]
-
Hygiene Practices: Wash hands thoroughly with mild soap and water after handling, before eating or drinking, and when leaving the work area.[1]
-
Dust Minimization: Minimize the generation and accumulation of dust.[1]
-
Contaminated Clothing: Remove any contaminated clothing and wash it before reuse.[1]
Disposal Plan: this compound Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Determine if the waste is hazardous. Dusts at sufficient concentrations can form explosive mixtures with air.[1]
-
Containerization: Place this compound waste in a suitable, labeled container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor.
-
Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
